2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110067 | |
| Record name | 3,5-Diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-02-4, 620-59-7, 300-39-0 | |
| Record name | 3,5-Diiodotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiodotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Tyrosine,5-diiodo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diiodotyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-diiodo-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIIODOTYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine)
Abstract
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as Diiodotyrosine (DIT), is a pivotal molecule in endocrinology and thyroid physiology. As a naturally occurring iodinated derivative of the amino acid L-tyrosine, DIT serves as a direct precursor in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1] Its structure and reactivity are fundamental to the function of the thyroid gland, and its presence or absence is a key indicator of metabolic health and disease. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and analysis of DIT, tailored for researchers, medicinal chemists, and professionals in drug development. It consolidates field-proven insights with established scientific protocols to serve as a practical resource for laboratory applications.
Molecular Structure and Physicochemical Properties
1.1. Chemical Structure
The foundational structure of Diiodotyrosine is the amino acid L-tyrosine, which is characterized by a phenol side chain. In DIT, two iodine atoms are covalently bonded to the phenol ring at positions 3 and 5, ortho to the hydroxyl group. This electrophilic substitution dramatically alters the molecule's steric and electronic properties. The standard stereoisomer found in biological systems is the L-enantiomer, designated as (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.[2]
The presence of the bulky, electron-withdrawing iodine atoms is critical. It lowers the pKa of the phenolic hydroxyl group, influencing its reactivity, and provides the necessary atoms for the subsequent coupling reactions that form the thyroid hormones.
1.2. Physicochemical Properties
The key physicochemical properties of L-Diiodotyrosine are summarized below. These data are essential for designing experimental conditions for its synthesis, purification, and analysis, including solvent selection and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [1] |
| Synonyms | 3,5-Diiodo-L-tyrosine, DIT, Iodogorgoic acid | [2][3] |
| CAS Number | 300-39-0 | [3] |
| Molecular Formula | C₉H₉I₂NO₃ | [1] |
| Molar Mass | 432.98 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 200 °C (decomposes) | |
| Solubility | Soluble in DMSO (50 mg/mL), 4 M NH₄OH in methanol (50 mg/mL) | [3] |
| Storage Temperature | -20°C |
Biological Significance and Synthesis Pathway
2.1. Role in Thyroid Hormone Biosynthesis
DIT is not an end-product but a crucial intermediate in the synthesis of thyroid hormones.[1] This multi-step process occurs within the colloid of the thyroid follicles and is orchestrated by the enzyme thyroid peroxidase (TPO). The process begins with the iodination of tyrosine residues on a large glycoprotein called thyroglobulin.
-
Iodination: TPO catalyzes the oxidation of iodide ions (I⁻) and their subsequent attachment to the phenol ring of tyrosine residues within thyroglobulin. The addition of one iodine atom forms Monoiodotyrosine (MIT).[4]
-
Di-iodination: TPO further catalyzes the iodination of MIT at the second meta-position to form DIT.[1]
-
Coupling Reaction: The final step is the TPO-catalyzed coupling of these iodinated tyrosine residues.
-
The coupling of one molecule of DIT with one molecule of MIT forms Triiodothyronine (T3) .
-
The coupling of two molecules of DIT forms Thyroxine (T4) .[1]
-
Free DIT can act as a modulator of thyroid peroxidase. At high concentrations (>5 µM), it competitively inhibits the iodination of thyroglobulin, while at very low concentrations (0.05 µM), it can have a stimulatory effect on hormone synthesis, suggesting a complex regulatory role.[5]
2.2. Thyroid Hormone Synthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of thyroid hormones, highlighting the central role of DIT.
Caption: Biosynthesis pathway of thyroid hormones T3 and T4 within the thyroid follicle.
Methodologies for Synthesis and Purification
3.1. Chemical Synthesis via Electrophilic Iodination
While DIT is produced biologically, its chemical synthesis is essential for producing standards for research, clinical assays, and as a starting material for thyroid hormone analogs. The most common approach is the direct electrophilic iodination of L-tyrosine.
Causality behind Reagent Choice: Iodine monochloride (ICl) is a highly effective reagent for this transformation.[6] The I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom strongly electrophilic and far more reactive than molecular iodine (I₂). This enhanced reactivity allows for a regioselective and efficient di-iodination of the electron-rich phenol ring of tyrosine at the positions ortho to the activating hydroxyl group. The reaction is typically performed in a basic aqueous medium to deprotonate the phenolic hydroxyl, further activating the ring towards electrophilic attack.
3.2. Experimental Protocol: Synthesis of 3,5-Diiodo-L-tyrosine using Iodine Monochloride
This protocol is adapted from established methods for the di-iodination of L-tyrosine.[6]
Self-Validation: The success of the synthesis is validated at each critical step. The reaction's completion is monitored chromatographically. The precipitation step confirms the formation of a product with altered solubility. Final purity is confirmed by analytical methods described in Section 4.
-
Dissolution: Dissolve L-tyrosine (1 equivalent) in a suitable volume of dilute aqueous ammonia (e.g., 2 M) in a three-neck round-bottom flask equipped with a dropping funnel and a thermometer. Cool the flask in an ice-water bath to maintain a temperature below 5 °C.
-
Rationale: A basic solution deprotonates the phenolic hydroxyl, activating the aromatic ring for electrophilic substitution. Low temperature controls the reaction rate and minimizes side reactions.
-
-
Iodination: Slowly add a solution of iodine monochloride (2.0-2.2 equivalents) dropwise via the dropping funnel over 1-2 hours. Ensure vigorous stirring and maintain the internal temperature below 5 °C throughout the addition.
-
Rationale: Stoichiometric control is crucial. A slight excess of ICl ensures complete di-iodination. Slow addition prevents localized overheating and potential degradation.
-
-
Monitoring and Quenching: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Once complete, quench any unreacted ICl by adding a few drops of a saturated sodium thiosulfate (Na₂S₂O₃) solution until the characteristic dark iodine color disappears.
-
Rationale: TLC provides a qualitative check for reaction completion. Thiosulfate is a reducing agent that safely neutralizes the reactive ICl.
-
-
Precipitation: Carefully acidify the reaction mixture by the slow addition of hydrochloric acid (e.g., 2 M HCl) until the pH reaches ~5.5. A white or off-white precipitate of 3,5-Diiodo-L-tyrosine will form.
-
Rationale: DIT is zwitterionic and has its lowest solubility at its isoelectric point (around pH 5-6), enabling its selective precipitation from the aqueous solution.
-
-
Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol or acetone to remove organic impurities.
-
Rationale: Washing is critical to remove unreacted reagents and byproducts, improving the purity of the final product.
-
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of 3,5-Diiodo-L-tyrosine.
Analytical and Characterization Protocols
Accurate identification and quantification of DIT are paramount for both research and clinical diagnostics. The following protocols outline standard, validated methods for its characterization.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the definitive method for confirming the chemical structure of synthesized DIT by providing information on the chemical environment of each proton and carbon atom.
Protocol: Acquiring NMR Spectra for DIT
-
Sample Preparation: Dissolve 5-10 mg of the purified DIT sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, with a small amount of NaOD to aid solubility, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will be necessary due to the low natural abundance of the isotope.
-
Analysis: Process the spectra and compare the observed chemical shifts (δ) in parts per million (ppm) to established reference values. The key diagnostic signals are the lone aromatic proton and the protons of the alanine side chain.
Typical NMR Chemical Shifts for 3,5-Diiodo-L-tyrosine (in D₂O, pH 7.4): [7]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H (positions 2, 6) | 7.62 | - |
| α-CH | 3.84 | 58.85 |
| β-CH₂ | 3.08, 2.84 | 36.86 |
| Aromatic-C (C-I) | - | 90.96 |
| Aromatic-C (C-H) | - | 142.39 |
| Carboxyl-C | - | 176.69 |
4.2. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a robust technique for assessing the purity of DIT and quantifying its concentration in various matrices. Reversed-phase HPLC is the most common modality.
Protocol: Reversed-Phase HPLC Analysis of DIT [8][9][10]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Rationale: The nonpolar C18 stationary phase effectively retains the moderately nonpolar DIT, allowing for good separation from more polar (e.g., Tyrosine) or less polar (e.g., T4) compounds.
-
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 1% Acetic Acid). Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
-
Solvent B: Acetonitrile.
-
Example Isocratic Condition: Acetonitrile/Water/Acetic Acid (50:49:1 v/v/v).[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm.
-
Rationale: The aromatic ring of DIT exhibits strong UV absorbance at these wavelengths, enabling sensitive detection.
-
-
Sample Preparation: Dissolve the DIT standard or sample in the mobile phase or a compatible solvent (e.g., DMSO diluted with mobile phase). Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using certified standards of known concentrations to quantify the amount of DIT in unknown samples.
4.3. Mass Spectrometry (MS) for Identification and Sensitive Detection
LC-MS/MS is the gold standard for the highly sensitive and specific detection of DIT, especially in complex biological samples like urine or plasma.[11]
Protocol: LC-MS/MS Analysis of DIT
-
Sample Preparation: For biological samples, a sample cleanup and enrichment step is crucial. This is typically achieved using Solid Phase Extraction (SPE) with C18 cartridges to remove interfering matrix components like salts and proteins.[10][11]
-
Liquid Chromatography: Couple the outlet of an HPLC system (as described in 4.2, often using smaller diameter columns for higher sensitivity) directly to the mass spectrometer's ion source.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating a strong protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.
-
-
Mass Analysis:
-
Full Scan (MS1): Scan for the protonated molecular ion of DIT (C₉H₉I₂NO₃, exact mass = 432.8672 Da). The expected m/z for [M+H]⁺ is 433.875.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 433.875) and fragment it using Collision-Induced Dissociation (CID). Monitor for specific, characteristic product ions. This mode, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.
-
-
Data Validation: The identity of DIT is confirmed by the co-elution of the analyte with a pure standard and the presence of the correct precursor-to-product ion transition at a specific ratio.
Applications in Research and Drug Development
The availability of pure, well-characterized DIT is crucial for several areas of scientific inquiry.
-
Precursor for Hormone Analogs: DIT is a key starting material for the synthesis of thyroid hormone analogs, which are used to study hormone-receptor interactions and to develop drugs with modified activity or pharmacokinetic profiles.[12]
-
Enzyme Kinetics Studies: It serves as a substrate or inhibitor in studies of enzymes involved in iodine metabolism, such as thyroid peroxidase and iodotyrosine deiodinase, helping to elucidate their mechanisms of action.[5]
-
Diagnostic and Clinical Research: Quantifying levels of DIT in urine and blood is used to diagnose certain inborn errors of iodine metabolism, such as iodotyrosine deiodinase deficiency, which leads to hypothyroidism.[13]
Conclusion
This compound is more than a simple iodinated amino acid; it is a cornerstone of thyroid biochemistry. A thorough understanding of its structure, chemical properties, and biological context is indispensable for researchers and developers in endocrinology and medicinal chemistry. The validated protocols for its synthesis and analysis provided in this guide offer a robust framework for leveraging this critical molecule in a laboratory setting, enabling further discoveries in metabolic regulation and the development of novel therapeutics for thyroid-related disorders.
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 5. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 8. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Diiodotyrosine in Thyroid Hormone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodotyrosine (DIT) is a pivotal, yet often under-appreciated, intermediate in the intricate biochemical cascade of thyroid hormone synthesis. This guide provides a comprehensive technical overview of the multifaceted role of DIT, from its formation on the thyroglobulin scaffold to its ultimate fate as the primary building block of thyroxine (T4). We will delve into the enzymatic machinery, reaction kinetics, and regulatory mechanisms that govern DIT synthesis and utilization. Furthermore, this document details established analytical methodologies for the quantification of DIT and explores its significance in the pathophysiology of thyroid disorders, offering a robust resource for professionals in endocrinology research and pharmaceutical development.
Introduction: The Centrality of Thyroid Hormones
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are indispensable for regulating metabolism, growth, and development in vertebrates.[1][2][3] The synthesis of these critical hormones is a complex, multi-step process that occurs within the follicular lumen of the thyroid gland and is exquisitely dependent on the availability of iodine and a specialized enzymatic apparatus.[4][5][6] At the heart of this process lies the iodination of specific tyrosine residues on thyroglobulin (Tg), a large glycoprotein that serves as the protein backbone for hormone production.[7][8][9] This iodination gives rise to two key precursors: monoiodotyrosine (MIT) and diiodotyrosine (DIT). While both are essential, DIT holds a unique and central role as the direct precursor to the most abundant thyroid hormone, T4. Understanding the lifecycle of DIT is therefore fundamental to comprehending both normal thyroid physiology and the molecular basis of thyroid disease.
The Molecular Architecture for Synthesis
Thyroglobulin: The Synthesis Scaffold
Thyroglobulin (Tg) is a large, 660 kDa homodimeric glycoprotein that is synthesized in the thyrocyte endoplasmic reticulum and secreted into the follicular lumen.[2][8] Each monomer of human Tg contains approximately 66 tyrosine residues, but not all are equally susceptible to iodination.[7] The specific three-dimensional conformation of Tg creates a "hierarchy of tyrosyl residues," where certain tyrosine residues are preferentially iodinated and subsequently coupled to form hormones.[7] This structural specificity ensures the efficient and regulated production of T4 and T3. Key hormonogenic acceptor sites, such as tyrosine residues at positions 5, 1291, 2554, and 2747, have been identified as primary locations for T4 and T3 formation.[7]
The Enzymatic Powerhouse: TPO and DUOX
Two membrane-bound enzymes located at the apical surface of the thyrocyte are critical for DIT synthesis:
-
Thyroid Peroxidase (TPO): This heme-containing enzyme is the workhorse of thyroid hormone synthesis.[1][10] It catalyzes both the oxidation of iodide and its subsequent covalent attachment to tyrosine residues on thyroglobulin (iodination).[1][9][10] TPO also catalyzes the final coupling reaction of iodotyrosines to form T3 and T4.[4][10][11]
-
Dual Oxidase (DUOX): The reactions catalyzed by TPO are oxidative and require a steady supply of hydrogen peroxide (H₂O₂).[12][13] This critical substrate is generated at the apical membrane by the NADPH oxidase enzymes DUOX1 and DUOX2.[12][14][15] The activity of DUOX enzymes is indispensable for hormone synthesis, and mutations in DUOX genes can lead to congenital hypothyroidism.[14][15]
The Formation of Diiodotyrosine: A Step-by-Step Mechanistic View
The synthesis of DIT, a process known as iodide organification, occurs in the follicular lumen and can be broken down into two primary stages:
Iodide Oxidation
Dietary iodide is actively transported into the thyrocyte and then to the follicular lumen.[9] At the apical membrane, TPO utilizes H₂O₂ generated by DUOX to oxidize the iodide ion (I⁻) into a more reactive iodine species, likely atomic iodine (I) or the iodinium ion (I⁺).[1][6][16] This oxidation step is the rate-limiting factor in hormone synthesis when iodide is plentiful.[6]
Tyrosine Iodination
The reactive iodine species generated by TPO is then incorporated onto the phenol ring of specific tyrosine residues within the thyroglobulin molecule.[1][9] This reaction proceeds in a stepwise manner:
-
Formation of MIT: The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT).[9][17]
-
Formation of DIT: A second iodine atom is then added to the MIT residue to form diiodotyrosine (DIT).[9][17][18]
The ratio of MIT to DIT formed on thyroglobulin is influenced by the level of iodine availability. Under conditions of low iodine intake, the MIT/DIT ratio is higher, favoring T3 synthesis.[7]
The Crucial Role of DIT in the Coupling Reaction
Once formed, DIT serves as the essential building block for the synthesis of thyroxine (T4).
The Coupling Mechanism
TPO catalyzes the oxidative coupling of two iodotyrosine molecules that are still part of the thyroglobulin backbone.[4][11] The prevailing evidence supports a radical mechanism, where TPO oxidizes the iodotyrosyl residues to form radicals.[19] These radicals then react to form the final hormone product.
Formation of Thyroxine (T4)
The primary pathway for T4 synthesis involves the coupling of two DIT molecules.[4][18][20] One DIT molecule acts as the "donor," and its iodinated phenyl group is transferred to another "acceptor" DIT molecule. This forms a T4 residue linked to the thyroglobulin backbone, leaving a dehydroalanine residue at the donor site.[2]
Formation of Triiodothyronine (T3)
T3 is formed through a similar coupling reaction, but in this case, one MIT molecule couples with one DIT molecule.[4][18][20]
The entire process, from iodide trapping to hormone storage within the colloid, is a highly efficient and spatially organized system.
Caption: Overview of Thyroid Hormone Synthesis Pathway.
Analytical Methodologies for DIT Quantification
Accurate quantification of DIT is crucial for both basic research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the gold standard.
Sample Preparation: Enzymatic Hydrolysis of Thyroglobulin
To analyze DIT, it must first be liberated from the thyroglobulin backbone.
-
Tissue Homogenization: Thyroid tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Protein Precipitation: Proteins are precipitated using an agent like trichloroacetic acid (TCA) and centrifuged. The pellet containing Tg is retained.
-
Enzymatic Digestion: The protein pellet is resuspended and subjected to exhaustive enzymatic hydrolysis using a broad-spectrum protease like Pronase.[21][22] This digestion is typically carried out overnight at 37°C.
-
Extraction: The resulting hydrolysate, containing free amino acids including MIT and DIT, is then prepared for HPLC analysis, often involving a solid-phase extraction (SPE) step for cleanup and concentration.[23]
Experimental Protocol: HPLC with UV Detection
This protocol provides a general framework for the separation and quantification of DIT.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Ramp to 40% B
-
25-30 min: Ramp to 90% B (column wash)
-
30-35 min: Return to 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Quantification: DIT concentration is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure DIT.
For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[23][24]
Caption: Experimental Workflow for DIT Quantification.
Pathophysiological Implications
Defects in any step of DIT synthesis or utilization can lead to thyroid dysfunction, most commonly congenital hypothyroidism.[3]
-
TPO Defects: Genetic mutations in the TPO gene can impair or eliminate its enzymatic activity, leading to a failure to produce DIT and subsequent thyroid hormones.[10]
-
DUOX Defects: Mutations in DUOX2 or its maturation factor DUOXA2 are a known cause of congenital hypothyroidism, as the lack of H₂O₂ production halts the TPO-catalyzed reactions.[12][14]
-
Iodide Transport Defects: While not directly related to DIT synthesis enzymology, defects in iodide transporters like the sodium-iodide symporter (NIS) prevent the necessary raw material from reaching the site of synthesis.
-
Iodotyrosine Deiodinase Deficiency: The enzyme iodotyrosine deiodinase is responsible for recycling iodine from unused MIT and DIT molecules within the thyrocyte.[25][26] A deficiency in this enzyme leads to iodine wastage and can cause goiter and hypothyroidism, particularly in iodine-deficient regions.[26]
Conclusion and Future Directions
Diiodotyrosine is far more than a passive intermediate; it is a cornerstone of thyroid hormone biosynthesis. Its formation is tightly regulated by a sophisticated enzymatic complex, and its availability is the direct determinant of thyroxine production. For researchers and drug development professionals, a deep understanding of DIT metabolism provides a platform for identifying novel therapeutic targets for thyroid disorders. Future research may focus on modulating TPO activity, understanding the precise structural determinants of hormonogenic sites on thyroglobulin, and developing more sensitive biomarkers for tracking subtle dysregulations in the synthesis pathway.
References
- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Pathophysiology and Diagnosis of Thyroid Disease - Medicare Coverage of Routine Screening for Thyroid Dysfunction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Synthesis and Regulation of Thyroid Hormones [jove.com]
- 6. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of human thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of the NADPH Oxidases DUOX and NOX4 in Thyroid Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 19. Evidence for a radical mechanism in peroxidase-catalyzed coupling. I. Steady-state experiments with various peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Physiology, Thyroid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. caringsunshine.com [caringsunshine.com]
Chemical properties of Diiodotyrosine
An In-Depth Technical Guide to the Chemical Properties of Diiodotyrosine
Introduction
Diiodotyrosine (DIT), a naturally occurring iodinated derivative of the amino acid tyrosine, stands as a cornerstone molecule in thyroid biochemistry.[1] While not incorporated into proteins during translation, its significance lies in its role as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3] These hormones are fundamental regulators of metabolism, growth, and development in vertebrates.[1] Understanding the nuanced chemical properties of DIT—from its molecular architecture and reactivity to its spectroscopic signature—is therefore critical for researchers in endocrinology, drug development professionals targeting thyroid-related pathologies, and biochemists studying enzymatic halogenation and coupling reactions. This guide provides a detailed exploration of the core chemical characteristics of Diiodotyrosine, grounded in established experimental evidence and analytical methodologies.
Molecular Structure and Physicochemical Properties
The chemical identity of Diiodotyrosine is defined by a tyrosine backbone with two iodine atoms substituted onto the phenol ring at the meta-positions relative to the hydroxyl group (positions 3 and 5). This heavy halogenation profoundly influences its physical and chemical behavior.
The IUPAC name for the biologically relevant L-isomer is (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.[2][4] Its structure is a zwitterionic amino acid, characterized by a chiral alpha-carbon, an amino group, a carboxylic acid group, and the distinctive diiodophenolic side chain.
Caption: 2D Chemical Structure of L-Diiodotyrosine.
Key physicochemical properties are summarized in the table below, providing essential data for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉I₂NO₃ | [2][5][6] |
| Molar Mass | 432.98 g/mol | [2][4][6][7] |
| CAS Number | 66-02-4 (DL-form); 300-39-0 (L-form) | [4][6] |
| Appearance | White to off-white crystalline solid | [8] |
| Decomposition Temp. | ~200-213 °C | [7] |
| Water Solubility | 0.617 g/L (617 mg/L) at 25 °C | [4][6][7] |
| DMSO Solubility | 93 mg/mL (Anhydrous) | [9] |
| pKa₁ (α-carboxyl) | 2.12 | [7] |
| pKa₂ (phenol) | 6.48 | [7] |
| pKa₃ (α-amino) | 7.82 | [7] |
Synthesis and Biosynthesis
Chemical Synthesis
The laboratory synthesis of DIT is typically achieved through the direct electrophilic iodination of L-tyrosine. A robust method involves using reagents such as bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄), which provides a controlled source of electrophilic iodine.[10] The reaction proceeds by electrophilic aromatic substitution, where the electron-rich phenol ring of tyrosine attacks the iodine cation. The hydroxyl group strongly activates the ortho positions (3 and 5), leading to disubstitution.
Experimental Protocol: Synthesis and Purification of 13C₂-Diiodotyrosine
This protocol is adapted from the synthesis of isotopically labeled DIT, demonstrating the core chemical principles.[10]
-
Dissolution: Dissolve 13C₂-tyrosine in a mixture of ultrapure water and methanol.
-
Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) to the solution. The reaction is typically performed at room temperature and stirred for several hours to ensure complete disubstitution.
-
Quenching & Evaporation: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Evaporate the methanol under reduced pressure.
-
Purification by Isoelectric Point Precipitation: The key to separating DIT from unreacted tyrosine and the mono-iodinated intermediate (MIT) is exploiting differences in their isoelectric points.
-
Adjust the pH of the aqueous solution to approximately 4.3 using a base (e.g., 3M NaOH) while stirring vigorously.[10]
-
At its isoelectric point, DIT has minimal solubility and will precipitate out of the solution.
-
Filter the precipitate and wash with ultrapure water.
-
-
Recrystallization & Drying: For higher purity, the precipitate can be redissolved in a dilute acid (e.g., 1% HCl) and reprecipitated. The final solid is dried and stored in the dark under an inert atmosphere (e.g., N₂).[10]
Biosynthesis in the Thyroid Gland
In vivo, DIT is not synthesized as a free amino acid but as a residue within the large glycoprotein thyroglobulin (Tg).[11] This process is a cornerstone of thyroid hormone production.
-
Iodide Trapping: Follicular cells in the thyroid gland actively transport iodide ions from the bloodstream.[11]
-
Oxidation & Iodination: At the apical membrane, the enzyme thyroid peroxidase (TPO), utilizing hydrogen peroxide (H₂O₂) as an oxidant, oxidizes iodide (I⁻) to a reactive iodine species.[11][12]
-
Organification: This activated iodine is then covalently attached to the phenol ring of specific tyrosine residues on the thyroglobulin scaffold. This TPO-catalyzed reaction, known as organification, first produces Monoiodotyrosine (MIT) and subsequently Diiodotyrosine (DIT).[3][11]
Caption: Biosynthesis of DIT on the Thyroglobulin Scaffold.
Chemical Reactivity and Key Reactions
The chemical utility of DIT is dominated by its role in enzymatic coupling and deiodination reactions.
Oxidative Coupling: The Path to Thyroid Hormones
The paramount reaction of DIT is its TPO-catalyzed oxidative coupling to form thyroid hormones. This reaction occurs while the DIT residues are still part of the thyroglobulin protein.[13]
-
Thyroxine (T4) Formation: Two DIT residues are coupled. One DIT acts as the "donor" of its iodinated phenol ring, while the other acts as the "acceptor."[2][3]
-
Triiodothyronine (T3) Formation: One DIT residue couples with one MIT residue.[2][3]
The proposed mechanism involves the TPO-mediated oxidation of the iodotyrosyl residues to form free radicals. These radicals then combine to form the ether linkage characteristic of thyroid hormones, leaving a dehydroalanine residue at the donor site on the thyroglobulin backbone.[14]
Caption: Oxidative Coupling of DIT to form T4 and T3.
Regulation of Thyroid Peroxidase (TPO)
Free DIT (not bound to thyroglobulin) can modulate the activity of TPO in a concentration-dependent manner.
-
Inhibition: At higher concentrations (>5 µM), free DIT acts as a competitive inhibitor of TPO, likely competing with tyrosine residues for the enzyme's active site.[15]
-
Stimulation: At very low concentrations (~0.05 µM), free DIT can stimulate thyroid hormone synthesis, suggesting it may act as a regulatory ligand for TPO.[15]
Deiodination: Iodide Salvage
The thyroid gland is highly efficient at recycling iodide. The flavoprotein iodotyrosine deiodinase (IYD) catalyzes the removal of iodine from free MIT and DIT that are released during the proteolysis of thyroglobulin.[16] This "salvage pathway" is crucial for maintaining adequate iodide stores for continuous hormone synthesis. The crystal structure of IYD in complex with DIT has been solved, revealing the molecular basis for substrate recognition and catalysis.[16]
Spectroscopic and Analytical Characterization
A suite of modern analytical techniques is used to identify, quantify, and characterize DIT.
Mass Spectrometry (MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of DIT in complex biological matrices like urine or blood.[10][17][18] Its high sensitivity and specificity allow for precise quantification, which is crucial for diagnosing certain metabolic disorders like iodotyrosine dehalogenase 1 deficiency.[10][17] Electrospray ionization (ESI) is commonly used, and fragmentation patterns in MS/MS can differentiate DIT from its isomers.[19]
Workflow: LC-MS/MS Analysis of DIT in Urine
Caption: General workflow for isotope dilution LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of DIT and investigating its dynamics in solution.[4][20] The ¹H NMR spectrum is characterized by a singlet for the two equivalent aromatic protons on the di-iodinated ring, along with signals for the α- and β-protons of the alanine side chain.[4][21] Relaxation studies using NMR have provided insights into the internal flexibility of the molecule in solution.[20]
Infrared (IR) and UV-Vis Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of DIT's functional groups and has been used to study its oxidation in biological systems like Photosystem II.[22][23] UV-Vis spectrophotometry can be used for the quantitative analysis of DIT in purified protein digests, as the phenol chromophore's absorbance is pH-dependent and distinct from that of tyrosine and MIT.[24]
Conclusion
Diiodotyrosine is a molecule of profound biological and chemical importance. Its properties are dictated by the unique combination of an amino acid scaffold and a heavily halogenated aromatic ring. The chemical reactivity of DIT is precisely harnessed by the thyroid gland's enzymatic machinery, particularly thyroid peroxidase, to execute the critical steps of thyroid hormone synthesis—iodination and oxidative coupling. Modern analytical techniques, especially mass spectrometry, have enabled sensitive and specific detection, furthering our understanding of its role in health and disease. For researchers and developers in the thyroid space, a comprehensive grasp of DIT's chemical properties is not merely academic; it is essential for the rational design of experiments, the development of diagnostics, and the discovery of novel therapeutic interventions.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodotyrosine | C9H9I2NO3 | CID 6181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodotyrosine [drugfuture.com]
- 8. CAS 66-02-4: 3,5-Diiodotyrosine | CymitQuimica [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. cusabio.com [cusabio.com]
- 12. [Molecular mechanism of thyroid hormone synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal Structure of Iodotyrosine Deiodinase, a Novel Flavoprotein Responsible for Iodide Salvage in Thyroid Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Thyroid hormone testing by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. blogs.rsc.org [blogs.rsc.org]
- 23. Fourier transform infrared difference study of tyrosineD oxidation and plastoquinone QA reduction in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Metabolite (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate, an endogenous metabolite of significant interest in metabolic and endocrine research. This document delves into its fundamental properties, biological significance, and analytical methodologies, offering field-proven insights for its application in research and drug development.
Introduction and Core Concepts
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, more commonly known as 3,5-diiodo-L-tyrosine (DIT), is a naturally occurring iodinated derivative of the amino acid tyrosine.[1] The dihydrate form indicates the presence of two water molecules within its crystalline structure. As a crucial intermediate in the biosynthesis of thyroid hormones, DIT plays a pivotal role in regulating metabolism.[2][3] Its unique chemical structure, featuring two iodine atoms on the aromatic ring of tyrosine, underpins its biological function and makes it a valuable molecule for various research applications, including the development of radiolabeled compounds for imaging and therapeutic purposes.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of DIT dihydrate is essential for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | 3,5-Diiodo-L-tyrosine dihydrate, DIT dihydrate | [1] |
| CAS Number | 18835-59-1 | [5] |
| Molecular Formula | C₉H₁₃I₂NO₅ | |
| Molecular Weight | 469.01 g/mol | |
| Appearance | White to light yellow solid | [6] |
| Solubility | DMSO: 50 mg/mL (requires sonication) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [6] |
Biological Significance and Mechanism of Action
DIT's primary and most well-understood role is as a precursor in the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[7]
Role in Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland. DIT is formed through the iodination of monoiodotyrosine (MIT). Subsequently, two molecules of DIT are coupled to form T4, or one molecule of DIT is coupled with one molecule of MIT to form T3. This intricate process is catalyzed by the enzyme thyroid peroxidase.
Caption: Biosynthetic pathway of thyroid hormones from L-Tyrosine.
Other Biological Activities
Beyond its role in thyroid hormone synthesis, DIT exhibits other biological activities. It has been shown to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, with a reported IC50 of 20 µM.[2] This inhibition can impact the levels of neurotransmitters such as dopamine.
Analytical Methodologies for Quantification in Biological Matrices
Accurate quantification of DIT in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Sample Preparation from Human Serum
The following protocol is a robust method for the extraction of DIT and other thyroid hormone metabolites from human serum, adapted from established methodologies for similar analytes.[8][9][10]
Protocol: Solid-Phase Extraction (SPE) for DIT from Human Serum
-
Sample Collection: Collect a minimum of 200 µL of serum. For optimal stability, store samples at -80°C.[11]
-
Deproteinization: Add an equal volume of acetonitrile to the serum sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange).
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to remove lipids, followed by a polar solvent to remove other interferences.
-
Elution: Elute the analytes, including DIT, using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Caption: Workflow for the preparation of serum samples for DIT analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for developing a sensitive and specific LC-MS/MS method for DIT.
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) over several minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray ionization (ESI) in positive mode |
| MRM Transitions | Precursor ion (Q1): [M+H]⁺; Product ions (Q3): Specific fragment ions of DIT |
Clinical Significance and Therapeutic Potential
While DIT itself is primarily viewed as a metabolic intermediate, its downstream metabolite, 3,5-diiodo-L-thyronine (T2), has garnered significant interest for its potential therapeutic applications.
Role in Metabolic Regulation
Exogenously administered T2 has been shown to increase resting metabolic rate and exhibit beneficial hypolipidemic effects.[5][12] These effects appear to be mediated, at least in part, through direct actions on mitochondria, leading to increased energy expenditure.[13]
Potential as an Anti-Obesity Agent
The metabolic effects of T2 have led to its investigation as a potential pharmacological agent for treating obesity and related conditions like liver steatosis and insulin resistance.[12][14] Studies in rodents have shown that T2 can reduce body weight and fat accumulation. However, it is crucial to note that some studies have also reported thyromimetic side effects, indicating the need for further research to establish a safe and effective therapeutic window.[14]
Synthesis and Commercial Availability
3,5-Diiodo-L-tyrosine dihydrate can be synthesized by the direct iodination of L-tyrosine using iodine in the presence of sodium iodide in an aqueous ethylamine solution.[15] It is also commercially available from various chemical suppliers as a research-grade chemical.
Conclusion and Future Directions
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate is a key endogenous metabolite with a well-established role in thyroid hormone biosynthesis and emerging significance in broader metabolic regulation. Its metabolite, T2, shows promise as a therapeutic agent for metabolic disorders, although further research is required to fully elucidate its mechanisms of action and safety profile. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of DIT in biological systems, which will be instrumental in advancing our understanding of its physiological and pathological roles. Future research should focus on delineating the complete pharmacokinetic profile of DIT and further exploring the therapeutic potential of its metabolites.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caymanchem.com [caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-5-Diiodo-L-tyrosine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
Diiodotyrosine: A Dual-Function Modulator of Thyroid Peroxidase in Thyroid Hormone Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Thyroid Peroxidase (TPO) is the principal enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin (Tg) and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). Diiodotyrosine (DIT), a key intermediate in this pathway, also functions as a potent modulator of TPO activity. This technical guide provides a comprehensive overview of the complex role of DIT, detailing its dual functionality as both a competitive inhibitor and a potential regulatory ligand for TPO. We present detailed, field-proven protocols for the purification of TPO, the execution of robust enzyme activity and inhibition assays, and the analysis of kinetic data. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the intricate regulatory mechanisms governing thyroid hormone synthesis.
Introduction: The Central Role of Thyroid Peroxidase in Thyroid Homeostasis
The synthesis of thyroid hormones is a multi-step process orchestrated within the follicular lumen of the thyroid gland. Thyroid Peroxidase (TPO), a membrane-bound heme-containing glycoprotein, is the catalyst for the two critical reactions in this pathway: the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin (iodination), and the coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form T3 and T4.[1][2] Given its central role, TPO is a major target for antithyroid drugs and a key autoantigen in autoimmune thyroid diseases such as Hashimoto's thyroiditis and Graves' disease.[1][3]
DIT, formed by the TPO-catalyzed iodination of MIT, is not merely a precursor for thyroid hormone synthesis but also an important feedback modulator of TPO itself.[4][5] Understanding the nuanced interaction between DIT and TPO is crucial for elucidating the autoregulatory mechanisms of the thyroid gland and for the development of novel therapeutic agents targeting thyroid dysfunction.
This guide will delve into the dualistic nature of DIT's influence on TPO, providing both the theoretical framework and the practical tools to study this interaction.
The Dichotomy of Diiodotyrosine's Influence on TPO Activity
Free diiodotyrosine exhibits a concentration-dependent biphasic effect on the reactions catalyzed by thyroid peroxidase.[6]
-
Inhibition at Higher Concentrations: At concentrations above 5 µM, free DIT acts as a competitive inhibitor of thyroglobulin iodination.[6] This suggests that DIT competes with the tyrosine residues on thyroglobulin for the substrate-binding site(s) on TPO.[6] DIT also competitively inhibits the peroxidation of iodide to iodine.[6]
-
Stimulation at Lower Concentrations: Conversely, at very low concentrations (around 0.05 µM), free DIT has been observed to have a stimulatory effect on the synthesis of thyroid hormones.[6] The sigmoidal relationship between DIT concentration and hormone synthesis suggests that DIT may act as a regulatory ligand for TPO, possibly through an allosteric mechanism.[6]
This dual functionality highlights a sophisticated autoregulatory loop within the thyroid follicle, where a product of the TPO-catalyzed reaction can modulate the enzyme's activity.
Experimental Workflows for Investigating DIT-TPO Interactions
A thorough investigation of the modulatory effects of DIT on TPO requires a systematic experimental approach, beginning with the purification of the enzyme and followed by robust kinetic assays.
Purification of Thyroid Peroxidase
Reliable kinetic data is contingent on the purity of the enzyme. TPO can be isolated from thyroid tissue (e.g., porcine thyroids) or produced recombinantly.
Protocol 1: Purification of TPO from Porcine Thyroid Glands
This protocol is adapted from established methods for the extraction and purification of active TPO.[7][8]
Materials:
-
Fresh or frozen porcine thyroid glands
-
Homogenization Buffer: 0.25 M Sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl2, pH 7.4
-
Solubilization Buffer: Homogenization Buffer containing 0.1% sodium deoxycholate and trypsin
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Saturated ammonium sulfate solution
-
Dialysis tubing
-
Centrifuge (refrigerated)
-
Chromatography system with gel filtration (e.g., Sephacryl S-300) and ion-exchange (e.g., DEAE-cellulose) columns
Procedure:
-
Homogenization: Mince and homogenize the thyroid glands in ice-cold Homogenization Buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing TPO.
-
Solubilization: Resuspend the microsomal pellet in Solubilization Buffer and incubate to release the membrane-bound TPO.
-
Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to concentrate the TPO. The fraction precipitating between 40% and 60% saturation typically contains the highest TPO activity.
-
Dialysis: Dialyze the resuspended pellet against a suitable buffer (e.g., phosphate buffer) to remove excess salt.
-
Chromatography:
-
Gel Filtration: Apply the dialyzed sample to a gel filtration column to separate proteins based on size. Collect fractions and assay for TPO activity.
-
Ion-Exchange Chromatography: Pool the active fractions from gel filtration and apply to an ion-exchange column. Elute with a salt gradient and collect fractions, assaying each for TPO activity.
-
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and measure the specific activity to assess purity.
Diagram 1: Workflow for Porcine TPO Purification
Caption: Workflow for the purification of Thyroid Peroxidase from porcine thyroid glands.
TPO Activity and Inhibition Assays
Several spectrophotometric and fluorometric assays can be employed to measure TPO activity and its inhibition by DIT. The choice of assay depends on the specific research question and available instrumentation.
Protocol 2: Guaiacol Oxidation Assay (Spectrophotometric)
This classic assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a colored product that can be monitored spectrophotometrically.[9]
Materials:
-
Purified TPO
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Guaiacol solution (e.g., 20 mM in water)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 12.3 mM, freshly prepared)
-
Diiodotyrosine (DIT) stock solution for inhibition studies
-
Spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the phosphate buffer, guaiacol solution, and the TPO enzyme solution. If testing for inhibition, add the desired concentration of DIT.
-
Initiation: Start the reaction by adding the H₂O₂ solution.
-
Measurement: Immediately measure the increase in absorbance at 470 nm over time (e.g., every minute for 3-5 minutes). The rate of reaction is proportional to the change in absorbance per minute.
-
Inhibition Calculation: To determine the inhibitory effect of DIT, compare the reaction rates in the presence and absence of the inhibitor. Calculate the percent inhibition and, if desired, the IC₅₀ value.
Protocol 3: Amplex® UltraRed Assay (Fluorometric)
This highly sensitive assay utilizes the Amplex® UltraRed reagent, which is oxidized by H₂O₂ in the presence of a peroxidase to produce the highly fluorescent product, resorufin.[5][10]
Materials:
-
Purified TPO or recombinant human TPO (hrTPO) cell extract[11]
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Amplex® UltraRed stock solution (e.g., 10 mM in DMSO)
-
Hydrogen Peroxide (H₂O₂) stock solution (e.g., 20 mM)
-
Diiodotyrosine (DIT) stock solution
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Working Solution Preparation: Prepare a working solution of Amplex® UltraRed and H₂O₂ in the reaction buffer.
-
Plate Setup: In a 96-well black microplate, add the TPO enzyme solution and varying concentrations of DIT.
-
Initiation: Add the Amplex® UltraRed/H₂O₂ working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity in each well.
-
Data Analysis: Determine the percent inhibition for each DIT concentration and calculate the IC₅₀ value.
Diagram 2: Experimental Workflow for TPO Inhibition Assay
Caption: General workflow for determining the inhibitory effect of DIT on TPO activity.
Kinetic Analysis of DIT-Mediated TPO Inhibition
To characterize the mechanism of inhibition, it is essential to perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. For a competitive inhibitor like DIT, Ki represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Procedure:
-
Perform the TPO activity assay (e.g., guaiacol or Amplex® UltraRed) with varying concentrations of the substrate (e.g., guaiacol or iodide) in the absence and presence of several fixed concentrations of DIT.
-
Measure the initial reaction velocity (v₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (double reciprocal plot), where 1/v₀ is plotted against 1/[S] (substrate concentration).[6][12]
-
For competitive inhibition, the lines will intersect on the y-axis, but will have different x-intercepts and slopes.
-
The Ki can be determined from the slopes of these lines or by using non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.
Table 1: Representative Kinetic Data for TPO Inhibition
| Inhibitor | TPO Source | Assay Substrate | Inhibition Type | Ki Value (approx.) | Reference |
| Diiodotyrosine | Porcine Thyroid | Iodide | Competitive | Not specified | [6] |
| Propylthiouracil (PTU) | Rat Thyroid Microsomes | Amplex UltraRed | Not specified | IC₅₀ = 1.2 µM | [13] |
| Methimazole (MMI) | Rat Thyroid Microsomes | Amplex UltraRed | Not specified | IC₅₀ = 0.11 µM | [13] |
Diagram 3: Mechanism of Competitive Inhibition by DIT
Caption: Competitive inhibition of TPO by DIT, where DIT binds to the active site, preventing substrate binding.
Concluding Remarks and Future Directions
Diiodotyrosine's role extends beyond being a mere building block for thyroid hormones; it is an integral component of the thyroid's autoregulatory machinery. Its ability to act as both a competitive inhibitor and a potential allosteric activator of TPO underscores the complexity of thyroid hormone homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further dissect this intricate relationship.
Future research should focus on precisely quantifying the Ki of DIT for TPO under various physiological conditions. Moreover, elucidating the structural basis of DIT's dual modulatory effects through techniques such as X-ray crystallography or cryo-electron microscopy could pave the way for the design of novel, highly specific modulators of TPO activity for the treatment of thyroid disorders. The continued investigation into the endogenous regulation of TPO will undoubtedly yield valuable insights into thyroid physiology and pathology.
References
- 1. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
The Legacy of a Precursor: An In-depth Technical Guide to the Discovery and Enduring Significance of Diiodotyrosine
Abstract
Diiodotyrosine (DIT), a seemingly simple iodinated amino acid, stands as a cornerstone in our understanding of thyroid physiology and the intricate biochemistry of hormone synthesis. Its discovery in the early 20th century was a pivotal moment, unlocking the secrets of how the thyroid gland harnesses iodine to produce the hormones that regulate metabolism throughout the body. This technical guide provides a comprehensive exploration of the discovery, history, and ongoing research surrounding diiodotyrosine, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical context of its isolation, the sophisticated enzymatic mechanisms that govern its formation and utilization, key experimental methodologies for its study, and its clinical relevance as both a precursor to essential hormones and a diagnostic biomarker.
A Historical Perspective: From Goiter to a Defined Molecule
The journey to understanding diiodotyrosine is intrinsically linked to the history of thyroid research itself. For centuries, the debilitating effects of goiter and cretinism were observed, with early remedies in ancient China and Rome empirically utilizing iodine-rich seaweed.[1] It wasn't until the 19th century that a more scientific approach began to emerge, with the discovery of iodine in 1811 by Bernard Courtois and its subsequent use in treating goiter.[1] The early 20th century saw a surge in endocrine research, with the isolation of thyroxine (T4) by Edward C. Kendall in 1914, establishing the thyroid's role in producing a potent, iodine-containing hormone.[1][2]
This set the stage for a critical question: how was thyroxine synthesized in the thyroid gland? The answer began to unfold with the work of Charles Robert Harington and S. S. Randall. In a landmark 1929 paper, they reported the successful isolation of dl-3:5-di-iodotyrosine from the thyroid gland.[3][4][5][6][7] This discovery was monumental, providing the first direct evidence of an iodinated amino acid other than thyroxine within the thyroid. It strongly suggested that diiodotyrosine was a key intermediate in the biosynthesis of thyroid hormones, a hypothesis that would be extensively validated in the decades to come.
The scientific landscape of the 1920s and 1930s was characterized by the development of classical biochemical techniques. The isolation of diiodotyrosine by Harington and Randall likely involved the meticulous and laborious processing of large quantities of thyroid tissue, utilizing methods of protein hydrolysis and fractional crystallization to isolate and purify the compound. Their work, along with subsequent studies, firmly established the concept of a stepwise process for thyroid hormone synthesis, with the iodination of tyrosine residues as a fundamental step.
The Central Role of Diiodotyrosine in Thyroid Hormone Biosynthesis
Diiodotyrosine is not an end product but a crucial intermediary in the synthesis of the two primary thyroid hormones: thyroxine (T4) and triiodothyronine (T3).[3][8] This intricate process occurs within the follicular lumen of the thyroid gland on a large glycoprotein scaffold called thyroglobulin.[5][9][10][11]
The Thyroglobulin Scaffold and Iodination
Thyroglobulin is synthesized in the thyroid follicular cells and secreted into the colloid-filled lumen.[9] It contains numerous tyrosine residues that are the substrates for iodination.[9] The process begins with the active transport of iodide from the bloodstream into the follicular cells. This iodide is then transported into the follicular lumen, where it is oxidized to a more reactive form of iodine by the enzyme thyroid peroxidase (TPO) , a reaction that requires hydrogen peroxide (H2O2).[6][7][12][13]
TPO then catalyzes the iodination of specific tyrosine residues on the thyroglobulin molecule.[12][13] The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT), while the addition of a second iodine atom to MIT at the other meta-position on the phenol ring results in the formation of diiodotyrosine (DIT).[3][8]
The Coupling Reaction: From Precursors to Hormones
The final and most complex step in thyroid hormone synthesis is the coupling of these iodotyrosine residues, also catalyzed by TPO.[4][10][11] This is a radical-mediated reaction where:
-
Two molecules of DIT are coupled to form thyroxine (T4) .
-
One molecule of DIT and one molecule of MIT are coupled to form triiodothyronine (T3) .[3][8]
The exact mechanism of TPO-catalyzed coupling is a subject of ongoing research, but it is believed to involve the generation of iodotyrosyl radicals on the thyroglobulin backbone, which then react to form the characteristic ether linkage of the thyroid hormones.[4][14] Free diiodotyrosine has been shown to have a modulatory effect on TPO, capable of stimulating the coupling reaction at low concentrations.[15]
The following diagram illustrates the key steps in the synthesis of diiodotyrosine and its subsequent role in thyroid hormone formation.
Caption: Overview of Thyroid Hormone Synthesis.
The Importance of Iodine Recycling: The Role of Iodotyrosine Deiodinase
After the synthesis of T3 and T4 on the thyroglobulin backbone, the entire molecule is endocytosed back into the follicular cell and degraded by lysosomal enzymes.[9] This releases T3 and T4 into the bloodstream. However, this process also liberates significant amounts of MIT and DIT that were not incorporated into hormones. To conserve the scarce resource of iodine, the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase 1) specifically removes iodine from MIT and DIT, allowing the iodide to be recycled for further hormone synthesis.[9][14][16][17] Genetic defects in this enzyme can lead to iodine deficiency, goiter, and hypothyroidism.[9][18][19]
Key Experimental Methodologies in Diiodotyrosine Research
The study of diiodotyrosine has been propelled by the development of sophisticated analytical techniques. Here, we outline the core experimental workflows for the analysis of iodotyrosines.
Sample Preparation and Hydrolysis
To analyze the iodotyrosine content of proteins like thyroglobulin, the protein must first be hydrolyzed to release the individual amino acids.
Protocol: Enzymatic Hydrolysis of Thyroglobulin
-
Protein Quantification: Determine the concentration of the purified thyroglobulin sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Denaturation: Denature the thyroglobulin by heating at 95°C for 5-10 minutes in the presence of a reducing agent like dithiothreitol (DTT) to break disulfide bonds.
-
Enzymatic Digestion:
-
Add a broad-spectrum protease, such as Pronase, to the denatured thyroglobulin solution at an enzyme-to-substrate ratio of approximately 1:50 (w/w).
-
Incubate at 37°C for 24-48 hours with gentle agitation.
-
For complete hydrolysis, a secondary digestion with an aminopeptidase may be performed.
-
-
Enzyme Inactivation: Inactivate the proteases by heating the sample at 95°C for 10 minutes.
-
Clarification: Centrifuge the hydrolysate to pellet any undigested material and collect the supernatant for analysis.
Separation and Quantification of Iodotyrosines
High-performance liquid chromatography (HPLC) is the gold standard for the separation and quantification of iodotyrosines.
Protocol: Reversed-Phase HPLC for Iodotyrosine Analysis [12][20][21]
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) or UV-Vis detector.
-
Mobile Phase:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Solvent A.
-
Inject the hydrolyzed sample.
-
Apply a linear gradient from 0% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
-
Detection: Monitor the absorbance at 280 nm. The retention times of MIT and DIT will be distinct from each other and from the thyroid hormones.
-
Quantification: Generate a standard curve using known concentrations of pure MIT and DIT standards to quantify the amounts in the sample.
| Compound | Typical Retention Time (min) |
| Monoiodotyrosine (MIT) | ~10-12 |
| Diiodotyrosine (DIT) | ~15-18 |
| Triiodothyronine (T3) | ~22-25 |
| Thyroxine (T4) | ~28-30 |
Note: Retention times are approximate and will vary depending on the specific column, gradient, and HPLC system used.
Immunoassays for Serum Diiodotyrosine
Radioimmunoassay (RIA) and other immunoassays have been developed for the sensitive detection of diiodotyrosine in biological fluids like serum.[22][23]
Workflow: Radioimmunoassay for Serum DIT
-
Antibody Generation: Produce polyclonal or monoclonal antibodies with high specificity for DIT.
-
Radiolabeling: Synthesize a radiolabeled DIT tracer, typically using iodine-125.[15]
-
Competitive Binding:
-
Incubate a known amount of anti-DIT antibody with a fixed amount of radiolabeled DIT and the serum sample (or DIT standards).
-
The unlabeled DIT in the sample will compete with the radiolabeled DIT for binding to the antibody.
-
-
Separation: Separate the antibody-bound DIT from the free DIT (e.g., using a secondary antibody precipitation or solid-phase separation).
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Quantification: Construct a standard curve by plotting the percentage of bound radiolabeled DIT against the concentration of the DIT standards. The concentration of DIT in the serum sample can then be interpolated from this curve.
The following diagram illustrates the workflow for the analysis of iodotyrosines from a protein sample.
Caption: Workflow for Iodotyrosine Analysis.
Clinical Significance and Future Directions
While diiodotyrosine's primary role is as a thyroid hormone precursor, its levels in circulation and its metabolism have important clinical implications.
Diiodotyrosine as a Biomarker
Recent studies have highlighted the potential of serum diiodotyrosine levels as a diagnostic biomarker. Elevated serum DIT has been observed in patients with destructive thyroiditis , and its measurement may help differentiate this condition from Graves' disease.[24][25][26] Furthermore, increased serum DIT levels have been reported in patients with severe bacterial infections and sepsis, suggesting a possible role for DIT as a marker of leukocyte activity.
Genetic Disorders of Diiodotyrosine Metabolism
As previously mentioned, mutations in the gene for iodotyrosine deiodinase lead to a failure to recycle iodine from MIT and DIT, resulting in hypothyroidism and goiter.[18][19][27] The diagnosis of this condition relies on the detection of elevated levels of iodotyrosines in the serum and urine.
Therapeutic Landscape and Future Research
Currently, there are no therapeutic agents that directly target the synthesis or metabolism of diiodotyrosine. However, a deeper understanding of the enzymatic processes involving DIT, particularly the structure and function of thyroid peroxidase, could open new avenues for the development of more specific drugs for thyroid disorders. For instance, designing molecules that selectively inhibit the coupling reaction without affecting iodination could offer a more nuanced approach to managing hyperthyroidism.
The use of diiodotyrosine in dietary supplements to support thyroid function is based on the rationale of providing a precursor for hormone synthesis, though robust clinical evidence for its efficacy when taken orally is limited.[27]
Future research will likely focus on:
-
Further elucidating the precise molecular mechanisms of TPO-catalyzed iodination and coupling.
-
Developing more sensitive and specific assays for the routine clinical measurement of serum and urinary diiodotyrosine.
-
Exploring the potential of diiodotyrosine as a biomarker in a wider range of diseases.
-
Investigating the possibility of targeting diiodotyrosine metabolism for therapeutic intervention in thyroid and other disorders.
Conclusion
From its discovery as a key piece in the puzzle of thyroid hormone biosynthesis to its emerging role as a clinical biomarker, diiodotyrosine continues to be a molecule of significant interest to researchers and clinicians. The historical journey of its discovery underscores the importance of fundamental biochemical research in unraveling complex physiological processes. As we move forward, a continued focus on the intricate biochemistry and clinical relevance of diiodotyrosine will undoubtedly lead to new insights and potential therapeutic strategies for a variety of human diseases.
References
- 1. The History of Thyroid Disorders | Paloma Health [palomahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isolation of d-3: 5-diiodotyrosine from the thyroid gland by the action of proteolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The configurative relationship of thyroxine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isolation of l-thyroxine from the thyroid gland by the action of proteolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 9. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 10. [In vitro biosynthesis of iodothyronines from diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Brief History of Thyroid Disease and Natural Thyroid Medication [drchristianson.com]
- 14. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 17. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. luigigreco.info [luigigreco.info]
- 19. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemimpex.com [chemimpex.com]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 27. Genetic disorders of thyroid development, hormone biosynthesis and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Function of Diiodotyrosine in the thyroid gland.
An In-Depth Technical Guide to the Function of Diiodotyrosine in the Thyroid Gland
Abstract
Diiodotyrosine (DIT) is a cornerstone molecule in thyroid physiology, serving as an indispensable precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3). Formed by the iodination of tyrosine residues on the thyroglobulin scaffold, DIT's journey from synthesis to its ultimate fate in hormone formation or iodine recycling is a tightly regulated process critical for metabolic homeostasis. This technical guide provides a comprehensive exploration of DIT's function within the thyroid gland, intended for researchers, scientists, and drug development professionals. We will dissect the molecular machinery of its synthesis, its pivotal role in the coupling reaction to form thyroid hormones, the crucial iodine salvage pathway, and the analytical methodologies required for its quantification. This document aims to synthesize established biochemical principles with practical, field-proven insights to offer a complete perspective on this vital iodinated amino acid.
The Biochemical Architecture of Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-stage process occurring within the functional units of the thyroid gland, the follicles. This intricate process begins with the uptake of dietary iodine and culminates in the secretion of T3 and T4 into the bloodstream. DIT is a central intermediate in this pathway.
Iodide Trapping and Transport
The journey begins with the active transport of iodide (I⁻) from the bloodstream into the thyroid follicular cells, or thyrocytes.[1] This is accomplished by the Sodium-Iodide Symporter (NIS) , a protein located on the basolateral membrane of the thyrocyte.[1][2][3] The process is an example of secondary active transport, leveraging the sodium gradient maintained by the Na+/K+ ATPase.
Once inside the thyrocyte, iodide must traverse the cell to the apical membrane, which faces the follicular lumen (a space containing a protein-rich fluid called colloid). Iodide efflux into the follicular lumen is mediated by an anion transporter known as Pendrin .[4][5][6][7] Mutations in the gene encoding Pendrin can lead to Pendred syndrome, characterized by hearing loss and thyroid dysfunction, underscoring its importance in this transport step.[5][6]
Organification: The Birth of Diiodotyrosine
Within the follicular lumen, at the apical membrane, two critical events occur nearly simultaneously: the oxidation of iodide and its attachment to tyrosine residues, a process termed "organification".[3][8][9]
-
Iodide Oxidation: The enzyme Thyroid Peroxidase (TPO) , a heme-containing protein embedded in the apical membrane, catalyzes the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[2][10][11][12] This reaction is dependent on hydrogen peroxide (H₂O₂), which is generated at the apical membrane by the DUOX2 enzyme (Dual oxidase 2).[13][14]
-
Iodination of Thyroglobulin: The reactive iodine immediately attaches to the phenol ring of tyrosine residues on Thyroglobulin (Tg) , a large glycoprotein scaffold synthesized within the thyrocyte and secreted into the colloid.[8][11][13] TPO also catalyzes this iodination step.[15] The attachment of one iodine atom forms Monoiodotyrosine (MIT), while the attachment of a second iodine atom to the same tyrosine residue creates Diiodotyrosine (DIT) .[3][7][8][16]
The formation of DIT is therefore a direct consequence of the efficient and spatially organized action of TPO and the availability of iodine and thyroglobulin at the cell-colloid interface.
The Pivotal Role of DIT in Hormone Formation: The Coupling Reaction
DIT's primary function is to serve as a building block for the definitive thyroid hormones.[17][18][19] TPO, in its third catalytic function, orchestrates the coupling of these iodotyrosine precursors while they are still part of the thyroglobulin backbone.[2][8]
-
Formation of Thyroxine (T4): The coupling of two DIT molecules results in the formation of thyroxine (3,5,3′,5′-tetraiodothyronine).[7][8][9][16][17]
-
Formation of Triiodothyronine (T3): The coupling of one DIT molecule with one MIT molecule forms triiodothyronine (3,5,3′-triiodothyronine).[7][8][16][17][20]
This coupling reaction is a critical control point in determining the ratio of T4 to T3 produced by the gland. Following coupling, the thyroglobulin, now laden with T4, T3, MIT, and DIT, is stored in the colloid until the body signals a need for thyroid hormone.[8]
Diagram: Thyroid Hormone Synthesis Pathway
The following diagram illustrates the complete pathway, highlighting the central position of DIT.
Caption: The thyroid hormone synthesis pathway, detailing the formation of DIT and its subsequent coupling.
Iodine Conservation: The Salvage Pathway
Not all MIT and DIT molecules are successfully coupled into T3 or T4. When thyroglobulin is brought back into the thyrocyte via endocytosis and digested by lysosomal enzymes to release the hormones, free MIT and DIT are also liberated.[13] Releasing these iodinated precursors into the circulation would represent a significant loss of precious iodine.
To prevent this, the thyroid gland employs a highly efficient salvage pathway. The enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase 1, DEHAL1) acts on free MIT and DIT within the thyrocyte, cleaving off the iodine atoms.[1][21] This liberated iodide is then available for reuse in a new round of hormone synthesis.[1][21] Genetic defects in this enzyme lead to iodide wasting and can cause hypothyroidism, particularly in iodine-deficient regions.[21]
Analytical Methodologies for DIT Quantification
The accurate measurement of DIT is crucial for studying thyroid physiology, diagnosing certain thyroid disorders, and assessing the impact of novel pharmaceutical compounds on thyroid function. Because DIT exists predominantly as part of the large thyroglobulin protein, analysis requires a preliminary hydrolysis step.
Key Molecular Players in DIT Metabolism
| Molecule/Enzyme | Location | Function |
| Sodium-Iodide Symporter (NIS) | Basolateral Membrane | Actively transports iodide from blood into the thyrocyte.[2][3] |
| Pendrin | Apical Membrane | Transports iodide from the thyrocyte into the follicular lumen.[4][7] |
| Thyroglobulin (Tg) | Follicular Lumen | Glycoprotein scaffold providing tyrosine residues for iodination.[7][11] |
| Thyroid Peroxidase (TPO) | Apical Membrane | Catalyzes iodide oxidation, iodination of tyrosine to MIT/DIT, and coupling of DIT to form T4/T3.[10][11][22] |
| Dual Oxidase 2 (DUOX2) | Apical Membrane | Generates hydrogen peroxide (H₂O₂) required for TPO activity.[13] |
| Iodotyrosine Deiodinase (DEHAL1) | Thyrocyte Cytoplasm | Removes iodine from free MIT and DIT for recycling (salvage pathway).[1][21] |
Experimental Protocol: DIT Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of iodoamino acids.[23][24][25]
Objective: To quantify DIT content in a sample of purified thyroglobulin.
Causality Statement: This protocol is designed to first liberate iodoamino acids from the thyroglobulin backbone via enzymatic hydrolysis, then separate them based on their physicochemical properties using reversed-phase HPLC, and finally quantify DIT using UV absorbance. Each step is essential for isolating the analyte from a complex biological matrix for accurate measurement.
Methodology:
-
Enzymatic Hydrolysis of Thyroglobulin:
-
a. Solubilize 1 mg of purified thyroglobulin in 1 mL of 0.1 M Tris-HCl buffer, pH 8.5.
-
b. Add 100 µg of Pronase (a non-specific protease). The use of a broad-spectrum protease ensures complete digestion of the protein backbone.
-
c. Incubate at 37°C for 24 hours.
-
d. Add 100 µg of Leucine aminopeptidase to ensure cleavage of any remaining small peptides.
-
e. Incubate for an additional 24 hours at 37°C. This two-step enzymatic digestion is critical for achieving complete hydrolysis while being gentle enough to prevent deiodination of the analytes, a risk with harsh acid hydrolysis.[23]
-
-
Sample Preparation:
-
a. Stop the reaction by adding 100 µL of 1 M HCl to precipitate undigested proteins and enzymes.
-
b. Centrifuge at 10,000 x g for 10 minutes.
-
c. Collect the supernatant containing the free iodoamino acids.
-
d. Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Analysis:
-
a. System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
b. Mobile Phase: An isocratic mobile phase of acetonitrile/water/acetic acid (e.g., 50:49:1 v/v/v) is often effective for separating iodoamino acids.[23] The organic modifier (acetonitrile) and the ion-pairing agent (acetic acid) are chosen to provide optimal resolution between MIT, DIT, T3, and T4.
-
c. Flow Rate: 1.0 mL/min.
-
d. Injection Volume: 20 µL.
-
e. Detection: UV absorbance at 254 nm. The aromatic rings of the iodoamino acids absorb strongly at this wavelength, allowing for sensitive detection.[23]
-
-
Quantification:
-
a. Prepare a standard curve by injecting known concentrations of pure DIT standard.
-
b. Plot the peak area from the chromatogram against the concentration for the standards to generate a linear regression curve.
-
c. Calculate the concentration of DIT in the hydrolyzed sample by interpolating its peak area on the standard curve.
-
d. The result should be expressed as moles of DIT per mole of thyroglobulin.
-
Diagram: DIT Quantification Workflow
Caption: A typical experimental workflow for the quantification of DIT from thyroglobulin.
Clinical and Pathophysiological Relevance
Defects in any step of DIT synthesis or utilization can lead to congenital hypothyroidism, a condition of inadequate thyroid hormone production in newborns.[9] For instance, mutations in the TPO gene can impair the iodination of tyrosine, leading to a lack of DIT and subsequent failure to synthesize T4 and T3.[9] Similarly, defects in thyroglobulin synthesis or the iodine salvage pathway disrupt the normal lifecycle of DIT and result in disease.[21][26] Therefore, understanding the function of DIT is not only of biochemical interest but is also fundamental to diagnosing and developing treatments for these disorders.
Conclusion
Diiodotyrosine is far more than a simple intermediate; it is the central node in the complex web of thyroid hormone biosynthesis. Its formation through the TPO-catalyzed iodination of thyroglobulin is a defining step, and its subsequent fate in the coupling reaction directly dictates the thyroid gland's hormonal output. The intricate mechanisms for DIT's synthesis, utilization, and the recycling of its constituent iodine highlight the elegance and efficiency of thyroid physiology. For researchers and drug developers, a deep, mechanistic understanding of DIT's function is essential for identifying novel therapeutic targets and developing next-generation diagnostics for thyroid-related pathologies.
References
- 1. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. prepladder.com [prepladder.com]
- 4. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 5. The role of pendrin in iodide regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pendrin is an iodide-specific apical porter responsible for iodide efflux from thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coconote.app [coconote.app]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 12. youtube.com [youtube.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 18. caringsunshine.com [caringsunshine.com]
- 19. fiveable.me [fiveable.me]
- 20. Video: Synthesis and Regulation of Thyroid Hormones [jove.com]
- 21. caringsunshine.com [caringsunshine.com]
- 22. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Method for the quantitation of iodothyronines in body tissues and fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. akjournals.com [akjournals.com]
- 26. Congenital Hypothyroidism: A 2020–2021 Consensus Guidelines Update—An ENDO-European Reference Network Initiative Endorsed by the European Society for Pediatric Endocrinology and the European Society for Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Molecular Mechanism of Diiodotyrosine Coupling in Thyroglobulin
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Orchestrating Thyroid Hormone Synthesis
The synthesis of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), is a cornerstone of vertebrate metabolism, growth, and development.[1] This intricate biochemical process unfolds within the thyroid gland, orchestrated by a unique interplay of enzymes and a specialized protein scaffold.[1][2] At the heart of this synthesis lies thyroglobulin (Tg), a massive 660 kDa homodimeric glycoprotein that serves as both the matrix for hormone formation and a storage reservoir for iodine.[3][4] The critical, rate-limiting step in this pathway is the oxidative coupling of two diiodotyrosine (DIT) residues within the Tg backbone to form a T4 molecule.[5][6]
This guide provides a deep dive into the molecular mechanics of DIT coupling, moving beyond a simple description to explore the causality behind the reaction. We will dissect the roles of the key enzymatic player, Thyroid Peroxidase (TPO), the structural importance of the thyroglobulin scaffold, and the prevailing free-radical mechanism that governs the reaction. Furthermore, we will present detailed, field-proven experimental protocols for studying this process, offering researchers a validated framework for investigation and therapeutic development.
I. The Core Machinery: Key Players in DIT Coupling
The formation of thyroxine is not a spontaneous event but a highly regulated process dependent on three critical components: the protein scaffold (Thyroglobulin), the catalytic enzyme (Thyroid Peroxidase), and an oxidizing agent (Hydrogen Peroxide).
A. Thyroglobulin (Tg): The Structural Architect
Thyroglobulin is far more than a passive substrate; its complex three-dimensional structure is essential for the efficiency and specificity of hormone synthesis.[7][8][9] Synthesized by thyroid follicular cells and secreted into the follicular lumen, this large protein folds into a specific conformation that pre-organizes select tyrosine residues for iodination and subsequent coupling.[3][10]
-
Hormonogenic Sites: While each Tg monomer contains numerous tyrosine residues, only a select few are positioned to become "acceptor" or "donor" tyrosines for hormone synthesis.[4][11] The native structure of Tg brings these specific donor and acceptor residues into close proximity, a critical spatial requirement for the coupling reaction to occur.[12][13][14][15] Research has identified four major hormonogenic sites, designated A, B, C, and D, located at specific tyrosyls within the polypeptide chain.[7] For instance, site A at tyrosine 5 is considered the most important hormonogenic site in most species.[7]
-
Role of Conserved Acidic Residues: Recent studies have highlighted the crucial role of conserved acidic residues, such as glutamate or aspartate, located adjacent to the acceptor tyrosine.[16][17] These residues are believed to facilitate the coupling reaction by helping to deprotonate the iodinated tyrosine's hydroxyl group, a key initiating step in the radical-mediated process.[16][17]
B. Thyroid Peroxidase (TPO): The Catalytic Engine
Thyroid Peroxidase is the central enzyme driving thyroid hormone synthesis.[18][19] This heme-containing glycoprotein, located at the apical membrane of thyroid follicular cells, catalyzes both the iodination of tyrosine residues and the subsequent coupling of iodotyrosines.[6][20][21]
-
Dual Catalytic Function: TPO's action is twofold. First, it oxidizes iodide ions (I⁻) to a reactive iodine species (I⁰ or I⁺) that can iodinate the phenol ring of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10][19][22] Second, and more critically for this guide, TPO catalyzes the oxidative coupling of these iodotyrosine residues to form T4 (from two DITs) or T3 (from one MIT and one DIT).[1][5][6]
-
Enzyme Intermediates: The catalytic cycle of TPO involves the formation of highly reactive intermediates. TPO reacts with hydrogen peroxide to form an oxidized intermediate known as Compound I. It is this powerful oxidizing agent that is believed to mediate both the iodination and coupling reactions.[23]
C. Hydrogen Peroxide (H₂O₂): The Essential Oxidant
The enzymatic reactions catalyzed by TPO are dependent on a steady supply of hydrogen peroxide (H₂O₂).[24][25] This crucial oxidizing agent is generated at the cell-colloid interface by another apical membrane enzyme, the calcium-dependent NADPH dual oxidase type 2 (DUOX2).[1] The availability of H₂O₂ is a rate-limiting factor for hormone synthesis, directly controlling the activity of TPO.
II. The Reaction Unveiled: A Free Radical Mechanism
While two potential mechanisms—ionic and free radical—were initially proposed for the DIT coupling reaction, substantial evidence now points towards a free radical-mediated process.[6] This mechanism is favored due to its consistency with experimental observations, including the stimulatory effect of free DIT on the reaction.[6][26]
The proposed steps are as follows:
-
Oxidation of DIT Residues: The TPO Compound I intermediate catalyzes the one-electron oxidation of the phenolate ion of two proximal DIT residues within the Tg molecule. This generates two DIT phenoxy radicals.[24]
-
Radical Coupling: The two DIT radicals, held in close proximity by the Tg protein structure, couple to form a dienone ether intermediate.
-
Rearrangement and Cleavage: This unstable intermediate rearranges, leading to the cleavage of the bond linking the donor iodophenyl group to its parent alanine side chain.
-
Final Products: The result of this cleavage is the formation of a thyroxine residue at the acceptor site and a dehydroalanine residue at the donor site, which remains within the polypeptide chain.[3][11] The recent identification of pyruvic acid residues (a hydrolysis product of dehydroalanine) at donor sites via mass spectrometry provides strong evidence for this mechanism.[27]
This entire process is visually summarized in the pathway diagram below.
Caption: The free radical mechanism for T4 synthesis catalyzed by TPO.
III. Quantitative Analysis: Major Hormonogenic Sites in Thyroglobulin
The efficiency of thyroid hormone synthesis is highly dependent on the specific tyrosine residues involved. Decades of research, combining protein chemistry and modern proteomics, have identified several key hormonogenic sites. The table below summarizes the four major acceptor sites and their relative contribution to hormone production.
| Site Designation | Acceptor Tyrosine Residue (Human Tg) | Primary Hormone Formed | Relative Contribution | Key Donor Tyrosine (Proposed) |
| A | Tyr-5 | T4 | ~40-50% | Tyr-130 |
| B | Tyr-2553 | T4 | ~20-25% | Not definitively identified |
| C | Tyr-2746 | T3 / T4 | Variable, T3 favored | Not definitively identified |
| D | Tyr-1290 | T4 | Minor in humans | Not definitively identified |
| Data synthesized from sources.[7] |
This structured arrangement underscores the non-random nature of hormonogenesis, where the protein's architecture dictates the outcome. The causality is clear: the tertiary and quaternary structure of the thyroglobulin dimer creates specific microenvironments that favor the oxidation and coupling of these select tyrosine pairs over the dozens of others present.[8][9]
IV. Experimental Protocols: Validated Methodologies for Studying DIT Coupling
Investigating the DIT coupling mechanism requires robust and reproducible experimental systems. Below are two cornerstone methodologies: an in vitro enzymatic assay and a mass spectrometry-based proteomics workflow. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
A. Protocol 1: In Vitro Iodotyrosine Coupling Assay
This assay reconstitutes the coupling reaction in vitro, allowing for the quantitative measurement of newly formed hormone and the study of inhibitors or modulators. The choice to use low-iodine Tg is critical; high-iodine Tg would have pre-existing hormone, masking the de novo synthesis being measured.
Objective: To measure the TPO-catalyzed coupling of DIT residues in thyroglobulin to form T4/T3.
Methodology Workflow:
Caption: Workflow for the in vitro iodotyrosine coupling assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thyroglobulin (Tg): Obtain or prepare thyroglobulin with low iodine and low hormone content (e.g., from animals treated with goitrogens like propylthiouracil).[28][29] Dialyze extensively against 0.05 M sodium phosphate buffer, pH 7.0.
-
Thyroid Peroxidase (TPO): Use partially purified human or animal TPO.[28][30]
-
H₂O₂ Generating System: Prepare a fresh solution of glucose and glucose oxidase (GOx) in the reaction buffer. This provides a slow, steady supply of H₂O₂, mimicking physiological conditions more closely than a bolus addition.
-
Coupling Stimulator: Prepare a stock solution of free DIT (1 mM). Free DIT has been shown to stimulate the coupling reaction at low concentrations.[28][31]
-
-
Reaction Setup (Total Volume: 300 µL):
-
In a microcentrifuge tube, combine:
-
150 µg of low-iodine thyroglobulin.
-
1 µM final concentration of DIT.
-
Appropriate amount of TPO (empirically determined, e.g., 5-10 µg).[28]
-
0.05 M Sodium Phosphate Buffer, pH 7.0, to bring the volume to 270 µL.
-
-
Prepare a negative control tube without the H₂O₂ generating system to validate that the reaction is H₂O₂-dependent.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a potent TPO inhibitor like methimazole (MMI) to a final concentration of 10 mM, or by placing the tube in a boiling water bath for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Add a broad-spectrum protease, such as Pronase, to the reaction mixture to completely digest the thyroglobulin into its constituent amino acids.
-
Incubate according to the protease manufacturer's instructions (e.g., 37°C for 12-18 hours).
-
-
Quantification:
-
Analyze the digested samples to quantify the amount of newly formed T4 and T3. This can be done using a specific Radioimmunoassay (RIA) or, for higher specificity and accuracy, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the coupling activity as the amount of newly formed hormone per milligram of thyroglobulin (e.g., ng T3/mg Tg).[28] Compare the activity in the complete reaction to the negative control.
-
B. Protocol 2: Mass Spectrometry-Based Mapping of Hormonogenic Sites
This proteomics approach provides unparalleled detail, allowing for the direct identification of iodinated residues and hormone formation sites on the Tg protein. The logic here is to break the large protein into smaller, analyzable peptides and use the high mass accuracy of the mass spectrometer to pinpoint modifications.
Objective: To identify and map iodinated tyrosine, T4, and dehydroalanine residues within the thyroglobulin sequence.
Methodology Workflow:
Caption: Bottom-up proteomics workflow for mapping Tg modifications.
Step-by-Step Protocol:
-
Protein Digestion:
-
Reduce disulfide bonds in the purified Tg sample with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide. This step is crucial for denaturing the protein and ensuring complete digestion.
-
Digest the protein into smaller peptides using a sequence-specific protease like trypsin. For comprehensive sequence coverage (>90%), a combination of proteases (e.g., trypsin and chymotrypsin) is recommended.[32][33]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide mixture onto a reverse-phase LC column (e.g., a C18 column).[32]
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile). This separates the complex peptide mixture over time before introduction into the mass spectrometer.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluting peptides are ionized (typically by electrospray ionization) and enter the mass spectrometer.
-
The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The instrument's software selects precursor ions (the intact peptides) for fragmentation (MS2) via collision-induced dissociation (CID) or a similar method.[33]
-
The fragment ions are analyzed to determine their m/z, generating a fragmentation spectrum (MS/MS spectrum) for each selected peptide.
-
-
Data Analysis and Interpretation:
-
The resulting MS/MS spectra are searched against a protein database containing the thyroglobulin sequence using software like Mascot or Sequest.
-
The search algorithm matches the experimental fragmentation patterns to theoretical patterns generated from the database sequence.
-
Crucially, the search parameters must include variable modifications for mono-iodination (+125.9 Da), di-iodination (+251.8 Da), thyroxine formation, and dehydroalanine formation on tyrosine residues.
-
The identification of peptides containing these specific mass shifts allows for the unambiguous mapping of hormonogenic sites.[27] Specific immonium ions in the MS/MS spectra can serve as highly specific markers for the presence of monoiodo- and diiodo-tyrosine.[33]
-
V. Conclusion and Future Directions
The coupling of diiodotyrosine residues within thyroglobulin is a masterful example of biological engineering, where protein architecture and enzymatic catalysis converge to produce essential hormones. The free radical mechanism, facilitated by Thyroid Peroxidase and critically dependent on the spatial arrangement of tyrosine residues within the thyroglobulin scaffold, provides a robust model for this reaction.
For researchers and drug development professionals, understanding this mechanism at a molecular level is paramount. The in vitro coupling assay offers a powerful tool for screening potential inhibitors of TPO, relevant for treating hyperthyroidism, while advanced mass spectrometry techniques are invaluable for studying how mutations in thyroglobulin can lead to congenital hypothyroidism by disrupting hormone synthesis.[5][18][34] Future research, enabled by these methodologies, will continue to unravel the finer regulatory aspects of this process, paving the way for more targeted and effective therapies for thyroid disorders.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. cusabio.com [cusabio.com]
- 3. Thyroglobulin Structure, Function, and Biosynthesis | Oncohema Key [oncohemakey.com]
- 4. Thyroglobulin - Wikipedia [en.wikipedia.org]
- 5. The role of thyroglobulin in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a radical mechanism in peroxidase-catalyzed coupling. I. Steady-state experiments with various peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of thyroglobulin structure for thyroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of thyroglobulin structure in thyroid peroxidase-catalyzed conversion of diiodotyrosine to thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of thyroglobulin structure in thyroid peroxidase-catalyzed conversion of diiodotyrosine to thyroxine. | Semantic Scholar [semanticscholar.org]
- 10. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure of human thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humantechnopole.it [humantechnopole.it]
- 17. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TPO gene: MedlinePlus Genetics [medlineplus.gov]
- 19. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 20. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. myadlm.org [myadlm.org]
- 23. Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Molecular mechanism of thyroid hormone synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. thyroidmanager.org [thyroidmanager.org]
- 26. Evidence for a radical mechanism in peroxidase-catalyzed coupling. II. Single turnover experiments with horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Revisiting iodination sites in thyroglobulin with an organ-oriented shotgun strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. academic.oup.com [academic.oup.com]
- 31. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Diiodotyrosine (DIT) Levels in Serum: A Detailed Guide for Researchers
An Application Note and Comprehensive Protocol
Abstract
This document provides a detailed guide for the quantitative measurement of diiodotyrosine (DIT) in human serum samples. Diiodotyrosine, a key precursor in the synthesis of thyroid hormones, is a critical biomarker in the study of thyroid physiology and pathology, including congenital hypothyroidism and iodide-organification defects. This guide offers a comprehensive overview of the most robust and widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the pre-analytical considerations crucial for sample integrity, provide detailed step-by-step protocols for both methodologies, and discuss the principles, advantages, and limitations of each approach to assist researchers in selecting the optimal method for their specific needs.
Introduction to Diiodotyrosine (DIT)
Diiodotyrosine is formed through the iodination of tyrosine residues within the thyroglobulin protein in the thyroid gland, a process catalyzed by the enzyme thyroid peroxidase. It serves as a direct precursor, along with monoiodotyrosine (MIT), for the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While most DIT is recycled within the thyroid follicular cells, small amounts are released into circulation. Elevated serum levels of DIT can be indicative of defects in the thyroid hormone synthesis pathway, particularly in the enzyme iodo-tyrosine deiodinase (DEHAL1), which is responsible for deiodinating DIT and MIT to reclaim iodide. Consequently, accurate measurement of serum DIT is invaluable for the diagnosis of certain forms of congenital hypothyroidism and for research into thyroid disorders.
Critical Pre-Analytical Sample Handling
The accuracy of DIT measurement is profoundly dependent on the quality of the serum sample. Strict adherence to proper collection, processing, and storage protocols is paramount to prevent degradation or contamination.
2.1. Sample Collection and Processing
-
Collection: Blood should be collected into serum separator tubes (SSTs).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the serum from the clot.
-
Aliquoting: Immediately transfer the serum into clean, labeled polypropylene tubes. This prevents contamination from red blood cell lysis and minimizes freeze-thaw cycles.
2.2. Storage and Stability
-
Short-Term Storage: For analysis within 24 hours, serum samples can be stored at 2-8°C.
-
Long-Term Storage: For long-term storage, samples must be frozen at -80°C. DIT is stable for several months to years at this temperature. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. It is recommended to store samples in multiple small aliquots.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like DIT in complex biological matrices such as serum. Its high sensitivity and specificity allow for precise and accurate measurement, even at low physiological concentrations.
3.1. Principle of LC-MS/MS
The method involves three main stages:
-
Chromatographic Separation (LC): The serum extract is injected into a high-performance liquid chromatography system. DIT is separated from other serum components based on its physicochemical properties as it passes through a chromatographic column.
-
Ionization: As DIT elutes from the column, it is aerosolized and ionized, typically using Electrospray Ionization (ESI), to generate charged molecules.
-
Mass Spectrometric Detection (MS/MS): The ionized DIT is detected by a tandem mass spectrometer. The first mass spectrometer (Q1) selects the DIT precursor ion, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.
Workflow for LC-MS/MS Analysis of Serum DIT
Caption: Workflow for DIT quantification in serum using LC-MS/MS.
3.2. Detailed Protocol for LC-MS/MS
Materials:
-
Serum samples, calibrators, and quality controls (QCs)
-
Diiodotyrosine (DIT) analytical standard
-
Stable isotope-labeled internal standard (e.g., L-Diiodotyrosine-13C6)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS vials
Procedure:
-
Preparation of Standards and Internal Standard (IS):
-
Prepare a stock solution of DIT (1 mg/mL) in a suitable solvent (e.g., 50% methanol).
-
Perform serial dilutions to create calibration standards ranging from approximately 0.5 to 100 ng/mL.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL DIT-13C6).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an LC-MS vial.
-
-
LC-MS/MS Conditions:
-
The following are typical starting conditions and may require optimization for your specific instrumentation.
-
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DIT: 434.0 -> 387.9; DIT-13C6 (IS): 440.0 -> 393.9 |
3.3. Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (DIT/IS) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of DIT in the unknown samples is calculated from the regression equation of the calibration curve.
-
Quality Control: Include at least two levels of QC samples (low and high) in each analytical run to ensure the accuracy and precision of the assay. The results of the QCs should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers a higher-throughput and more cost-effective alternative to LC-MS/MS. While generally less specific, modern competitive ELISA kits for DIT can provide reliable quantitative results when properly validated.
4.1. Principle of Competitive ELISA
This assay is based on the principle of competitive binding.
-
Coating: A known amount of DIT is pre-coated onto the wells of a microplate.
-
Competition: The serum sample (containing an unknown amount of DIT) is added to the wells along with a specific anti-DIT antibody. The DIT in the sample and the DIT coated on the plate compete for binding to the limited number of antibody sites.
-
Washing & Secondary Antibody: The plate is washed to remove unbound components. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary anti-DIT antibody that is now attached to the plate.
-
Detection: A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the concentration of DIT in the original sample. A stronger color signal means less DIT was present in the sample to compete for antibody binding.
Diagram of Competitive ELISA for DIT Detection
Caption: Principle of competitive ELISA for DIT measurement.
4.2. General Protocol for Competitive ELISA
This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit you are using.
Materials:
-
Commercial DIT ELISA Kit (containing DIT-coated microplate, standards, anti-DIT antibody, HRP-conjugate, substrate, stop solution, and wash buffer)
-
Serum samples and QCs
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard/Sample Addition: Add 50 µL of each standard, QC, and serum sample to the appropriate wells.
-
Antibody Addition: Add 50 µL of the anti-DIT antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 1 hour at 37°C).
-
Washing: Aspirate and wash each well 4-5 times with the provided wash buffer.
-
Conjugate Addition: Add 100 µL of the HRP-conjugate to each well.
-
Incubation: Cover and incubate again (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of the TMB substrate to each well.
-
Incubation: Incubate in the dark at room temperature for 15-20 minutes, or until the highest standard shows a distinct color change.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
4.3. Data Analysis
-
Standard Curve: Calculate the average OD for each standard. Plot the OD values against the corresponding DIT concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.
-
Quantification: Determine the concentration of DIT in the samples by interpolating their average OD values from the standard curve.
Method Comparison and Selection
The choice between LC-MS/MS and ELISA depends on the specific requirements of the study.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Good to High (dependent on antibody cross-reactivity) |
| Sensitivity | Very High (can detect pg/mL levels) | Good (typically ng/mL levels) |
| Throughput | Lower (serial sample analysis) | High (96-well plate format) |
| Cost per Sample | Higher | Lower |
| Development Time | High (requires method development and validation) | Low (using commercial kits) |
| Instrumentation | Requires specialized, expensive equipment and expertise | Requires standard laboratory equipment (plate reader) |
| Ideal Use Case | Definitive quantification, clinical diagnostics, research requiring high precision | Large-scale screening, studies with limited sample volume, routine analysis |
Conclusion
The accurate measurement of serum diiodotyrosine is essential for advancing our understanding of thyroid hormone metabolism and diagnosing related disorders. Both LC-MS/MS and ELISA are powerful techniques for this purpose. LC-MS/MS offers unparalleled specificity and sensitivity, making it the reference method for clinical and research applications demanding the highest accuracy. ELISA provides a practical, high-throughput alternative suitable for large-scale studies and routine screening. The selection of the appropriate method should be guided by the specific research question, available resources, and the required level of analytical performance. Regardless of the method chosen, meticulous pre-analytical sample handling is the foundational step for obtaining reliable and reproducible results.
Application Note: Quantitative Analysis of Diiodotyrosine (DIT) in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Diiodotyrosine (DIT) is a crucial precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] The accurate quantification of DIT in biological matrices is of significant interest in endocrinology research and drug development, particularly in studies related to thyroid disorders and the effects of xenobiotics on thyroid function.[1][2] High levels of DIT in urine, for instance, are associated with iodotyrosine dehalogenase 1 deficiency, a form of congenital hypothyroidism.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for DIT analysis due to its superior sensitivity, specificity, and ability to overcome the limitations of traditional immunoassays, such as cross-reactivity.[2][4][5][6] This application note provides a comprehensive and detailed protocol for the quantitative analysis of DIT in biological samples, grounded in the principles of stable isotope dilution and rigorous method validation.
Principle of the Method
This method employs a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of DIT. The use of an SIL-IS, which has nearly identical physicochemical properties to the analyte, is critical for correcting for variability in sample preparation and potential matrix effects.[7] After extraction from the biological matrix, DIT and the SIL-IS are separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
Analytes and Internal Standards:
-
Diiodotyrosine (DIT)
-
¹³C₆-Diiodotyrosine or other suitable stable isotope-labeled DIT
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human plasma/serum (for calibration standards and quality controls)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward method suitable for many applications, while solid-phase extraction (SPE) can provide cleaner extracts.[8][9]
1.1. Protein Precipitation (PPT):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or serum, add 20 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of DIT.[11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute DIT, and then return to initial conditions for re-equilibration.[11]
-
Injection Volume: 5-20 µL
-
Column Temperature: 40°C
2.2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive
-
MRM Transitions: The precursor and product ions for DIT and its SIL-IS should be optimized by infusing a standard solution into the mass spectrometer.[12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DIT | To be determined empirically | To be determined empirically | To be determined empirically |
| ¹³C₆-DIT | To be determined empirically | To be determined empirically | To be determined empirically |
-
Source Parameters: Parameters such as spray voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for DIT.[13]
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the DIT to the peak area of the SIL-IS. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of DIT in unknown samples is then determined from this calibration curve.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines such as those from the FDA or EMA.[14][15][16][17][18] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve with at least six non-zero standards should be prepared.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at multiple concentration levels (low, medium, and high quality controls).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting components from the matrix on the ionization of the analyte.
-
Stability: The stability of DIT in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
Caption: Workflow for DIT analysis by LC-MS/MS.
Caption: Key parameters for bioanalytical method validation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low signal | - Incorrect MS/MS transitions- Inefficient ionization- Sample degradation- LC or MS hardware issue | - Optimize MRM transitions and collision energy.- Adjust ESI source parameters.- Check sample stability and storage conditions.- Perform system suitability tests and check for leaks or blockages.[13] |
| Poor peak shape | - Column contamination or degradation- Inappropriate mobile phase- Sample solvent incompatible with mobile phase | - Flush or replace the analytical column.- Ensure mobile phase is correctly prepared and pH is appropriate.- Reconstitute sample in the initial mobile phase.[19] |
| High background noise | - Contaminated mobile phase or reagents- Insufficient sample cleanup- Carryover from previous injections | - Use high-purity solvents and reagents.- Optimize the sample preparation procedure.- Implement a robust needle wash protocol.[12] |
| Inconsistent results | - Variable matrix effects- Inconsistent sample preparation- Pipetting errors | - Use a stable isotope-labeled internal standard.- Ensure consistent execution of the sample preparation protocol.- Calibrate pipettes and use proper pipetting techniques.[20] |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of diiodotyrosine in biological matrices. By following the detailed protocols and adhering to the principles of good bioanalytical practice, researchers can obtain high-quality data to advance our understanding of thyroid physiology and pathology.
References
- 1. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]
- 3. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Mass Spectrometry-Based Determination of Thyroid Hormones and Their Metabolites in Endocrine Diagnostics and Biomedical Research - Implications for Human Serum Diagnostics. | Semantic Scholar [semanticscholar.org]
- 5. Mass Spectrometry-Based Determination of Thyroid Hormones and Their Metabolites in Endocrine Diagnostics and Biomedical… [ouci.dntb.gov.ua]
- 6. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. organomation.com [organomation.com]
- 11. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.at [shimadzu.at]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. agilent.com [agilent.com]
- 20. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Diiodotyrosine radioimmunoassay (RIA) after immunoextraction.
Application Note & Protocol
Topic: Ultrasensitive Quantification of Diiodotyrosine (DIT) in Biological Matrices Using a Validated Radioimmunoassay (RIA) Following Immunoextraction
Audience: Researchers, scientists, and drug development professionals in endocrinology, pharmacology, and clinical diagnostics.
Abstract & Introduction
Diiodotyrosine (DIT) is a crucial precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). While primarily found within the thyroid gland, trace amounts of DIT circulate in the bloodstream. The accurate measurement of circulating DIT is vital for studying thyroid physiology, metabolic pathways, and certain pathological conditions. However, quantifying DIT in serum or plasma presents a significant analytical challenge due to its low physiological concentrations and, most critically, the potential for cross-reactivity from structurally similar, high-abundance iodothyronines like T4.[1]
This application note details a robust, two-stage protocol designed to overcome these challenges. The method first employs a highly specific immunoextraction step to isolate DIT from the sample matrix, effectively eliminating interfering substances.[1] Subsequently, the purified DIT is quantified using a competitive radioimmunoassay (RIA), a technique renowned for its exceptional sensitivity and precision, capable of detecting analytes at picogram levels.[2][3] This combined approach ensures the necessary specificity and sensitivity for reliable DIT measurement in research and clinical settings.
Principle of the Method
The protocol is founded on two synergistic principles: selective purification followed by competitive immunoassay.
Immunoextraction
The primary challenge in DIT measurement is interference from other thyroid hormones.[1] To address this, a preparative immunoprecipitation (immunoextraction) is performed. A highly specific anti-DIT antibody, immobilized on a solid support (e.g., agarose beads), is used to capture DIT from the biological sample. Interfering molecules, which do not bind to the antibody, are washed away. The purified DIT is then eluted from the antibody support, yielding a concentrated and clean sample ready for RIA analysis.
Competitive Radioimmunoassay (RIA)
The RIA operates on the principle of competitive binding.[4][5] The assay involves a fixed and limited quantity of a specific anti-DIT antibody and a fixed quantity of radiolabeled DIT (the "tracer," typically ¹²⁵I-DIT). When the immunoextracted sample (containing unlabeled or "cold" DIT) is introduced, the unlabeled DIT competes with the radiolabeled DIT for the limited binding sites on the antibody.[2][6]
Consequently, as the concentration of unlabeled DIT in the sample increases, the amount of radiolabeled DIT that can bind to the antibody decreases.[5][6] After incubation, the antibody-bound DIT is separated from the free (unbound) DIT. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of DIT in the original sample.[7] By comparing this measurement to a standard curve generated with known DIT concentrations, the amount of DIT in the unknown sample can be accurately determined.[2][8]
References
- 1. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassays | Revvity [revvity.com]
- 3. Validation of a novel high-sensitivity radioimmunoassay procedure for measurement of total thyroxine concentration in psittacine birds and snakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diiodotyrosine (DIT) as a Novel Biomarker for the Differential Diagnosis of Destructive Thyroiditis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The differential diagnosis of thyrotoxicosis, particularly distinguishing destructive thyroiditis from Graves' disease, presents a significant clinical challenge. Traditional diagnostic modalities often have limitations. Emerging evidence strongly supports the use of serum diiodotyrosine (DIT) as a highly sensitive and specific biomarker for identifying thyroid follicular destruction. This document provides a comprehensive guide to the scientific rationale, pre-analytical considerations, and a detailed protocol for the quantification of serum DIT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Rationale: The Pathophysiological Basis for DIT as a Biomarker
1.1. Thyroid Hormone Synthesis and the Role of Diiodotyrosine
Thyroid hormones, triiodothyronine (T3) and thyroxine (T4), are synthesized on a large glycoprotein scaffold called thyroglobulin within the follicular lumen of the thyroid gland.[1][2] The process begins with the active uptake of iodide into the thyroid follicular cells.[2][3] This iodide is then oxidized and attached to tyrosine residues on thyroglobulin by the enzyme thyroid peroxidase, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2][3] Subsequently, these iodotyrosine molecules are coupled to form T3 (MIT + DIT) and T4 (DIT + DIT).[2]
Under normal physiological conditions, thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T3 and T4 into circulation.[1][2] The non-hormonal intermediates, MIT and DIT, are typically deiodinated within the thyrocyte by the enzyme iodotyrosine deiodinase, and the iodide is recycled for further hormone synthesis.[2] Consequently, in a healthy individual, circulating levels of DIT are very low.[4]
Diagram: Thyroid Hormone Synthesis Pathway
Caption: Simplified workflow of thyroid hormone synthesis within the thyroid follicle.
1.2. Mechanism of DIT Release in Destructive Thyroiditis
Destructive thyroiditis encompasses a group of disorders, including subacute thyroiditis, painless thyroiditis, and postpartum thyroiditis, characterized by inflammation and damage to the thyroid follicles. This destruction leads to the unregulated release of pre-formed thyroid hormones and other follicular contents directly into the bloodstream.
Unlike Graves' disease, which is caused by stimulating autoantibodies leading to hyper-synthesis and secretion of thyroid hormones, destructive thyroiditis involves the passive leakage of the entire contents of the thyroid follicles. This includes not only T3 and T4 but also thyroglobulin and its iodotyrosine precursors, MIT and DIT. Because the intracellular deiodination process is bypassed, a significant amount of DIT enters the circulation.
This key difference in pathophysiology forms the basis for using DIT as a biomarker to distinguish between these conditions.
Diagram: DIT Release in Different Thyroid Conditions
Caption: Contrasting mechanisms of hormone release in healthy, Graves', and destructive thyroiditis states.
Clinical Utility and Performance
Recent cross-sectional studies have demonstrated that serum DIT levels are significantly higher in patients with destructive thyroiditis compared to those with Graves' disease.[5][6][7]
Table 1: Diagnostic Performance of Serum Diiodotyrosine (DIT)
| Parameter | Value | Sensitivity | Specificity | Reference |
| Optimal Cut-off | ≥359.9 pg/mL | 100.0% | 95.5% | [5][6] |
These findings suggest that serum DIT can serve as a novel and highly accurate diagnostic biomarker to differentiate destructive thyroiditis from Graves' disease.[6]
Pre-analytical Considerations for DIT Measurement
The reliability of DIT quantification is critically dependent on proper specimen collection and handling. Adherence to these guidelines is essential to prevent erroneous results.
| Variable | Recommendation | Rationale |
| Patient Preparation | No specific fasting requirements are noted. However, consistency in collection time (e.g., morning) is advisable for longitudinal studies. | Minimizes variability due to diurnal rhythms or other physiological fluctuations. |
| Specimen Type | Serum is the preferred matrix. | Published validation studies have utilized serum.[5][6] |
| Collection Tube | Use a serum separator tube (SST). | Allows for proper clot formation and separation of serum from cellular components. |
| Handling | Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C. | Prompt separation of serum minimizes potential interference from hemolysis and cellular metabolism. |
| Storage | For short-term storage (up to 24 hours), keep serum at 2-8°C. For long-term storage, aliquot and freeze at -20°C or, ideally, -80°C. | Prevents degradation of DIT. Avoid repeated freeze-thaw cycles. |
| Interfering Substances | Hemolysis, icterus, and lipemia may interfere with LC-MS/MS analysis. Note the condition of the sample. | These conditions can cause matrix effects, leading to ion suppression or enhancement.[8][9] |
Detailed Protocol: Quantification of Serum DIT by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of DIT in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-DIT) is crucial for accurate quantification.
4.1. Materials and Reagents
-
DIT analytical standard
-
Stable isotope-labeled DIT internal standard (ISTD)
-
LC-MS grade water, methanol, acetonitrile, and acetic acid
-
Trichloroacetic acid (TCA) or other suitable protein precipitation agent
-
Solid Phase Extraction (SPE) cartridges (optional, for increased cleanup)
-
Calibrators and Quality Control (QC) samples (prepared by spiking known concentrations of DIT into a surrogate matrix like charcoal-stripped serum)
4.2. Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw serum samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.
-
Aliquot : Pipette 100 µL of each sample, calibrator, and QC into a clean microcentrifuge tube.
-
Add Internal Standard : Add 10 µL of the ISTD working solution to each tube. Vortex briefly.
-
Precipitate Proteins : Add 200 µL of cold acetonitrile (or other suitable solvent) to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge : Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate : Dry the supernatant under a gentle stream of nitrogen at room temperature or low heat.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% acetic acid: 5% methanol with 0.1% acetic acid).
-
Inject : Transfer to autosampler vials and inject into the LC-MS/MS system.
4.3. LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol with 0.1% Acetic Acid |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and separation) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| DIT MRM Transition | Determine experimentally (e.g., Q1: m/z of DIT -> Q3: m/z of a specific product ion) |
| ISTD MRM Transition | Determine experimentally (e.g., Q1: m/z of ¹³C₆-DIT -> Q3: m/z of a specific product ion) |
4.4. Data Analysis and Quality Control
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratio (DIT/ISTD) against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification : Determine the concentration of DIT in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Quality Control : Analyze QC samples at low, medium, and high concentrations in each analytical run. The results should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
Interpretation of Results & Limitations
-
High DIT Levels (e.g., >359.9 pg/mL) : Strongly indicative of destructive thyroiditis in patients with thyrotoxicosis.[5][6]
-
Low DIT Levels : In the context of thyrotoxicosis, low DIT levels are more consistent with Graves' disease or other causes of thyroid hyperfunction without follicular destruction.
-
Limitations :
-
This assay should be used in conjunction with other clinical and laboratory findings for a definitive diagnosis.
-
The diagnostic cut-off may require validation in different populations and with different analytical methods.
-
Elevated DIT has also been observed in other conditions with increased leukocyte activity, such as severe infections and sepsis, although the clinical context is typically distinct from thyrotoxicosis.[10][11]
-
Conclusion
The quantification of serum diiodotyrosine offers a mechanistically sound and clinically powerful tool for the differential diagnosis of thyrotoxicosis. By directly reflecting the follicular destruction that is the hallmark of destructive thyroiditis, DIT measurement can provide crucial information to guide appropriate patient management. The LC-MS/MS protocol described herein provides a robust framework for the implementation of this novel biomarker in research and clinical settings.
References
- 1. Thyroid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated serum diiodotyrosine (DIT) in severe infections and sepsis: DIT, a possible new marker of leukocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application of Diiodotyrosine in the Study of Iodine Deficiency: Advanced Analytical Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Diiodotyrosine (DIT) as a key analyte in the investigation of iodine deficiency disorders (IDDs). It offers in-depth technical insights, detailed experimental protocols, and data interpretation strategies grounded in established scientific principles.
Introduction: The Central Role of Diiodotyrosine in Thyroid Homeostasis and Iodine Deficiency
Iodine is an essential micronutrient required for the synthesis of thyroid hormones, which are critical for regulating metabolism, growth, and development.[1][2] Iodine deficiency is a major global health issue that can lead to a spectrum of disorders, collectively known as iodine deficiency disorders (IDDs), including hypothyroidism, goiter, and impaired neurodevelopment, particularly in fetuses and young children.[3][4][5]
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein.[6][7] This process, catalyzed by thyroid peroxidase, initially forms monoiodotyrosine (MIT) and then diiodotyrosine (DIT).[7][8] Subsequently, two molecules of DIT couple to form T4, while one molecule of MIT and one of DIT combine to create T3.[8][9]
Under conditions of iodine insufficiency, the production of T4 and T3 is compromised. This leads to an increase in thyroid-stimulating hormone (TSH) from the pituitary gland as a compensatory mechanism to stimulate the thyroid to trap more iodide.[4] Inadequate iodine levels can result in an enlarged thyroid gland, known as a goiter.[5] The analysis of DIT levels in biological fluids can offer valuable insights into the status of iodine metabolism and may serve as a sensitive biomarker for early detection of iodine deficiency.[10][11]
Scientific Principle: Diiodotyrosine as a Biomarker for Iodine Status
The rationale for using DIT as a biomarker for iodine deficiency lies in its role as a direct precursor to thyroid hormones. In an iodine-replete state, DIT is efficiently incorporated into T4 and T3. However, under iodine-deficient conditions, the altered intrathyroidal iodine metabolism can lead to changes in the levels of DIT and the MIT/DIT ratio. While not a classical diagnostic criterion, elevated levels of iodotyrosines in circulation can indicate a disruption in the normal iodine recycling process within the thyroid gland, which is managed by the enzyme iodotyrosine deiodinase.[12][13] Recent studies in animal models suggest that elevated plasma and urinary iodotyrosines can be indicative of preclinical stages of iodine-deficient hypothyroidism.[10][11][14][15] Therefore, the precise and accurate quantification of DIT in biological matrices such as serum and urine is a valuable tool for researchers studying the pathophysiology of iodine deficiency and for professionals involved in the development of interventions and therapies.
Analytical Methodologies for Diiodotyrosine Quantification
The accurate measurement of DIT in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has emerged as the gold standard for this application due to its high selectivity and sensitivity.[16]
Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers several advantages for DIT analysis:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the specific detection of DIT even in the presence of other structurally similar compounds.
-
High Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of endogenous DIT levels.
-
Quantitative Accuracy: The use of stable isotope-labeled internal standards (SIL-IS) can correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
The following sections provide detailed protocols for the quantification of DIT in human serum and urine using LC-MS/MS.
Experimental Protocols
PART 1: Sample Collection and Handling
Objective: To ensure the integrity of the biological samples prior to analysis.
Materials:
-
Vacutainer® tubes with serum separator (for serum collection)
-
Sterile urine collection cups
-
Centrifuge
-
Cryovials for storage
-
-80°C freezer
Protocol:
-
Serum Collection:
-
Collect whole blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to labeled cryovials.
-
Store the serum samples at -80°C until analysis.
-
-
Urine Collection:
-
Collect a midstream urine sample in a sterile collection cup.
-
For 24-hour urine collection, provide the subject with a suitable container and instructions to collect all urine over a 24-hour period.
-
Aliquot the urine into labeled cryovials.
-
Store the urine samples at -80°C until analysis.
-
PART 2: Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate DIT from the biological matrix and remove interfering substances. This protocol is based on a C18 reversed-phase SPE methodology.[3][4]
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Internal Standard (IS): Diiodotyrosine-¹³C₆ (commercially available or synthesized)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Thawing and Spiking:
-
Thaw serum or urine samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
In a clean microcentrifuge tube, add 500 µL of the sample (serum or urine).
-
Spike the sample with 10 µL of the internal standard working solution (concentration to be optimized based on expected DIT levels and instrument sensitivity).
-
Vortex for 30 seconds.
-
-
Protein Precipitation (for serum samples):
-
Add 1 mL of ice-cold acetonitrile with 1% formic acid to the serum sample.[7]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample (supernatant from serum or raw urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the DIT and IS with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
PART 3: LC-MS/MS Analysis
Objective: To chromatographically separate DIT from other components and quantify it using tandem mass spectrometry.
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
LC Parameters (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example for Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diiodotyrosine (DIT) | 433.9 | 259.9 | 25 |
| Diiodotyrosine-¹³C₆ (IS) | 439.9 | 265.9 | 25 |
Note: These parameters should be optimized for the specific instrument used.
Workflow Diagram:
Caption: Workflow for DIT analysis in biological samples.
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards of known DIT concentrations in a surrogate matrix (e.g., charcoal-stripped serum or a synthetic urine matrix). The calibration curve is generated by plotting the peak area ratio of DIT to the internal standard against the concentration of DIT. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of DIT in the unknown samples is calculated from the regression equation of the calibration curve.
-
Method Validation: The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing quality control (QC) samples at different concentrations.
-
Precision: The reproducibility of the measurements, assessed as intra- and inter-day precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of DIT that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify DIT in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of DIT.
-
Stability: The stability of DIT in the biological matrix under different storage and processing conditions.
-
Expected Results and Interpretation
In a research setting, a comparative analysis of DIT levels between a control group with adequate iodine intake and a group with suspected iodine deficiency would be performed. An increase in serum or urinary DIT levels in the iodine-deficient group, particularly in conjunction with elevated TSH and low T4 levels, would support the hypothesis of altered thyroid metabolism due to iodine insufficiency.
Table of Expected Method Performance:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | 85-115% |
Thyroid Hormone Synthesis Pathway
Caption: Simplified pathway of thyroid hormone synthesis.
Conclusion
The quantification of Diiodotyrosine in biological samples is a powerful research tool for investigating the metabolic consequences of iodine deficiency. The LC-MS/MS method detailed in this application note provides the necessary sensitivity, specificity, and accuracy for reliable determination of DIT levels. By carefully following the outlined protocols for sample handling, preparation, and analysis, researchers can obtain high-quality data to advance our understanding of iodine deficiency disorders and contribute to the development of effective public health strategies and clinical interventions.
References
- 1. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. lcms.cz [lcms.cz]
- 12. umfst.ro [umfst.ro]
- 13. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Iodotyrosines and Iodothyronines
Abstract
The accurate quantification of iodotyrosines and iodothyronines, the precursors and active forms of thyroid hormones, is crucial for both clinical diagnostics and pharmaceutical research.[1][2] This document provides a comprehensive guide to the application of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of these compounds. It delves into the rationale behind methodological choices, offers detailed, step-by-step protocols for sample preparation and chromatographic analysis, and presents a comparative overview of various detection techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these critical iodoamino acids.
Introduction: The Analytical Imperative for Iodoamino Acid Quantification
Iodotyrosines (monoiodotyrosine, MIT, and diiodotyrosine, DIT) and iodothyronines (thyroxine, T4, and triiodothyronine, T3, among others) are key players in thyroid gland function and overall metabolic regulation. The precise measurement of these compounds in biological matrices and pharmaceutical formulations is essential for diagnosing thyroid disorders, monitoring therapeutic efficacy, and ensuring drug product quality.[1][2] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose, offering high resolution, sensitivity, and specificity.[3] This application note will explore the nuances of developing and validating HPLC methods tailored for the unique chemical properties of iodotyrosines and iodothyronines.
The Chromatographic Landscape: Methodological Considerations
The successful separation of iodotyrosines and iodothyronines by RP-HPLC hinges on a careful selection of the stationary phase, mobile phase, and detection method.
Stationary Phase Selection: The Role of Hydrophobicity
Reversed-phase columns, typically C8 or C18, are the workhorses for separating these analytes.[1][4][5] The choice between C8 and C18 depends on the specific analytes of interest and the desired retention characteristics. C18 columns, with their longer alkyl chains, provide greater hydrophobicity and are often preferred for the more nonpolar iodothyronines, leading to stronger retention and potentially better resolution. C8 columns, being less retentive, can be advantageous for faster analyses or for methods that include the more polar iodotyrosines.
Mobile Phase Optimization: A Balancing Act of pH and Organic Modifier
The mobile phase composition is a critical determinant of separation efficiency. A typical mobile phase consists of an aqueous component with an acidic modifier and an organic solvent, usually acetonitrile.
-
pH: An acidic pH, often around 2-3, is crucial for suppressing the ionization of the carboxylic acid and amino groups of the iodoamino acids.[1][4] This enhances their hydrophobicity and promotes retention on the reversed-phase column. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice for pH control and also acts as an ion-pairing agent, improving peak shape.[1][4]
-
Organic Modifier: Acetonitrile is the most frequently used organic modifier due to its low viscosity and UV transparency.[1][4] A gradient elution, where the concentration of acetonitrile is gradually increased over the course of the run, is often employed to effectively separate a wide range of analytes with varying polarities, from the more polar iodotyrosines to the highly nonpolar T4.[1][4]
Detection Techniques: Illuminating the Analytes
Several detection methods can be coupled with HPLC for the analysis of iodotyrosines and iodothyronines, each with its own advantages in terms of sensitivity and selectivity.
-
UV-Visible Detection: Photodiode array (PDA) or variable wavelength detectors are widely used.[1][4] Iodoamino acids exhibit UV absorbance maxima around 225 nm and 280 nm.[4][6] While robust and cost-effective, UV detection may lack the sensitivity required for trace-level analysis in complex biological matrices.
-
Electrochemical Detection (ED): ED offers superior sensitivity and selectivity for electroactive compounds.[7][8] The phenolic hydroxyl group of iodotyrosines and iodothyronines can be readily oxidized, making them ideal candidates for electrochemical detection. This technique can significantly lower the limits of detection compared to UV.[7][8]
-
Mass Spectrometry (MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the definitive identification and quantification of these compounds, especially in complex biological samples.[3][9] MS detection provides unparalleled specificity and sensitivity, allowing for the measurement of very low concentrations.[3]
Sample Preparation: The Gateway to Accurate Analysis
Proper sample preparation is paramount to remove interfering substances from the matrix and to concentrate the analytes of interest. The choice of technique depends on the sample type.
Solid-Phase Extraction (SPE)
SPE is a highly effective and commonly used technique for cleaning up biological samples like serum, plasma, and urine.[1][2][9] C18 cartridges are frequently employed to retain the iodoamino acids while allowing more polar, interfering compounds to pass through.[1][2] The retained analytes are then eluted with an organic solvent. This process not only cleans the sample but also allows for pre-concentration, thereby increasing the sensitivity of the assay.[1][2] Recoveries using this method are typically high, often ranging from 87% to over 100%.[1][2]
Protein Precipitation
For serum or plasma samples, protein precipitation with a solvent like acetonitrile is a simpler and faster alternative to SPE.[9][10] This method effectively removes the bulk of proteins that can interfere with the chromatographic analysis.
Liquid-Liquid Extraction (LLE)
LLE can also be employed for the extraction of iodotyrosines and iodothyronines from aqueous samples.[11][12] This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Experimental Protocols
The following protocols provide a starting point for the analysis of iodotyrosines and iodothyronines. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: RP-HPLC with UV Detection for Pharmaceutical Formulations
This protocol is suitable for the quality control of pharmaceutical preparations containing thyroid hormones.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Step-by-Step Protocol:
-
Standard Preparation: Prepare stock solutions of MIT, DIT, T3, and T4 in a suitable solvent (e.g., 0.01 M methanolic NaOH).[6] Prepare a series of working standards by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Crush tablets or dissolve the formulation in the same solvent as the standards to achieve a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the analytes by constructing a calibration curve from the peak areas of the standards.
Protocol 2: LC-MS/MS for Biological Samples (Serum)
This protocol is designed for the sensitive and specific quantification of iodothyronines in serum.
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[2]
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the analytes with methanol or an acetonitrile/water mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[9]
LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for the specific analytes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Step-by-Step Protocol:
-
Internal Standard: Spike the serum samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-T4) prior to extraction.[9]
-
Extraction: Perform the SPE procedure as described above.
-
LC-MS/MS Analysis: Inject the extracted samples onto the LC-MS/MS system.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Method Validation: Ensuring Trustworthy Results
Any developed HPLC method must be validated to ensure its reliability. Key validation parameters, as per ICH guidelines, include:[6][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments, with acceptable recoveries typically in the range of 85-115%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Pressure Fluctuations | Air bubbles in the pump, leaks, faulty check valves.[14][15] | Degas the mobile phase, check for loose fittings, clean or replace check valves.[14][16] |
| Baseline Noise/Drift | Contaminated mobile phase, detector lamp aging, air bubbles in the detector.[14][15] | Use high-purity solvents, replace the detector lamp, purge the detector.[14][15] |
| Peak Tailing/Fronting | Column degradation, inappropriate mobile phase pH, sample overload.[15] | Replace the column, adjust the mobile phase pH, inject a smaller sample volume. |
| Inconsistent Retention Times | Changes in mobile phase composition, temperature fluctuations, pump problems.[15] | Prepare fresh mobile phase, use a column oven, service the pump. |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of iodotyrosines and iodothyronines.
Caption: General workflow for the HPLC analysis of iodoamino acids.
Chemical Structures of Key Analytes
The following diagram illustrates the chemical structures of the primary iodotyrosines and iodothyronines.
Caption: Chemical structures of key iodotyrosines and iodothyronines.
Conclusion
HPLC is an indispensable technique for the analysis of iodotyrosines and iodothyronines. By carefully selecting the appropriate stationary phase, mobile phase, and detection method, and by employing a robust sample preparation procedure, researchers can develop and validate reliable methods for the accurate quantification of these important compounds. The protocols and guidelines presented in this application note provide a solid foundation for achieving high-quality results in both research and routine analytical settings.
References
- 1. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etj.bioscientifica.com [etj.bioscientifica.com]
- 12. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a fast RP-HPLC method to determine the analogue of the thyroid hormone, 3,5,3′-triiodothyroacetic acid (TRIAC), in polymeric nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mastelf.com [mastelf.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: In Vitro Formation of Thyroxine from Diiodotyrosine
Introduction
The in vitro synthesis of thyroxine (T4) from its precursor, diiodotyrosine (DIT), is a cornerstone for endocrinological research and drug development. Understanding the molecular mechanisms of thyroid hormone synthesis is critical for investigating thyroid disorders, such as hypothyroidism and hyperthyroidism, and for screening potential therapeutic agents.[1][2] Thyroxine is synthesized within the thyroid gland from the precursor protein thyroglobulin.[2] This complex process involves the iodination of tyrosine residues to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), followed by the coupling of these iodotyrosines to generate T4 and triiodothyronine (T3).[3][4][5] Specifically, the coupling of two DIT molecules results in the formation of T4.[4][6]
The enzyme thyroid peroxidase (TPO) is central to this biosynthetic pathway, catalyzing both the iodination and coupling reactions.[7][8][9] TPO, a membrane-bound glycoprotein, utilizes hydrogen peroxide to oxidize iodide, making it reactive for incorporation into tyrosine residues on thyroglobulin.[7][8][10] Mutations in the TPO gene can lead to congenital hypothyroidism due to impaired thyroid hormone synthesis.[11]
These application notes provide detailed protocols for inducing the formation of thyroxine from diiodotyrosine in vitro, utilizing both enzymatic and non-enzymatic approaches. The methodologies described herein are designed to provide researchers with a robust framework for studying the kinetics, regulation, and inhibition of thyroxine synthesis in a controlled laboratory setting.
Scientific Principles
The in vitro formation of thyroxine from diiodotyrosine is predicated on mimicking the final coupling step of thyroid hormone biosynthesis. This reaction can be catalyzed by peroxidases, such as thyroid peroxidase (TPO) or horseradish peroxidase (HRP), in the presence of a hydrogen peroxide (H₂O₂) generating system.[12][13][14] The fundamental reaction involves the oxidative coupling of two DIT molecules.
Enzymatic Synthesis:
In the enzymatic pathway, TPO or a similar peroxidase facilitates the oxidation of DIT, leading to the formation of DIT radicals.[15] These highly reactive radicals then couple to form a quinol ether intermediate, which subsequently rearranges to form the thyroxine backbone with the elimination of a serine residue. The overall reaction is:
2 DIT + H₂O₂ --(Peroxidase)--> Thyroxine + 2 H₂O + Alanine side-chain
The efficiency of this enzymatic coupling can be influenced by several factors, including the concentration of the enzyme, DIT, and H₂O₂, as well as pH and temperature.[16]
Non-Enzymatic Synthesis:
While less physiologically representative, non-enzymatic methods can also achieve the coupling of DIT to form T4. These methods typically involve chemical oxidants that can generate DIT radicals, thereby initiating the coupling reaction. Investigating non-enzymatic pathways can provide insights into the fundamental chemical reactivity of iodotyrosines.[17]
Experimental Workflows and Protocols
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro synthesis and analysis of thyroxine from diiodotyrosine.
Caption: General workflow for in vitro thyroxine synthesis and analysis.
Protocol 1: Enzymatic Synthesis of Thyroxine using Horseradish Peroxidase (HRP)
This protocol describes a common and accessible method for the enzymatic synthesis of thyroxine from DIT using horseradish peroxidase.
Materials:
-
L-Diiodotyrosine (DIT)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Sodium Metabisulfite (quenching agent)
-
Methanol (for sample preparation)
-
HPLC-grade water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of DIT in 0.01 M NaOH.
-
Prepare a 1 mg/mL stock solution of HRP in phosphate buffer.
-
Prepare a 10 mM stock solution of H₂O₂ in HPLC-grade water. Dilute to the desired working concentration immediately before use.
-
Prepare a 1 M stock solution of sodium metabisulfite.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
700 µL of 0.1 M Phosphate Buffer (pH 7.0)
-
100 µL of 1 mM DIT solution
-
100 µL of 1 mg/mL HRP solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the working H₂O₂ solution to initiate the reaction. The final volume is 1 mL.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching the Reaction:
-
At each time point, terminate the reaction by adding 20 µL of 1 M sodium metabisulfite.
-
-
Sample Preparation for HPLC Analysis:
-
Add an equal volume of ice-cold methanol to the quenched reaction mixture to precipitate the enzyme.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Analysis of Thyroxine and Diiodotyrosine by HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of T4 and DIT.[18][19]
Instrumentation and Conditions:
-
HPLC System: With UV or diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-70% B (linear gradient)
-
20-25 min: 70% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of T4 and DIT in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared samples from Protocol 1.
-
Identify the peaks for DIT and T4 based on their retention times compared to the standards.
-
Quantify the amount of T4 and DIT in each sample using the standard curve.
-
Data Presentation
The following table provides an example of the expected quantitative data from a time-course experiment following Protocol 1 and 2.
| Incubation Time (minutes) | DIT Concentration (µM) | T4 Concentration (µM) | T4 Yield (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 85.2 | 7.4 | 14.8 |
| 15 | 62.5 | 18.7 | 37.4 |
| 30 | 38.9 | 30.5 | 61.0 |
| 60 | 15.7 | 42.1 | 84.2 |
Note: T4 yield is calculated as (2 * [T4]) / [initial DIT] * 100, as two molecules of DIT are required to form one molecule of T4.
Mechanistic Visualization
The enzymatic conversion of diiodotyrosine to thyroxine can be visualized as a multi-step process catalyzed by a peroxidase enzyme.
Caption: Enzymatic coupling of diiodotyrosine to form thyroxine.
Troubleshooting and Considerations
-
Low T4 Yield:
-
Enzyme Activity: Ensure the peroxidase is active. Use a fresh enzyme solution.
-
H₂O₂ Concentration: The concentration of hydrogen peroxide is critical. High concentrations can inactivate the peroxidase. Titrate the H₂O₂ concentration to find the optimal level.
-
pH: The optimal pH for peroxidase activity is typically around 7.0.[16] Verify the pH of your buffer.
-
-
Peak Tailing or Broadening in HPLC:
-
Mobile Phase pH: The ionization state of the iodoamino acids is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape.
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed material.
-
-
Reproducibility:
-
Reagent Stability: DIT and H₂O₂ solutions should be prepared fresh.
-
Temperature Control: Maintain a consistent temperature during the incubation.
-
Conclusion
The in vitro formation of thyroxine from diiodotyrosine is a valuable tool for researchers in endocrinology and pharmacology. The protocols provided here offer a starting point for establishing a reliable system to study the synthesis of this vital hormone. By carefully controlling the experimental conditions and utilizing appropriate analytical techniques, researchers can gain significant insights into the mechanisms of thyroid hormone production and identify novel modulators of this pathway.
References
- 1. humantechnopole.it [humantechnopole.it]
- 2. diamond.ac.uk [diamond.ac.uk]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 7. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 8. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Thyroid - Wikipedia [en.wikipedia.org]
- 11. TPO gene: MedlinePlus Genetics [medlineplus.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinetics and mechanism of the peroxidase-catalyzed iodination of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Molecular mechanism of thyroid hormone synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of iodide and of free diiodotyrosine in enzymatic and non-enzymatic thyroid hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid for Research Applications
Introduction
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, more commonly known as 3,5-Diiodo-L-tyrosine (DIT), is a critical iodinated derivative of the amino acid L-tyrosine.[1][2] In the realm of endocrinology and metabolic research, DIT serves as an essential precursor in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[1][3][4] Beyond its physiological role, DIT is a valuable tool in drug development and various research applications, including studies on obesity, type 2 diabetes, and as a modulator of energy metabolism.[5][6] Its synthesis is a fundamental procedure for laboratories engaged in these fields of study. This document provides a detailed protocol for the chemical synthesis of 3,5-Diiodo-L-tyrosine, underpinned by the principles of electrophilic aromatic substitution.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Synonyms | 3,5-Diiodo-L-tyrosine, DIT |
| Molecular Formula | C₉H₉I₂NO₃ |
| Molecular Weight | 432.98 g/mol [2] |
| CAS Number | 300-39-0[2] |
| Appearance | White to light yellow solid[7] |
| Solubility | Soluble in DMSO and 4 M NH₄OH in methanol[7] |
Mechanism of Synthesis: Electrophilic Aromatic Iodination
The synthesis of 3,5-Diiodo-L-tyrosine from L-tyrosine is a classic example of an electrophilic aromatic substitution reaction.[3][8] The phenolic ring of tyrosine is electron-rich, making it susceptible to attack by electrophiles. In this synthesis, molecular iodine (I₂) is activated to generate a more potent electrophilic iodine species, which is often represented as I⁺ or hypoiodous acid (HOI).[8][9] This electrophile then attacks the ortho positions of the hydroxyl group on the tyrosine ring, leading to the substitution of hydrogen atoms with iodine atoms. The reaction can yield both monoiodotyrosine (MIT) and the desired diiodotyrosine (DIT).[3] Controlling the stoichiometry of the reagents is crucial to favor the formation of the di-substituted product.
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]
- 3. fiveable.me [fiveable.me]
- 4. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. On the mechanism of iodination of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diiodotyrosine in Metabolic Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Role of Diiodotyrosine in Metabolic Studies
Diiodotyrosine (DIT) is a critical intermediate in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are central regulators of metabolism.[1][2][3] Formed by the iodination of tyrosine residues on the thyroglobulin protein within the thyroid gland, DIT's primary role is as a precursor molecule.[4][5] Specifically, the coupling of two DIT molecules forms T4, while the combination of one DIT and one monoiodotyrosine (MIT) molecule produces T3.[1][6] This process is catalyzed by the enzyme thyroid peroxidase (TPO).[7]
Beyond its foundational role in thyroid hormone synthesis, DIT has garnered interest as a research chemical for its potential independent metabolic effects. While the majority of circulating DIT is believed to originate from the thyroid gland, its peripheral metabolism and extrathyroidal effects are areas of active investigation.[8][9] Understanding the nuances of DIT's actions is crucial for researchers in endocrinology, metabolism, and drug development, as it may unveil novel therapeutic avenues for metabolic disorders.
These application notes provide a comprehensive guide to utilizing DIT in metabolic studies, encompassing its mechanistic background, detailed experimental protocols, and data interpretation strategies.
Mechanistic Insights: How Diiodotyrosine Influences Metabolic Pathways
While often considered an inactive precursor, emerging research suggests that DIT and its derivatives may have direct biological activities. The structurally similar compound, 3,5-diiodo-L-thyronine (T2), a metabolite of thyroid hormones, has demonstrated interesting metabolic effects, including increasing resting metabolic rate and exerting beneficial hypolipidemic effects in animal models.[10][11] These findings have spurred further investigation into the potential independent actions of iodotyrosines like DIT.
Key areas of mechanistic investigation include:
-
Modulation of Thyroid Peroxidase (TPO) Activity: Free DIT can act as a regulatory ligand for TPO.[12] At very low concentrations (around 0.05 µM), it can stimulate thyroid hormone synthesis, while at higher concentrations (above 5 µM), it competitively inhibits thyroglobulin iodination.[12] This dual role suggests a feedback mechanism in thyroid hormone production.
-
Peripheral Deiodination and Iodine Recycling: DIT undergoes deiodination in peripheral tissues, a process that releases iodide, which can then be reutilized by the thyroid gland for hormone synthesis.[13] The enzyme dehalogenase 1 (DEHAL1), also known as iodotyrosine deiodinase (IYD), is crucial for this iodine recycling process.[14]
-
Interaction with Deiodinases: The deiodinase enzymes (DIO1, DIO2, and DIO3) are responsible for the activation and inactivation of thyroid hormones.[15] While their primary substrates are T4 and T3, the interaction of DIT with these enzymes could influence local thyroid hormone signaling and overall metabolic homeostasis.
The following diagram illustrates the central role of DIT in thyroid hormone synthesis.
Caption: Biosynthesis of Thyroid Hormones Highlighting Diiodotyrosine.
Experimental Protocols: A Practical Guide for In Vitro and In Vivo Studies
The following protocols provide a starting point for investigating the metabolic effects of DIT. As with any experimental design, optimization and validation are crucial for obtaining reliable and reproducible results.
In Vitro Studies: Cellular Models of Metabolism
-
Objective: To assess the direct effects of DIT on cellular metabolism, such as glucose uptake, lipid accumulation, and gene expression in relevant cell lines (e.g., hepatocytes, adipocytes, myotubes).
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, 3T3-L1, C2C12) in appropriate media and conditions until they reach the desired confluence or differentiation state.
-
Prepare a stock solution of DIT in a suitable solvent (e.g., DMSO, ethanol). Note that crystalline preparations of DIT may contain trace amounts of thyroxine, which should be considered when interpreting results.[16]
-
On the day of the experiment, dilute the DIT stock solution to the desired final concentrations in serum-free or low-serum media. A dose-response curve is recommended to determine the optimal concentration.
-
Remove the culture medium from the cells and replace it with the DIT-containing medium. Include appropriate vehicle controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assays:
-
Glucose Uptake: Utilize a fluorescently-labeled glucose analog (e.g., 2-NBDG) and measure its uptake using a fluorescence plate reader or flow cytometer.
-
Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O or Nile Red and quantify the staining intensity via microscopy and image analysis or spectrophotometry.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in key metabolic pathways (e.g., glycolysis, gluconeogenesis, lipogenesis, fatty acid oxidation).
-
Western Blotting: Analyze protein expression and phosphorylation status of key signaling molecules in metabolic pathways (e.g., AMPK, Akt).
-
In Vivo Studies: Animal Models of Metabolic Disease
-
Objective: To investigate the systemic metabolic effects of DIT in animal models of obesity, diabetes, or other metabolic disorders.
-
Animal Models and Treatment:
-
Select an appropriate animal model that recapitulates the human disease of interest (e.g., diet-induced obese mice, db/db mice).
-
Acclimatize the animals to the housing conditions and diet for at least one week before starting the experiment.
-
Administer DIT via an appropriate route (e.g., oral gavage, intraperitoneal injection, subcutaneous pellet implantation).[17] The dosage and frequency of administration should be determined based on preliminary studies or literature reports. For example, a study on the related compound 3,5-diiodo-L-thyronine (3,5-T2) used a dose of 25 µ g/100 g body weight for in vivo rat studies.[18]
-
Include a vehicle-treated control group and potentially a positive control group (e.g., a known metabolically active compound).
-
Monitor animal body weight, food and water intake, and overall health throughout the study period.
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Assess whole-body glucose homeostasis and insulin sensitivity.
-
Metabolic Cages: Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[17]
-
Body Composition Analysis: Use techniques like DEXA or MRI to determine fat mass and lean mass.
-
Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and thyroid hormones. Collect tissues (e.g., liver, adipose tissue, muscle) for histological analysis, gene and protein expression studies, and measurement of DIT and other metabolites.
-
The following diagram outlines a general workflow for an in vivo study investigating the metabolic effects of DIT.
Caption: General Workflow for In Vivo Metabolic Studies of DIT.
Analytical Methodologies: Quantifying Diiodotyrosine in Biological Samples
Accurate quantification of DIT in biological matrices is essential for pharmacokinetic and metabolic studies. Several analytical methods can be employed, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being a common and sensitive approach.[19][20]
General Protocol for DIT Extraction and Analysis by LC-MS/MS:
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Tissues: Homogenize the tissue in an appropriate buffer, followed by protein precipitation and centrifugation.
-
Solid-Phase Extraction (SPE): For complex matrices or to concentrate the analyte, SPE can be used to clean up the sample before LC-MS/MS analysis.[20]
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase HPLC column suitable for separating small polar molecules.
-
Develop a gradient elution method using mobile phases such as water and acetonitrile with a modifier like formic acid to improve chromatographic peak shape and ionization efficiency.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of DIT and an appropriate internal standard.
-
Quantify DIT using a standard curve prepared with known concentrations of a DIT analytical standard.
-
Table 1: Comparison of Analytical Methods for DIT Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Relatively simple and cost-effective. | Lower sensitivity and specificity compared to MS. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and specificity. | Requires specialized equipment and expertise. |
| Radioimmunoassay (RIA) | Competitive binding of labeled and unlabeled antigen to a specific antibody. | High sensitivity. | Requires handling of radioactive materials, potential for cross-reactivity.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, detection by MS. | High sensitivity and specificity. | Requires derivatization of the analyte.[19] |
Data Interpretation and Troubleshooting
-
Consider the Purity of DIT: As previously mentioned, commercial preparations of DIT may contain T4 as a contaminant.[16] It is advisable to test the purity of the DIT used in experiments to rule out confounding effects from T4.
-
Account for Endogenous Levels: When studying the effects of exogenous DIT, it is important to measure the endogenous levels of DIT and other thyroid hormones in the experimental system, as these can vary depending on the physiological state.[8]
-
Correlate with Functional Outcomes: When possible, correlate changes in DIT levels with functional metabolic outcomes to establish a causal relationship.
-
Troubleshooting Inconsistent Results: If inconsistent results are obtained, consider factors such as the stability of DIT in solution, the route and timing of administration in vivo, and the specificity of the analytical methods used.
Conclusion: Advancing Metabolic Research with Diiodotyrosine
Diiodotyrosine, while primarily known as a precursor in thyroid hormone synthesis, holds potential as a research chemical for elucidating novel aspects of metabolic regulation. By employing rigorous in vitro and in vivo experimental designs, coupled with sensitive and specific analytical methodologies, researchers can further unravel the physiological roles of DIT. This knowledge may ultimately contribute to the development of new therapeutic strategies for a range of metabolic diseases.
References
- 1. youtube.com [youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Video: Synthesis and Regulation of Thyroid Hormones [jove.com]
- 5. Thyroid - Wikipedia [en.wikipedia.org]
- 6. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic clearance and production of diiodotyrosine in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the Metabolism of L-Diiodotyrosine [jstage.jst.go.jp]
- 14. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thyroid hormone contamination in crystalline diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demonstration of in vivo metabolic effects of 3,5-di-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method for the quantitation of iodothyronines in body tissues and fluids using high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Quantitative Analysis of Diiodotyrosine in Biological Fluids
Introduction: The Significance of Diiodotyrosine (DIT) Quantification
Diiodotyrosine (DIT) is a critical, yet often overlooked, molecule in thyroid hormone biosynthesis. Formed by the iodination of monoiodotyrosine (MIT), DIT serves as a direct precursor to the primary thyroid hormone, thyroxine (T4), through the coupling of two DIT molecules within the thyroid gland.[1] It also combines with MIT to form triiodothyronine (T3), the most biologically active thyroid hormone. Accurate measurement of DIT in biological fluids such as serum, plasma, and urine is paramount for researchers in endocrinology, drug development, and clinical diagnostics. Elevated levels of DIT in circulation can be indicative of certain metabolic disorders, including iodotyrosine deiodinase 1 deficiency, a type of congenital hypothyroidism.[1] Therefore, robust and reliable analytical methods are essential for understanding thyroid pathophysiology and for the development of novel therapeutics targeting thyroid function.
This guide provides a detailed overview and comparison of the principal analytical techniques for DIT quantification, with a focus on providing both the "how" and the "why" behind the methodologies. It is designed for researchers, scientists, and drug development professionals who require accurate and validated methods for their studies.
Pillar 1: Comparative Analysis of Core Methodologies
The choice of an analytical technique for DIT quantification is a critical decision driven by the required sensitivity, specificity, sample throughput, and available instrumentation. The three primary methodologies employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection, and Immunoassays (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the definitive method for DIT quantification due to its exceptional sensitivity, specificity, and ability to multiplex.[2]
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to physically separate DIT from other endogenous molecules via liquid chromatography and then specifically detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This two-dimensional separation provides unparalleled confidence in analyte identification and quantification, minimizing the risk of interferences that can plague other methods.[2][3] The use of a stable isotope-labeled (SIL) internal standard for DIT is a cornerstone of a robust LC-MS/MS assay.[4][5][6][7][8] A SIL-DIT co-elutes with the endogenous DIT and experiences identical ionization effects and extraction losses, thereby providing the most accurate correction for any sample-to-sample variability.[5][7][8] This is particularly crucial when dealing with complex biological matrices where ion suppression or enhancement can significantly impact results.[8]
-
Trustworthiness: The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry, where a specific precursor ion is selected and a characteristic product ion is monitored, ensures that the signal is unequivocally from DIT.[9] Validation of an LC-MS/MS method according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), establishes its accuracy, precision, linearity, and stability, making it a self-validating and trustworthy system.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
HPLC coupled with ultraviolet (UV) or electrochemical detection is a more established technique that can be used for DIT analysis.
-
Expertise & Experience: This method relies on the chromatographic separation of DIT from interfering compounds, followed by detection based on its inherent physicochemical properties. For UV detection, the aromatic ring of DIT allows for absorbance at specific wavelengths. Electrochemical detection, on the other hand, measures the current generated by the oxidation or reduction of DIT at an electrode surface, offering higher sensitivity for certain compounds. The primary challenge with HPLC-based methods is achieving adequate separation from structurally similar compounds, such as MIT and other iodinated tyrosines, which may have overlapping chromatographic peaks and similar detection properties.
-
Trustworthiness: While a validated HPLC method can be reliable, its specificity is inherently lower than that of LC-MS/MS. Co-eluting compounds with similar UV spectra or redox potentials can lead to overestimation of DIT concentrations. Therefore, rigorous validation, including peak purity analysis and comparison with a reference method, is essential to ensure the trustworthiness of the data.
Immunoassays (ELISA): For High-Throughput Screening
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and often more cost-effective approach for quantifying DIT.
-
Expertise & Experience: ELISAs utilize the highly specific binding between an antibody and its antigen (DIT in this case). The two main formats are competitive and sandwich ELISAs. For a small molecule like DIT, a competitive ELISA is typically employed. In this format, DIT in the sample competes with a labeled DIT (e.g., enzyme-conjugated) for a limited number of binding sites on an antibody-coated plate. The resulting signal is inversely proportional to the amount of DIT in the sample.[14]
-
Trustworthiness: The primary concern with immunoassays is cross-reactivity. Antibodies raised against DIT may also bind to other structurally similar molecules like MIT, T3, or T4, leading to inaccurate results.[2][3] Each ELISA kit must be rigorously validated for specificity, precision, and accuracy.[15] While excellent for screening large numbers of samples, results that are close to a decision-making cutoff should ideally be confirmed by a more specific method like LC-MS/MS.[2][3]
Quantitative Method Comparison
| Parameter | LC-MS/MS | HPLC-UV/Electrochemical | Immunoassay (ELISA) |
| Specificity | Very High (based on retention time and mass fragmentation) | Moderate to High (dependent on chromatographic resolution) | Moderate to High (dependent on antibody cross-reactivity) |
| Sensitivity (Typical LOQ) | Low pg/mL to sub-pg/mL | ng/mL range | High pg/mL to low ng/mL range |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Sample Throughput | Moderate to High | Moderate | Very High |
| Development Cost/Time | High | Moderate | Low (with commercial kits) |
| Cost per Sample | High | Low | Low to Moderate |
| Confidence in Results | Very High | Moderate | Moderate (confirmation may be needed) |
Pillar 2: Validated Experimental Protocols
Adherence to a detailed and validated protocol is critical for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the analysis of DIT in human serum/plasma.
Protocol 1: LC-MS/MS Quantification of Diiodotyrosine
This protocol is based on the principles of stable isotope dilution and solid-phase extraction for robust and accurate quantification.
1. Rationale and Causality:
-
Sample Pre-treatment (Protein Precipitation): Biological fluids like serum are rich in proteins that can interfere with the analysis and damage the LC column. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a crucial first step to remove the bulk of these proteins.[16]
-
Internal Standard Spiking: The addition of a known concentration of a stable isotope-labeled DIT (e.g., 13C6-DIT) at the earliest stage of sample preparation is essential.[4][5] This SIL-IS will behave almost identically to the endogenous DIT throughout the extraction and analysis process, correcting for any losses or variations.[6][7][8]
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that separates the analyte of interest from the remaining matrix components based on their physical and chemical properties.[17][18][19][20] A mixed-mode or reversed-phase sorbent is often effective for trapping DIT while allowing more polar or non-polar interferences to be washed away.[20] This step significantly improves the signal-to-noise ratio and reduces matrix effects.[17][18]
2. Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of DIT and SIL-DIT in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Create a series of calibration standards by spiking the DIT stock solution into an analyte-free matrix (e.g., charcoal-stripped serum or a surrogate matrix like buffered saline with bovine serum albumin).[10][13] The concentration range should bracket the expected physiological concentrations of DIT.
-
Prepare at least three levels of QCs (low, medium, and high) in the same analyte-free matrix.
-
-
Sample Preparation:
-
To 100 µL of serum/plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the SIL-DIT internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[18]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the DIT and SIL-DIT with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DIT from other endogenous compounds (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both DIT and SIL-DIT.
-
3. Data Analysis and Validation:
-
Quantify DIT concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
-
The method must be validated according to FDA guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability.[10][11][12]
Protocol 2: Representative Competitive ELISA for Diiodotyrosine
This protocol outlines the general steps for a competitive ELISA, which is the most likely format for a small molecule like DIT.
1. Rationale and Causality:
-
Competitive Binding: The fundamental principle is the competition between the DIT in the sample and a fixed amount of labeled DIT for binding to a limited number of anti-DIT antibody sites.[14] Higher concentrations of DIT in the sample result in less labeled DIT binding to the antibody, leading to a weaker signal.
-
Immobilization: The anti-DIT antibody is pre-coated onto the wells of a microplate, providing a solid phase for the reaction and allowing for easy separation of bound and unbound components through washing steps.[15]
-
Signal Generation: The labeled DIT is typically conjugated to an enzyme like horseradish peroxidase (HRP). After the competitive binding step, a substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of DIT in the original sample.[14][21]
2. Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Pipette a defined volume of standards, controls, and biological samples into the appropriate wells of the anti-DIT antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated DIT to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer. This step is critical to remove any unbound DIT and HRP-conjugated DIT.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified period (e.g., 15-30 minutes). A blue color will develop.
-
Stopping the Reaction: Add a stop solution (typically a strong acid like sulfuric acid) to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations (typically on a log-log or semi-log scale). Determine the DIT concentration in the samples by interpolating their absorbance values from the standard curve.
Pillar 3: Visualization of Workflows
Diagram 1: LC-MS/MS Workflow for DIT Quantification
References
- 1. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. scispace.com [scispace.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat Dio3(Type III iodothyronine deiodinase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. phenomenex.com [phenomenex.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Diiodotyrosine (DIT) Quantification by LC-MS/MS
Welcome to the technical support center for Diiodotyrosine (DIT) quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical iodotyrosine. Here, we will delve into the causality behind experimental issues and provide field-proven, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm not seeing any DIT peak in my chromatogram. What are the initial checks I should perform?
A: A complete absence of the analyte peak can be alarming but is often due to a few common issues. A systematic check of your LC-MS/MS system is the best approach.[1][2]
Initial Troubleshooting Steps:
-
Verify Standard and Sample Integrity: Ensure your DIT standard is not degraded. Prepare a fresh stock solution. DIT, like other thyroid hormones, can be susceptible to degradation.[3]
-
LC System Check:
-
Confirm mobile phase composition and flow rate.
-
Check for leaks in the LC system.
-
Ensure the injection valve and syringe are functioning correctly.
-
Verify that the column is not clogged and is appropriate for the separation.[1]
-
-
MS System Check:
Q2: My DIT peak is showing poor shape (e.g., fronting, tailing, or splitting). What could be the cause?
A: Poor peak shape is typically a chromatographic issue. The goal is to achieve a symmetrical Gaussian peak for accurate integration and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by dead volume in the LC system.
-
Solution: Ensure the mobile phase pH is appropriate to maintain DIT in a single ionic form. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), can sometimes help. Check all fittings for dead volume.
-
-
Peak Fronting: This can occur if the column is overloaded or if the sample solvent is too strong.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[1]
-
-
Peak Splitting: This may indicate a partially clogged frit, a void in the column packing, or co-elution with an interfering substance.
-
Solution: Reverse-flush the column. If the problem persists, the column may need to be replaced. Modifying the chromatographic gradient can help resolve co-eluting interferences.[6]
-
Q3: I'm observing significant variability in my results between injections. What should I investigate?
A: High variability points to issues with reproducibility in your sample preparation or analytical system.
Areas to Investigate:
-
Sample Preparation: Inconsistent extraction efficiency is a common culprit. Ensure precise and consistent execution of your sample preparation protocol, whether it's protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4][7]
-
Autosampler Performance: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
LC System Stability: Unstable pump flow or fluctuating column temperature can lead to retention time shifts and peak area variations.[8]
-
MS Ion Source Stability: A dirty ion source can lead to erratic ionization and signal fluctuation. Regular cleaning is crucial.[9]
Q4: Why is an internal standard crucial for DIT quantification, and how do I choose the right one?
A: An internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS. It helps to correct for variations in sample preparation, injection volume, and matrix effects.[10]
Types of Internal Standards:
-
Stable Isotope-Labeled (SIL) DIT: This is the "gold standard." A SIL-DIT (e.g., ¹³C- or ¹⁵N-labeled) is chemically identical to the analyte and will co-elute, but it is distinguishable by its mass. This allows it to compensate for nearly all sources of variability, including matrix effects.[11][12]
-
Structural Analogs: If a SIL-IS is unavailable, a structurally similar compound that is not present in the sample can be used. However, it may not perfectly mimic the behavior of DIT during extraction and ionization.
Selection Criteria:
-
Similar Physicochemical Properties: The IS should have similar extraction recovery and ionization efficiency to DIT.
-
Chromatographic Resolution: If using a structural analog, it should be chromatographically resolved from DIT.
-
Purity: The IS should be free of any impurities that could interfere with the DIT signal.
Section 2: Troubleshooting Guides
Guide 1: Overcoming Matrix Effects
Problem: You observe signal suppression or enhancement of your DIT peak in biological samples compared to standards prepared in a clean solvent, leading to inaccurate quantification.[6][13][14][15][16]
Causality: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the analyte in the mass spectrometer's ion source.[13][14]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating matrix effects.
Step-by-Step Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: DIT standard in a neat (clean) solvent.
-
Set B: Blank matrix extract spiked with DIT at the same concentration as Set A.
-
Set C: A pre-spiked sample where DIT was added to the matrix before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Guide 2: Addressing DIT Instability
Problem: You observe a loss of DIT signal over time in processed samples or stock solutions.
Causality: DIT can be susceptible to degradation due to factors like pH, temperature, and light exposure. It can also adsorb to plastic surfaces.[3][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DIT instability issues.
Best Practices for Ensuring DIT Stability:
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., methanol with a small amount of ammonium hydroxide to aid solubility) and store them at -20°C or lower in amber glass vials.
-
Sample pH: Maintain a consistent and appropriate pH throughout the sample preparation process.
-
Temperature: Keep samples cool during processing and store extracts at low temperatures until analysis.
-
Adsorption: To prevent adsorption to plasticware, consider using silanized glass vials or adding a small amount of a protein like albumin to the sample diluent, especially for low-concentration samples.[17]
Section 3: Experimental Protocols & Data
Protocol: Generic Sample Preparation using Protein Precipitation
This protocol is a starting point and may require optimization for your specific matrix.
-
Sample Aliquoting: To 100 µL of your biological sample (e.g., plasma, serum), add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Table 1: Example LC-MS/MS Parameters for DIT Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for iodotyrosines.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode ESI.[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A typical gradient to elute DIT and separate it from other matrix components. |
| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | DIT readily forms protonated molecules [M+H]⁺.[4] |
| MRM Transitions | Q1: 433.9 m/z, Q3: 388.0 m/z | Precursor ion [M+H]⁺ and a characteristic product ion. |
| Collision Energy | Optimized for your instrument | Typically in the range of 15-30 eV. |
Note: These parameters are illustrative and require optimization on your specific instrument.
Understanding DIT Fragmentation
In positive ion mode ESI, Diiodotyrosine (DIT) is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 433.9. During collision-induced dissociation (CID) in the collision cell, a common fragmentation pathway is the loss of the carboxylic acid group (as COOH), resulting in a major product ion.
Caption: Simplified fragmentation of Diiodotyrosine in MS/MS.
References
- 1. shimadzu.at [shimadzu.at]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. zefsci.com [zefsci.com]
- 9. myadlm.org [myadlm.org]
- 10. cerilliant.com [cerilliant.com]
- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diiodotyrosine (DIT) Stability in Stock Solutions
Welcome to the technical support center for Diiodotyrosine (DIT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and storage of stable DIT stock solutions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to achieve reliable and reproducible experimental outcomes.
Understanding Diiodotyrosine and Its Instability
3,5-Diiodo-L-tyrosine (DIT) is a critical intermediate in the biosynthesis of thyroid hormones.[1][2][3] Its stability in solution is paramount for accurate experimental results. However, like many iodinated compounds, DIT is susceptible to degradation, which can compromise the integrity of your research. The primary degradation pathways include deiodination (the loss of iodine atoms), oxidation, and photodegradation, particularly in aqueous solutions. Factors such as pH, solvent choice, light exposure, and temperature can significantly influence the rate of degradation.[4][5]
This guide will provide a systematic approach to preparing and storing DIT stock solutions, along with a comprehensive troubleshooting section to address common challenges.
Core Principles for Maximizing DIT Stability
The key to maintaining the integrity of your DIT stock solutions lies in controlling the factors that promote its degradation. Here are the foundational principles:
-
Solvent Selection is Crucial: DIT has limited solubility in neutral aqueous solutions.[6] Therefore, organic solvents or alkaline aqueous solutions are often necessary to achieve desired concentrations.
-
pH Control is Non-Negotiable: The pH of your solution can dramatically impact DIT's stability. Acidic conditions can promote deiodination.[5]
-
Minimize Light Exposure: DIT is photosensitive. Exposure to light, especially UV radiation, can accelerate its degradation.[4]
-
Temperature Matters: Elevated temperatures can increase the rate of chemical degradation.[5] Proper storage at low temperatures is essential.
-
Aliquot to Avoid Contamination and Freeze-Thaw Cycles: Repeatedly opening and closing a stock solution container increases the risk of contamination and solvent evaporation. Freeze-thaw cycles can also degrade the compound.[7]
Protocols for Preparing Stable DIT Stock Solutions
Here are two validated protocols for preparing DIT stock solutions with enhanced stability.
Protocol 1: High-Concentration Stock in DMSO
This protocol is ideal for experiments requiring a high-concentration stock that can be diluted into aqueous buffers immediately before use.
Materials:
-
3,5-Diiodo-L-tyrosine (DIT) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculation: Determine the required mass of DIT for your desired stock concentration. The solubility of DIT in DMSO is approximately 10 mg/mL.[6]
-
Weighing: Accurately weigh the DIT powder and transfer it to a sterile amber tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the DIT powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, sterile amber vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[7]
-
Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store at -20°C or -80°C for long-term stability.[6][7]
Protocol 2: Aqueous Stock Solution in Alkaline Buffer
This protocol is suitable for applications where an aqueous stock solution is preferred.
Materials:
-
3,5-Diiodo-L-tyrosine (DIT) powder
-
4 M Ammonium Hydroxide (NH₄OH) in methanol
-
Sterile, amber volumetric flask and amber storage bottles
-
Calibrated analytical balance and weighing paper
-
Magnetic stirrer and stir bar
Methodology:
-
Weighing: Accurately weigh the DIT powder and place it in a sterile amber volumetric flask.
-
Initial Dissolution: Add a small volume of 4 M NH₄OH in methanol to the flask to dissolve the DIT. A solubility of up to 50 mg/mL can be achieved in this solvent.
-
Dilution: Once dissolved, slowly add sterile, purified water to the desired final volume while stirring continuously.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH to a slightly alkaline range (pH 7.5-8.5) using a suitable buffer to enhance stability.
-
Aliquoting and Storage: Dispense the solution into sterile, amber storage bottles. Store aliquots at -20°C. It is not recommended to store aqueous solutions for more than one day unless their stability has been validated.[6][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with DIT stock solutions.
Q1: My DIT solution has turned yellow/brown. Can I still use it?
A1: A yellow or brownish discoloration is a visual indicator of DIT degradation, likely due to oxidation and deiodination.[9] It is strongly advised not to use a discolored solution . The potency will be compromised, and the presence of degradation products can lead to inaccurate and unreliable experimental results.
Q2: I see a precipitate in my DIT stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur due to several reasons:
-
Concentration Exceeds Solubility at Lower Temperatures: The solubility of DIT decreases at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.
-
pH Shift: If the buffer capacity of your solution is insufficient, pH shifts during freezing and thawing can cause the DIT to precipitate. Ensure your buffer system is robust.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation could lead to an increase in concentration and subsequent precipitation.
If the precipitate does not redissolve with gentle warming and mixing, it is best to prepare a fresh stock solution.
Q3: How can I verify the concentration and purity of my DIT stock solution over time?
A3: To ensure the integrity of your stock solutions, periodic quality control is recommended. The following analytical techniques are suitable:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating DIT from its potential degradation products and accurately quantifying its concentration.[10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) and UV detection (around 220 nm or 254 nm) can be used.[6][10]
-
UV-Vis Spectrophotometry: While less specific than HPLC, UV-Vis spectrophotometry can provide a quick estimation of the DIT concentration by measuring its absorbance at its λmax (approximately 220 nm).[6][12] However, this method cannot distinguish between DIT and its degradation products that may have similar absorbance profiles.
Q4: For how long can I store my DIT stock solutions?
A4: The stability of DIT stock solutions is highly dependent on the solvent and storage conditions.
| Solvent | Storage Temperature | Estimated Stability | Recommendations |
| DMSO | -20°C | ≥ 4 years (as solid)[6] | Aliquot to avoid freeze-thaw cycles.[7] |
| DMSO | -80°C | > 6 months (in solution)[7] | Preferred for long-term storage of solutions. |
| Aqueous Buffer (Alkaline) | -20°C | Up to 1 month (variable) | Prepare fresh when possible; not recommended for long-term storage.[6][8] |
| Aqueous Buffer (Alkaline) | 4°C | Not recommended (> 1 day)[6] | Prepare fresh before each experiment. |
Q5: What are the primary degradation products of DIT that I should be aware of?
A5: The primary degradation pathways for DIT involve the loss of iodine atoms and modifications to the amino acid structure. Key potential degradation products include:
-
Monoiodotyrosine (MIT): Formed by the loss of one iodine atom.
-
Tyrosine: The basic amino acid structure with no iodine atoms.
-
Oxidation Products: The phenol group of DIT is susceptible to oxidation, which can lead to the formation of various byproducts.
Visualizing DIT Degradation and Workflow
To better understand the concepts discussed, the following diagrams illustrate the degradation pathway of DIT and a recommended experimental workflow.
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. Biological Databases and Tools - Biosynthesis and Degradation of Thyroid Hormones | Protein Lounge [proteinlounge.com]
- 3. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated high-performance liquid chromatographic method for the determination of iodotyrosines and iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine) Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as diiodotyrosine (DIT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of this important compound. By understanding the underlying principles of the reaction and potential pitfalls, you can significantly improve your reaction yields and product purity.
Introduction to Diiodotyrosine Synthesis
The synthesis of diiodotyrosine from L-tyrosine is primarily an electrophilic aromatic substitution reaction. The electron-rich phenol ring of tyrosine is activated towards iodination at the ortho positions relative to the hydroxyl group. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired di-iodinated product over the mono-iodinated intermediate (monoiodotyrosine, MIT) and preventing unwanted side reactions.
This guide will address common issues encountered with prevalent laboratory synthesis methods.
General Troubleshooting Workflow
Low yield in your diiodotyrosine synthesis can often be traced back to a few key areas. The following workflow provides a logical approach to diagnosing and resolving the issue.
Caption: A general workflow for troubleshooting low yields in diiodotyrosine synthesis.
Method-Specific Troubleshooting Guides
Method 1: Iodination using Iodine (I₂) and a Base (e.g., Ammonia or Ethylamine)
This is a common and straightforward method for the direct iodination of tyrosine. The base is crucial for deprotonating the phenolic hydroxyl group, which activates the aromatic ring for electrophilic attack.
Reaction Scheme:
L-Tyrosine + 2 I₂ + Base → 3,5-Diiodo-L-tyrosine
Frequently Asked Questions (FAQs):
Q1: My reaction has stalled, and I have a high proportion of monoiodotyrosine (MIT) remaining. What should I do?
A1: This is a classic case of incomplete iodination. Here are the likely causes and solutions:
-
Insufficient Iodinating Agent: The stoichiometry of iodine to tyrosine is critical. For di-iodination, you need at least 2 molar equivalents of I₂. Due to potential side reactions or loss of iodine, a slight excess (e.g., 2.1-2.2 equivalents) may be beneficial.
-
Inadequate Basicity (pH): The phenolate anion is significantly more reactive than the protonated phenol.[1] If the solution is not sufficiently basic, the rate of the second iodination will be slow. Ensure the pH is in the alkaline range (typically pH 8-10). You can monitor the pH and add more base if necessary.
-
Reaction Time: The second iodination step is often slower than the first because of steric hindrance from the first iodine atom. Increasing the reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: I'm observing a significant amount of unreacted tyrosine along with my product. Why is this happening?
A2: This indicates a general lack of reactivity. Consider the following:
-
Poor Solubility: L-tyrosine has limited solubility in neutral aqueous solutions. Ensure that the tyrosine is fully dissolved in the basic reaction medium before adding the iodine.
-
Low Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Iodine Addition: Adding the iodine solution too quickly can lead to localized high concentrations, which may cause side reactions or precipitation. A slow, portion-wise or dropwise addition is recommended.
Q3: My final product is off-color, and the yield is still low after purification. What could be the cause?
A3: This suggests the formation of colored byproducts, which can co-precipitate with your desired product.
-
Oxidation: Iodine is an oxidizing agent, and under harsh conditions (e.g., high temperature, prolonged reaction times), it can cause oxidative side reactions.[2] Ensure the reaction is not overly vigorous.
-
Impure Reagents: Use high-purity L-tyrosine and iodine. Impurities in the starting materials can lead to a cascade of side reactions.
-
Nitrogen Triiodide Formation: When using ammonia as a base, there is a possibility of forming nitrogen triiodide (NI₃), which is a contact explosive.[3][4] While it typically decomposes in the reaction mixture, its formation can consume iodine and lead to complex side products. It is crucial to handle reactions with iodine and ammonia with extreme care in a fume hood.
Method 2: Iodination using N-Iodosuccinimide (NIS)
NIS is a milder and often more selective iodinating agent compared to molecular iodine.[5] It is particularly useful when working with sensitive substrates.
Reaction Scheme:
L-Tyrosine + 2 NIS → 3,5-Diiodo-L-tyrosine + 2 Succinimide
Frequently Asked Questions (FAQs):
Q1: The reaction with NIS is very slow or incomplete. How can I improve the conversion?
A1: Several factors can influence the reactivity of NIS:
-
Solvent Choice: NIS reactions are often performed in a mixture of acetonitrile and water.[5] The solvent system can significantly impact the reaction rate. Ensure your reagents are soluble in the chosen solvent system.
-
Acid Catalysis: The presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA), can significantly enhance the iodination yield by forming a more electrophilic iodinating species in situ.[5]
-
Reagent Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light and moisture. Use freshly opened or properly stored NIS.
Q2: I am getting a mixture of mono- and di-iodinated products. How can I improve the selectivity for diiodotyrosine?
A2: The formation of MIT is a common issue. Here's how to address it:
-
Stoichiometry: As with other methods, the stoichiometry is key. Use at least 2 equivalents of NIS. A slight excess may be necessary.
-
Reaction Time: Allow sufficient time for the second iodination to occur. Monitor the reaction by TLC or HPLC until the MIT spot/peak is minimized.
Q3: Are there any specific side reactions to be aware of when using NIS?
A3: While NIS is generally a clean reagent, some side reactions can occur:
-
Oxidation of other residues: If you are working with peptides, other sensitive amino acids like tryptophan can be oxidized.[6][7]
-
Radical reactions: Although less common than with N-bromosuccinimide, radical side reactions can sometimes be observed with NIS.[8]
Analytical Monitoring and Purification Protocols
Accurate monitoring and effective purification are essential for obtaining a high yield of pure diiodotyrosine.
Analytical Monitoring
| Technique | Typical Parameters | Purpose |
| TLC | Mobile Phase: n-butanol:acetic acid:water (4:1:1) Stationary Phase: Silica gel Visualization: UV light (254 nm) or ninhydrin stain.[9][10] | To quickly assess the progress of the reaction by observing the disappearance of the tyrosine spot and the appearance of MIT and DIT spots. DIT is the least polar and will have the highest Rf value. |
| HPLC | Column: C18 reversed-phase[11][12][13][14] Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA or formic acid.[12][13] Detection: UV at 254 nm or 280 nm.[11][12] | To accurately quantify the amounts of tyrosine, MIT, and DIT in the reaction mixture. This allows for precise determination of conversion and selectivity. |
Purification Protocol: Recrystallization
Recrystallization is a common method for purifying the final DIT product.[15][16][17][18]
Step-by-Step Methodology:
-
Dissolution: After quenching the reaction and performing an initial workup (e.g., neutralization and filtration of the crude product), dissolve the crude solid in a minimal amount of hot solvent. A common solvent system is dilute aqueous acid (e.g., dilute acetic acid or HCl) or a mixture of an organic solvent and water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mechanistic Insight: The Iodination Pathway
Understanding the reaction mechanism is key to troubleshooting. The iodination of tyrosine proceeds in a stepwise manner.
Caption: Stepwise electrophilic iodination of L-tyrosine to diiodotyrosine.
The first iodination to form MIT is generally faster than the second iodination to form DIT. This is because the electron-donating hydroxyl group strongly activates the ring. However, the introduction of the first bulky iodine atom can sterically hinder the second iodination, making it the rate-limiting step in the formation of DIT.
References
- 1. scialert.net [scialert.net]
- 2. scispace.com [scispace.com]
- 3. Nitrogen triiodide - a sensitive, contact explosive | Exhibition chemistry | RSC Education [edu.rsc.org]
- 4. quora.com [quora.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing HPLC Separation of Diiodotyrosine
Welcome to the technical support center for the chromatographic analysis of iodoamino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of Diiodotyrosine (DIT) from other structurally related iodoamino acids, such as Monoiodotyrosine (MIT), Triiodothyronine (T3), and Thyroxine (T4). Achieving robust and reproducible separation of these compounds is critical for accurate quantification in various matrices, from pharmaceutical preparations to complex biological samples.[1][2] This resource synthesizes established methodologies with practical, field-proven insights to help you overcome common analytical challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of iodoamino acids, providing systematic approaches to diagnose and resolve them.
Issue 1: Poor Resolution Between Diiodotyrosine (DIT) and Monoiodotyrosine (MIT)
Poor resolution between DIT and MIT is a frequent challenge due to their similar structures. The primary difference is a single iodine atom, which imparts only a subtle change in hydrophobicity.
Q: My DIT and MIT peaks are co-eluting or have a resolution of less than 1.5. How can I improve their separation?
A: Optimizing the mobile phase, particularly the pH, is the most critical first step.
-
Underlying Principle: DIT and MIT are amphiprotic molecules, possessing both acidic (carboxyl and phenolic hydroxyl) and basic (amino) functional groups. Their overall charge and hydrophobicity are highly dependent on the mobile phase pH.[3][4][5] By adjusting the pH, you can manipulate the ionization state of these analytes, thereby altering their interaction with the stationary phase and improving selectivity.[6] For reversed-phase HPLC, suppressing the ionization of the carboxyl group (by lowering the pH) will increase retention.[6][7]
-
Step-by-Step Protocol: pH Optimization
-
Determine pKa Values: The approximate pKa values for the functional groups of tyrosine derivatives are: α-carboxyl (~2.2), α-amino (~9.1), and phenolic hydroxyl (~10.1).
-
Initial pH Selection: Start with a mobile phase pH of around 2.5-3.0. At this pH, the carboxyl groups are largely protonated (neutral), maximizing hydrophobic interaction with the C18 stationary phase and increasing retention.[2] An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.[2][8]
-
Systematic Adjustment: If resolution is still insufficient, incrementally increase the pH of the aqueous portion of your mobile phase (e.g., in 0.2 unit increments) and observe the effect on selectivity. Be mindful of your column's pH stability range, which is typically between pH 2 and 8 for silica-based columns.[9]
-
Buffer Selection: To ensure a stable and reproducible pH, especially when adjusting it to values other than that provided by a simple acid modifier, the use of a buffer is recommended.[10][11] A phosphate buffer at a concentration of 20-25 mM is a good starting point.[10][12]
-
-
Further Optimization: Organic Modifier and Gradient
-
If pH adjustment alone is insufficient, consider changing the organic modifier. Acetonitrile and methanol have different solvent properties; switching between them can alter selectivity.[7]
-
Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can enhance the separation of closely eluting peaks. For example, a linear gradient starting with a low percentage of organic modifier and increasing slowly over 20-40 minutes can be effective.[8]
-
| Parameter | Starting Condition | Optimization Strategy |
| Mobile Phase A | Water with 0.1% TFA (pH ~2) | Introduce a 20 mM phosphate buffer, adjust pH from 2.5 to 4.0. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Can be switched to Methanol to alter selectivity. |
| Gradient | 10-50% B in 20 min | Decrease the slope: e.g., 10-30% B in 30 min. |
| Column | C18, 5 µm, 4.6 x 150 mm | Consider a C8 column for potentially different selectivity.[8] |
Issue 2: Peak Tailing of Iodoamino Acid Peaks
Peak tailing can compromise peak integration and reduce quantification accuracy. It is often observed with basic compounds on silica-based columns.
Q: All my iodoamino acid peaks, especially DIT, are showing significant tailing (Tailing Factor > 1.5). What is the cause and how can I fix it?
A: Peak tailing for these compounds often results from secondary interactions with exposed silanol groups on the HPLC column's stationary phase.
-
Causality: At mid-range pH values, residual silanol groups (Si-OH) on the silica backbone of the stationary phase can become deprotonated (SiO-), creating negatively charged sites. The positively charged amino group of the iodoamino acids can then undergo undesirable ionic interactions with these sites, leading to peak tailing.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Solutions:
-
Reduce Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[13]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, it may have more active sites or the end-capping may have degraded.
-
Check for Column Overload: Injecting too much sample mass can lead to peak distortion, including tailing.[11][14] Try diluting your sample by a factor of 10 and reinjecting to see if the peak shape improves.
-
Inspect for System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to extra-column band broadening, which can manifest as peak tailing, especially for early eluting peaks.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating DIT from other iodoamino acids?
A1: A reversed-phase C18 or C8 column is the most common and effective choice for this separation.[2][8] A C18 column provides slightly more hydrophobicity and retention, which can be advantageous for resolving these structurally similar compounds. High-purity, base-deactivated, and end-capped columns are highly recommended to minimize peak tailing.[14] For very complex samples, a mixed-mode column that provides both reversed-phase and anion-exchange properties can also be used.[16]
Q2: How should I prepare my samples, especially if they are from a biological matrix like serum or tissue?
A2: Proper sample preparation is crucial to protect the analytical column and reduce matrix interference.[17][18]
-
Protein Precipitation: For serum or plasma samples, protein precipitation is a necessary first step. This can be achieved by adding a cold organic solvent like acetonitrile or an acid like perchloric acid.[19]
-
Solid-Phase Extraction (SPE): After precipitation, SPE is a highly effective technique for cleaning up the sample and concentrating the analytes. A C18 SPE cartridge is often used, as it retains the iodoamino acids while allowing more polar interfering compounds to be washed away.[1][2] The retained analytes can then be eluted with a stronger organic solvent. Recoveries using this method are typically high, ranging from 87% to over 98%.[2]
-
Filtration: Always filter your final sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column frit.[20]
Q3: What detection wavelength should I use for iodoamino acids?
A3: Iodoamino acids have a UV absorbance maximum around 225-230 nm, but detection is also commonly performed at 254 nm or 280 nm.[8][21] A photodiode array (PDA) detector is highly beneficial as it allows you to monitor multiple wavelengths simultaneously and to check for peak purity by comparing spectra across the peak.[1][8]
Q4: Is a gradient or isocratic elution better for this analysis?
A4: A gradient elution is generally superior for separating a mixture of iodoamino acids.[22] The compounds in this class (MIT, DIT, T3, T4) span a range of hydrophobicities. An isocratic method that provides good resolution for the early eluting peaks (like MIT and DIT) might result in excessively long retention times and broad peaks for the later eluting, more hydrophobic compounds (like T4). A gradient elution, where the percentage of organic solvent is increased over the run, allows for the efficient elution of all compounds in a reasonable time with good peak shape.[2][8][23]
Q5: My retention times are drifting from one injection to the next. What could be the cause?
A5: Drifting retention times can be caused by several factors:
-
Insufficient Column Equilibration: This is a very common cause.[15] Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection and between runs. For gradient methods, a 10-15 minute re-equilibration period is a good starting point.
-
Mobile Phase Instability: If your mobile phase contains a buffer, ensure it is freshly prepared and that the pH is stable.[14] Volatile mobile phase components can evaporate over time, changing the composition and affecting retention.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column thermostat to maintain a constant temperature (e.g., 30°C) will improve reproducibility.[10]
-
Column Contamination: Buildup of matrix components on the column can change its chemistry over time.[13] Using a guard column and implementing a regular column washing procedure can prevent this.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. veeprho.com [veeprho.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. zodiaclifesciences.com [zodiaclifesciences.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. greyhoundchrom.com [greyhoundchrom.com]
- 19. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mastelf.com [mastelf.com]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Challenges in Dissolving 3-Iodo-L-tyrosine in Cell Culture Media
Welcome to the technical support center for 3-Iodo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Iodo-L-tyrosine in their cell culture experiments. We understand that one of the primary hurdles in working with this compound is its challenging solubility in aqueous-based cell culture media. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of 3-Iodo-L-tyrosine
3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine and plays a significant role in various biological studies, including as an inhibitor of tyrosine hydroxylase and as an intermediate in thyroid hormone synthesis.[1][2][3] However, its utility can be hampered by its low solubility in aqueous solutions at physiological pH.
The root of this challenge lies in its molecular structure. Like its parent molecule, L-tyrosine, 3-Iodo-L-tyrosine is an amphoteric compound, meaning it possesses both acidic (carboxyl) and basic (amino) functional groups. At a neutral pH (around 7.0), these groups are ionized, forming a zwitterion. This zwitterionic state leads to strong intermolecular electrostatic interactions, resulting in a stable crystal lattice that is difficult to disrupt with water molecules, hence the low solubility.
The solubility of 3-Iodo-L-tyrosine is highly dependent on pH.[4]
-
In acidic conditions (low pH): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH3+). The molecule carries a net positive charge, increasing its solubility.
-
In alkaline conditions (high pH): The amino group is deprotonated (-NH2), and the carboxyl group is also deprotonated (-COO-). The molecule carries a net negative charge, which also enhances its solubility.
This pH-dependent solubility is the key to successfully preparing solutions for your cell culture experiments.
Troubleshooting and FAQs
This section addresses the most common issues encountered when working with 3-Iodo-L-tyrosine in a question-and-answer format.
Q1: My 3-Iodo-L-tyrosine powder is not dissolving directly in my cell culture medium. What am I doing wrong?
A1: It is highly unlikely that you are doing anything wrong. 3-Iodo-L-tyrosine has very poor solubility in neutral pH solutions like standard cell culture media (e.g., PBS, pH 7.2).[3] Direct addition of the powder to your media will almost certainly result in incomplete dissolution and the formation of precipitates. The recommended approach is to first prepare a concentrated stock solution in a suitable solvent or by adjusting the pH, and then diluting this stock solution into your final culture medium.
Q2: What is the best solvent for preparing a concentrated stock solution of 3-Iodo-L-tyrosine?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used and effective organic solvent for creating a high-concentration stock solution.[5] While not explicitly stated for 3-Iodo-L-tyrosine, its di-iodinated counterpart, 3,5-Diiodo-L-tyrosine, has a solubility of approximately 10 mg/mL in DMSO.[5] It is reasonable to expect a similar solubility for 3-Iodo-L-tyrosine.
Important Considerations:
-
DMSO Toxicity: Be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your specific cell line (typically <0.5%).
-
Hygroscopic Nature: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use a fresh, unopened bottle or a properly stored aliquot of high-purity, sterile-filtered DMSO for preparing your stock solution.
Q3: I want to avoid organic solvents. How can I prepare an aqueous stock solution?
A3: You can prepare an aqueous stock solution by leveraging the pH-dependent solubility of 3-Iodo-L-tyrosine. This typically involves dissolving the compound in a dilute acidic or alkaline solution. For cell culture, using a dilute base like Sodium Hydroxide (NaOH) is generally preferred over a strong acid.
A common method is to dissolve the compound in a small volume of 1N NaOH and then dilute it with sterile water or PBS to the desired stock concentration. It is critical to then adjust the pH of this stock solution back towards neutral (e.g., pH 7.2-7.4) before adding it to your cell culture medium to avoid pH shock to your cells.
Q4: I successfully dissolved my 3-Iodo-L-tyrosine in a stock solution, but it precipitated when I added it to my cell culture medium. What happened?
A4: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs when the final concentration of the compound in the cell culture medium exceeds its solubility limit under those specific conditions (neutral pH, presence of salts, etc.).
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of 3-Iodo-L-tyrosine in your experiment.
-
Increase the Volume of Medium: Instead of adding a small volume of highly concentrated stock to a small volume of medium, try adding your stock to a larger volume of pre-warmed medium while gently vortexing or swirling. This rapid and thorough mixing can help prevent localized areas of high concentration that can initiate precipitation.
-
Check the pH: If you used a pH-adjusted stock solution, ensure that the buffering capacity of your cell culture medium is sufficient to maintain a stable, neutral pH after the addition of your stock.
Q5: How should I store my 3-Iodo-L-tyrosine powder and stock solutions?
A5:
-
Powder: 3-Iodo-L-tyrosine is light-sensitive.[1] Store the solid powder at -20°C, protected from light and moisture.[3]
-
Stock Solutions:
-
DMSO Stocks: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Aqueous Stocks: It is generally not recommended to store aqueous solutions of 3-Iodo-L-tyrosine for more than one day.[3][5] If you must store it, do so at 4°C for a very short period, but preparing it fresh is always the best practice.
-
Detailed Protocols
Here are step-by-step protocols for preparing 3-Iodo-L-tyrosine stock solutions. Always use sterile techniques in a laminar flow hood for cell culture applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for experiments where a small final concentration of DMSO is tolerable.
Materials:
-
3-Iodo-L-tyrosine powder
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of 3-Iodo-L-tyrosine needed to achieve your desired stock concentration (e.g., for a 10 mM stock, use 3.07 mg per 1 mL of DMSO).
-
Weigh the 3-Iodo-L-tyrosine powder and place it in a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate briefly to aid dissolution. Gentle warming (e.g., to 37°C) can also be used if needed. Ensure the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot into sterile, single-use tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Stock Solution via Alkaline Solubilization
This protocol is for researchers wishing to avoid organic solvents.
Materials:
-
3-Iodo-L-tyrosine powder
-
1N Sodium Hydroxide (NaOH), sterile
-
Sterile, cell-culture grade water or PBS
-
1N Hydrochloric Acid (HCl), sterile (for pH adjustment)
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of 3-Iodo-L-tyrosine powder and place it in a sterile conical tube.
-
Add a minimal volume of 1N NaOH dropwise while vortexing until the powder is fully dissolved.
-
Add sterile water or PBS to reach your target stock concentration.
-
Carefully adjust the pH of the stock solution to 7.2-7.4 by adding 1N HCl dropwise while monitoring with a calibrated pH meter. This is a critical step.
-
Sterile-filter the final stock solution through a 0.22 µm syringe filter.
-
Use this stock solution immediately. It is not recommended for long-term storage.
Solubility Data Summary
The following table summarizes the solubility of 3-Iodo-L-tyrosine in various solvents. Note that data for this specific compound can be limited, and some values are inferred from its parent compound, L-tyrosine, or its di-iodinated analog.
| Solvent/Condition | Approximate Solubility | Source/Reference |
| Water (Neutral pH) | ~3 mg/mL | [6] |
| PBS (pH 7.2) | ~0.15 mg/mL | [3] |
| Dilute Aqueous Acid | Soluble | |
| Ethanol/1M HCl (4:1) | 10 mg/mL | |
| DMSO | ~10 mg/mL (inferred) | [5] |
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting dissolution issues with 3-Iodo-L-tyrosine.
Caption: Troubleshooting workflow for dissolving 3-Iodo-L-tyrosine.
pH-Solubility Relationship
This diagram illustrates the conceptual relationship between pH and the solubility of an amphoteric molecule like 3-Iodo-L-tyrosine.
Caption: pH's effect on 3-Iodo-L-tyrosine's solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (Diiodotyrosine, DIT)
Welcome to the technical support center for 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as Diiodotyrosine or DIT. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DIT throughout its lifecycle in the laboratory. Improper storage can lead to degradation, introducing variability and potentially compromising your experimental results. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to help you maintain the quality of your DIT.
The Critical Importance of Proper DIT Storage: Maintaining Experimental Integrity
Diiodotyrosine is a key molecule in thyroid hormone biosynthesis and is widely used in endocrinology, cancer research, and drug discovery.[1][2] The presence of two iodine atoms on the phenol ring makes the molecule susceptible to degradation, particularly through deiodination, when exposed to adverse conditions such as light, moisture, and extreme temperatures.[3] The degradation of DIT not only reduces its effective concentration but can also introduce confounding variables into your experiments. For instance, free diiodotyrosine can act as a competitive inhibitor of thyroid peroxidase, an enzyme crucial in thyroid hormone synthesis.[4] Therefore, ensuring the stability of your DIT is paramount for reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Diiodotyrosine?
A1: For long-term storage, solid Diiodotyrosine should be stored at -20°C or colder, protected from light and moisture.[5][6] A standard laboratory freezer is suitable for this purpose. For short-term storage (a few days to weeks), it can be kept at 4°C. Always ensure the container is tightly sealed to prevent moisture absorption, as iodinated compounds can be hygroscopic.[5]
Q2: How should I store Diiodotyrosine once it is in solution?
A2: The stability of DIT decreases significantly in solution. For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] These aliquots should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What is the best solvent for dissolving Diiodotyrosine?
A3: The choice of solvent depends on your experimental needs. DIT is soluble in DMSO (dimethyl sulfoxide). For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in your aqueous culture medium. Always run a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.
Q4: Can I store Diiodotyrosine at room temperature?
A4: While some suppliers may ship solid DIT at room temperature, it is not recommended for long-term storage. Exposure to ambient light and temperature fluctuations can lead to gradual degradation. For optimal stability, always store it under the recommended refrigerated or frozen conditions.
Q5: What type of container should I use to store Diiodotyrosine?
A5: For solid DIT, the original manufacturer's vial, which is often amber glass, is ideal. If you need to transfer it, use a clean, dry, amber glass vial with a tight-fitting cap. For solutions, especially those in organic solvents, high-quality polypropylene tubes or amber glass vials are recommended. It's advisable to seal the cap with paraffin film to provide an extra barrier against moisture and air.
Troubleshooting Guide: Addressing Common Issues in DIT Experiments
This section addresses specific issues that may arise during your experiments and links them to potential storage and handling problems.
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Degradation of DIT due to improper storage. | 1. Obtain a fresh vial of DIT and prepare a new stock solution. 2. Compare the activity of the new stock with your old stock in a parallel experiment. | DIT degradation, particularly deiodination, reduces the concentration of the active compound, leading to diminished biological effects.[4] |
| Repeated freeze-thaw cycles of the stock solution. | 1. Always aliquot stock solutions into single-use volumes. 2. Discard any remaining solution in a thawed aliquot; do not refreeze. | Repeated changes in temperature can accelerate the degradation of compounds in solution.[5] |
| Photodegradation from exposure to light. | 1. Always store DIT, both solid and in solution, in the dark (e.g., amber vials, wrapped in foil). 2. Minimize exposure to ambient light during experimental setup. | The aromatic structure and iodine substituents make DIT susceptible to photodegradation.[3] |
Issue 2: High background or unexpected off-target effects in my cell-based assays.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Presence of degradation byproducts. | 1. Use freshly prepared solutions from a properly stored solid. 2. Consider purifying your DIT if you suspect significant degradation. | Degradation products may have their own biological activities, leading to off-target effects or interference with your assay. Deiodination can produce non-iodinated products.[4] |
| Contamination of the stock solution. | 1. Prepare fresh stock solutions using sterile techniques and high-purity solvents. 2. Filter-sterilize the stock solution if appropriate for your application. | Microbial or chemical contamination can interfere with cellular assays. |
| High concentration of organic solvent in the final assay volume. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. 2. Always include a vehicle control with the same solvent concentration as your experimental samples. | Organic solvents can have their own biological effects that may be misinterpreted as a result of the DIT treatment. |
Experimental Protocols
Protocol 1: Receiving and Initial Storage of Solid Diiodotyrosine
-
Upon receipt, immediately inspect the container for any signs of damage.
-
Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold powder.[5]
-
For long-term storage, place the tightly sealed vial in a -20°C freezer in a designated, dark storage box.
-
Update your chemical inventory with the location, date of receipt, and assigned lot number.
Protocol 2: Preparation and Storage of a Diiodotyrosine Stock Solution
-
Under a chemical fume hood, carefully weigh the desired amount of solid DIT.
-
Dissolve the powder in a high-purity solvent (e.g., DMSO) to your desired stock concentration. Ensure complete dissolution; gentle vortexing may be required.
-
Using a calibrated pipette, aliquot the stock solution into single-use, light-protecting (amber) vials or polypropylene tubes.
-
For sequences containing amino acids prone to oxidation, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots in a labeled box in an -80°C freezer. For short-term use, store at -20°C.
Visualizing Best Practices
Diagram 1: Recommended Storage Workflow for Diiodotyrosine
References
- 1. Axolotl - Wikipedia [en.wikipedia.org]
- 2. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Method Refinement for Diiodotyrosine (DIT) Extraction from Tissue Samples
Welcome to the technical support center for Diiodotyrosine (DIT) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating DIT from various tissue samples. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding DIT extraction, providing a foundational understanding before proceeding to detailed protocols and troubleshooting.
Q1: Why is the extraction of Diiodotyrosine (DIT) from tissues so challenging?
A1: The primary challenges in DIT extraction stem from several factors:
-
Low Physiological Concentrations: DIT is a precursor to thyroid hormones and typically exists at much lower concentrations in tissues compared to other amino acids, making its detection and quantification difficult.[1][2]
-
Chemical Similarity to Other Iodotyrosines and Amino Acids: DIT shares structural similarities with monoiodotyrosine (MIT) and other endogenous amino acids, which can interfere with separation and detection.[1] High-performance liquid chromatography (HPLC) is often necessary to resolve these closely related compounds.[1][3][4]
-
Protein-Bound Nature: A significant portion of DIT within tissues is incorporated into proteins, primarily thyroglobulin in the thyroid gland.[5] Efficient extraction requires the initial liberation of DIT from these proteins, often through enzymatic digestion.[6][7]
-
Sample Matrix Complexity: Tissues are biochemically complex matrices. Lipids, salts, and other small molecules can interfere with extraction efficiency and downstream analysis, necessitating thorough sample cleanup steps.[1][8][9]
Q2: What is the most critical first step in a DIT extraction protocol?
A2: The most critical initial step is tissue homogenization and enzymatic digestion . The goal is to break down the tissue structure and cleave peptide bonds to release DIT from thyroglobulin and other proteins. The choice of proteolytic enzymes, such as trypsin or pronase, and the digestion conditions (e.g., pH, temperature, duration) are paramount for maximizing the yield of free DIT.[6][7] Inefficient digestion is a primary cause of low recovery.
Q3: Should I be concerned about the stability of DIT during the extraction process?
A3: Yes, DIT stability is a valid concern. Iodotyrosines can be susceptible to deiodination or degradation under harsh conditions, such as extreme pH, high temperatures, or exposure to light.[10][11] It is crucial to work efficiently, often at reduced temperatures, and to be mindful of the chemical environment throughout the extraction process. While specific stability data for DIT under various extraction conditions is not extensively published, general principles of handling sensitive analytes should be followed.[12][13][14]
Q4: What are the main analytical techniques used for DIT quantification post-extraction?
A4: The most common and reliable techniques are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or photodiode-array detection, HPLC provides excellent separation of DIT from other iodotyrosines and amino acids.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[8][9][15] LC-MS/MS can accurately quantify very low levels of DIT and provides structural confirmation, which is essential for unambiguous identification in complex biological matrices.[8][9]
-
Radioimmunoassay (RIA): While historically significant, RIA can suffer from cross-reactivity with other thyroid hormones and their precursors.[2][16] Modern methods often require an immunoextraction step to improve specificity before RIA analysis.[2]
Section 2: Core Methodologies & Experimental Protocols
This section provides detailed protocols for the extraction of DIT from tissue, focusing on a robust method combining enzymatic digestion with Solid-Phase Extraction (SPE) for sample cleanup.
Workflow Overview: DIT Extraction and Analysis
The overall process can be visualized as a multi-stage workflow designed to isolate and quantify DIT from a complex tissue matrix.
Caption: General workflow for DIT extraction from tissue samples.
Protocol 1: Enzymatic Digestion and Solid-Phase Extraction (SPE)
This protocol is a synthesized, best-practice approach for achieving high-purity DIT extract suitable for LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., thyroid, liver)
-
Proteolytic enzyme (e.g., Pronase or a trypsin/collagenase mixture)[7][17][18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
SPE Conditioning Solvent (e.g., Methanol)
-
SPE Equilibration Solvent (e.g., Water)
-
SPE Wash Solvent (e.g., 5% Methanol in water)
-
SPE Elution Solvent (e.g., Acetonitrile/0.1% Formic Acid)
-
Internal Standard (e.g., ¹³C-labeled DIT)
Step-by-Step Procedure:
-
Tissue Preparation and Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
On ice, mince the tissue thoroughly using a sterile scalpel.[17][18]
-
Transfer the minced tissue to a tube containing 1 mL of cold PBS with a suitable proteolytic enzyme mix.
-
Homogenize the sample using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Enzymatic Digestion:
-
Incubate the homogenate in a shaking water bath at 37°C. Digestion times may vary (typically 12-24 hours) and should be optimized for the specific tissue and enzyme used.[7]
-
Self-Validation Check: Monitor the digestion progress by observing the clarification of the solution.
-
-
Protein Precipitation & Clarification:
-
Stop the digestion by adding an equal volume of cold 10% TCA to precipitate undigested proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cellular debris.[8]
-
Carefully collect the supernatant, which contains the crude DIT extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Pass 1-2 mL of methanol through the C18 SPE cartridge.[1][19]
-
Equilibration: Pass 1-2 mL of water through the cartridge. Do not let the cartridge run dry.[19]
-
Loading: Load the supernatant from step 3 onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 mL of 5% methanol in water to remove salts and other polar impurities.[19]
-
Elution: Elute the DIT and other retained analytes with 1-2 mL of an appropriate organic solvent mixture, such as acetonitrile containing 0.1% formic acid.[20]
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[20]
-
The sample is now ready for injection.
-
Section 3: Troubleshooting Guide
This section is formatted in a Q&A style to directly address specific issues encountered during experiments.
Issue 1: Low DIT Yield or Recovery
Q: My final DIT concentration is consistently lower than expected. What are the likely causes?
A: Low recovery is a common issue. Here’s a systematic approach to troubleshooting:
-
Cause: Incomplete Enzymatic Digestion.
-
Explanation: If DIT is not fully liberated from thyroglobulin, it will be removed during the protein precipitation step.[7]
-
Solution:
-
Increase Digestion Time: Extend the incubation period to 24 or even 48 hours.
-
Optimize Enzyme Concentration: Increase the concentration of your proteolytic enzyme. For tough tissues, consider a combination of enzymes.[17][18]
-
Ensure Proper Homogenization: Incomplete initial tissue disruption will severely limit enzyme access. Ensure no visible particulates remain after homogenization.[21]
-
-
-
Cause: Inefficient SPE Binding or Elution.
-
Explanation: The choice of SPE sorbent and solvents is critical for retaining and then releasing DIT.
-
Solution:
-
Check pH: The pH of the sample loaded onto the SPE cartridge can affect the retention of DIT. Adjust the pH of your supernatant if necessary.
-
Verify Solvent Strength: Your wash solvent may be too strong, causing premature elution of DIT. Conversely, your elution solvent may be too weak to fully recover DIT from the cartridge. Test different solvent compositions.
-
Control Flow Rate: Loading and eluting too quickly can reduce interaction time with the sorbent, leading to poor recovery. Maintain a slow, consistent flow rate.
-
-
-
Cause: Analyte Degradation.
-
Explanation: DIT can degrade if samples are improperly handled.
-
Solution: Keep samples on ice or at 4°C whenever possible. Minimize the time between extraction steps. Protect samples from direct light.
-
Data Summary: SPE Recovery Rates
The following table summarizes typical recovery rates for iodotyrosines using C18 SPE cartridges, highlighting the importance of this cleanup step.
| Analyte | Sample Matrix | SPE Recovery Range (%) |
| Iodotyrosines | Serum | 87.1% - 107.6% |
| Iodotyrosines | Urine | 92.1% - 98.7% |
| Iodothyronines | Animal Tissue | 89% - 97% |
| (Data synthesized from Gika et al., 2005 and Cohn, 1978)[1][3][4] |
Issue 2: High Signal Variability in LC-MS/MS Analysis
Q: I am seeing significant run-to-run variability in my DIT signal. What could be causing this?
A: Signal variability often points to matrix effects or issues with the final sample preparation.
-
Cause: Matrix Effects (Ion Suppression/Enhancement).
-
Explanation: Co-eluting compounds from the tissue matrix can interfere with the ionization of DIT in the mass spectrometer source, leading to inconsistent signal intensity.[19]
-
Solution:
-
Improve SPE Cleanup: Add a second, different wash step to your SPE protocol to remove a broader range of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. A ¹³C-labeled DIT internal standard will co-elute and experience the same ionization effects as the native DIT, allowing for accurate ratiometric quantification.[15]
-
Dilute the Sample: If the signal is being suppressed, diluting the final extract can sometimes mitigate the effect, though this may compromise the limit of detection.
-
-
-
Cause: Incomplete Derivatization (if applicable).
-
Explanation: For some LC-MS methods, derivatization is used to improve ionization efficiency and chromatographic retention.[4][22] Incomplete or variable derivatization reactions will lead to inconsistent results.
-
Solution:
-
Optimize Reaction Conditions: Re-evaluate the derivatization time, temperature, and reagent concentrations to ensure the reaction goes to completion.[23]
-
Remove Excess Reagent: Ensure the derivatization reagent is fully removed or quenched before injection, as it can also cause ion suppression.
-
-
Logical Relationship: Troubleshooting Low Signal
This diagram illustrates the decision-making process for addressing low signal intensity in your DIT analysis.
Caption: Troubleshooting flowchart for low DIT signal.
Section 4: Advanced Topics
Derivatization Strategies for Enhanced Sensitivity
For applications requiring the utmost sensitivity, chemical derivatization can be employed to enhance the ionization efficiency of DIT. Reagents like dansyl chloride react with the amino group of DIT, introducing a readily ionizable moiety that significantly boosts the signal in ESI-MS.[4][22] However, it's important to recognize that derivatization adds complexity and potential points of error to the workflow.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for the quantitation of iodothyronines in body tissues and fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of the thyroxine, triiodothyronine, monoiodotyrosine and diiodotyrosine content of desiccated thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. II. FLAVIN MONONUCLEOTIDE AND MN2+ SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid State Stability of Extemporaneously Prepared Levothyroxine Aliquots and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Dissociation Protocol for Generation of Single Cell Suspension from Human Thyroid Tissue for Single Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-enm.org [e-enm.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neb.com [neb.com]
- 22. ddtjournal.com [ddtjournal.com]
- 23. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Differentiating Graves' Disease from Thyroiditis Using Serum Diiodotyrosine
For researchers and clinicians in endocrinology and drug development, accurately diagnosing the cause of thyrotoxicosis is paramount. The distinction between Graves' disease, an autoimmune condition characterized by thyroid hyperfunction, and destructive thyroiditis, which involves the release of preformed hormones from a damaged gland, dictates vastly different therapeutic strategies. While conventional methods have their merits, they also possess limitations ranging from radiation exposure to insufficient accuracy. This guide introduces serum diiodotyrosine (DIT) as a promising biomarker, providing a pathophysiological rationale for its use and a direct comparison with existing diagnostic modalities, supported by experimental data.
The Diagnostic Challenge: Hyperfunction vs. Destruction
Thyrotoxicosis, the clinical state of excess thyroid hormone, primarily arises from two distinct mechanisms:
-
Hyperfunction (Graves' Disease): The body produces thyroid-stimulating immunoglobulins (TSIs), autoantibodies that bind to and activate the thyroid-stimulating hormone (TSH) receptor.[1][2][3] This leads to chronic, unregulated synthesis and secretion of new thyroid hormones, T4 and T3.[3][4] The thyroid gland's follicular cells are intact and hyperactive.
-
Destruction (Thyroiditis): In conditions like subacute (de Quervain's) thyroiditis or silent thyroiditis, an inflammatory process damages the thyroid follicles.[5][6][7] This destruction leads to the uncontrolled release of the entire contents of the follicular lumen—including preformed T4, T3, and their precursor molecules, monoiodotyrosine (MIT) and diiodotyrosine (DIT)—into the bloodstream.[6]
Differentiating these two etiologies is crucial. Graves' disease often requires long-term management with anti-thyroid drugs, radioactive iodine, or surgery.[1][8] In contrast, destructive thyroiditis is typically self-limiting, and treatment is focused on symptomatic relief, often with beta-blockers or anti-inflammatory agents.[5][6]
Pathophysiological Rationale for Serum DIT as a Biomarker
The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicle. Tyrosine residues on the thyroglobulin protein are iodinated to form MIT and DIT.[9][10] Subsequently, a coupling reaction combines these precursors: two DIT molecules form T4, and one MIT and one DIT molecule form T3.[10]
Under normal conditions, or in the case of hyperfunction as seen in Graves' disease, the release of hormones is a highly regulated process of thyroglobulin endocytosis and proteolysis, where MIT and DIT are efficiently deiodinated by the enzyme iodotyrosine deiodinase, recycling the iodide internally.[11] Therefore, only minimal amounts of DIT escape into circulation.
In destructive thyroiditis, the architectural integrity of the follicle is compromised.[6] The inflammatory assault causes follicular rupture, releasing not just T3 and T4, but also large quantities of unprocessed thyroglobulin and its iodotyrosine precursors, MIT and DIT, directly into the bloodstream. This fundamental mechanistic difference forms the basis for using serum DIT as a differentiating biomarker.
Visualizing the Pathophysiology
Caption: Pathophysiology of Graves' Disease.
Caption: Pathophysiology of Destructive Thyroiditis.
Experimental Data: Serum DIT in Clinical Practice
A key cross-sectional study provides strong evidence for the diagnostic utility of serum DIT.[12][13][14] Researchers measured serum DIT and MIT levels in patients with confirmed destructive thyroiditis and Graves' disease using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The results demonstrated that serum DIT levels were significantly higher in patients with destructive thyroiditis compared to those with Graves' disease.[12][13][14]
| Parameter | Destructive Thyroiditis (n=13) | Graves' Disease (n=22) |
| Serum DIT (pg/mL) | Significantly Higher | Significantly Lower |
| Serum MIT (pg/mL) | Significantly Higher | Significantly Lower |
| Optimal DIT Cutoff | ≥359.9 pg/mL | <359.9 pg/mL |
| Sensitivity | 100.0% | - |
| Specificity | 95.5% | - |
| Area Under ROC Curve | 0.993 | - |
Data synthesized from Fujita N, et al. Eur J Endocrinol. 2022.[12][13][14]
The study concluded that a serum DIT level ≥359.9 pg/mL could differentiate destructive thyroiditis from Graves' disease with 100.0% sensitivity and 95.5% specificity.[12][13] The diagnostic accuracy of DIT was notably higher than that of serum MIT.[12][13]
Comparison with Alternative Diagnostic Methods
Serum DIT measurement offers a novel approach, but it must be evaluated against current standards.
| Method | Principle | Advantages | Disadvantages |
| Serum DIT | Measures release of thyroid hormone precursors from follicular destruction. | High sensitivity and specificity; non-invasive (blood test); avoids radiation. | Requires specialized LC-MS/MS technology; limited widespread availability currently. |
| TRAb/TSI Test | Detects stimulating autoantibodies specific to Graves' disease. | High specificity for Graves' disease; confirms autoimmune etiology. | Can be negative in some Graves' patients; not useful for diagnosing thyroiditis.[15] |
| Radioactive Iodine Uptake (RAIU) | Measures the thyroid's ability to take up iodine, a key step in new hormone synthesis. | Differentiates based on function: high uptake in Graves', low uptake in thyroiditis.[16][17] | Exposes patient to radiation; contraindicated in pregnancy/breastfeeding; influenced by iodine intake.[8][16] |
| Color Doppler Ultrasound | Visualizes blood flow to the thyroid gland. | Non-invasive; no radiation. Increased flow ("thyroid inferno") suggests Graves'.[8][17] | Operator-dependent; less specific than RAIU or TRAb tests. |
| FT3/FT4 Ratio | Compares levels of active vs. precursor hormones. A higher ratio may suggest Graves' due to preferential T3 synthesis. | Uses commonly available tests. | Overlap between groups; a study suggested a cutoff of >4.4 for the FT3(pg/mL)/FT4(ng/dL) ratio had only 47.2% sensitivity.[18] |
Experimental Protocol: Serum DIT Measurement by LC-MS/MS
This protocol outlines a validated method for the quantification of serum DIT, ensuring high sensitivity and specificity.
1. Sample Collection and Preparation:
- Collect whole blood in a serum separator tube.
- Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
- Thaw serum samples on ice.
- To 100 µL of serum, add an internal standard (e.g., ¹³C₆-labeled DIT) to account for analytical variability.
- Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet proteins.
- Transfer the supernatant to a new tube for solid-phase extraction (SPE) to remove interfering substances like phospholipids.
- Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute in the mobile phase for injection.
2. Liquid Chromatography (LC) Separation:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Gradient: A typical gradient might start at 5% B, ramp to 95% B to elute DIT, and then re-equilibrate at 5% B.
- Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).
3. Tandem Mass Spectrometry (MS/MS) Detection:
- Ionization: Use electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
- DIT: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 434.0 → m/z 259.0).
- Internal Standard (¹³C₆-DIT): Monitor its unique transition (e.g., m/z 440.0 → m/z 265.0).
- Validation: The assay must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using calibration standards and quality control samples at low, medium, and high concentrations.
Workflow Visualization
Caption: LC-MS/MS Workflow for Serum DIT Quantification.
Conclusion
Serum diiodotyrosine is emerging as a highly accurate biomarker for differentiating destructive thyroiditis from Graves' disease. Its use is grounded in the distinct pathophysiology of these conditions—unregulated release from damaged follicles in thyroiditis versus controlled hypersecretion in Graves' disease. With a clear diagnostic cutoff, high sensitivity, and high specificity, serum DIT measurement by LC-MS/MS offers a powerful, non-radioactive alternative to conventional methods. As the analytical technology becomes more accessible, serum DIT has the potential to refine the diagnostic workflow for thyrotoxicosis, enabling clinicians and researchers to implement appropriate therapeutic strategies more rapidly and accurately.
References
- 1. droracle.ai [droracle.ai]
- 2. Graves' disease - Wikipedia [en.wikipedia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Thyroiditis | American Thyroid Association [thyroid.org]
- 6. Subacute Thyroiditis: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Thyroid - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Graves' Disease [thyroid.org]
- 16. Graves' disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. Graves' disease diagnosis: What tests do I need? [medicalnewstoday.com]
- 18. Differentiating Graves' disease from subacute thyroiditis using ratio of serum free triiodothyronine to free thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoiodotyrosine (MIT) and Diiodotyrosine (DIT) as Thyroid Disease Biomarkers
Executive Summary
The differential diagnosis of thyroid disorders, particularly distinguishing between hyperthyroid states like Graves' disease and destructive thyroiditis, presents a significant clinical challenge. While traditional markers such as TSH and free T4 are cornerstones of thyroid function testing, they often fall short in providing etiological clarity. This guide provides a comprehensive comparative analysis of two emerging biomarkers: monoiodotyrosine (MIT) and diiodotyrosine (DIT). As metabolic precursors to the active thyroid hormones T3 and T4, their circulating levels offer a unique window into the integrity of thyroid hormone synthesis and recycling. We will explore their core biochemistry, detail the analytical methodologies for their quantification, and present a comparative analysis of their diagnostic performance supported by experimental data, positioning them as valuable tools for researchers and drug development professionals.
Biochemical Foundations: The Central Role of MIT and DIT
Understanding the diagnostic potential of MIT and DIT requires a firm grasp of their position within the thyroid hormone biosynthesis and salvage pathways.
Thyroid Hormone Synthesis
Thyroid hormone production is a multi-step process occurring within the thyroid follicles.[1][2] The key steps involving MIT and DIT are the iodination of tyrosine residues on the thyroglobulin (Tg) protein, a reaction catalyzed by thyroid peroxidase (TPO).[1][3][4]
-
Iodination: One iodine atom is added to a tyrosine residue to form monoiodotyrosine (MIT).[4][5]
-
Further Iodination: A second iodine atom is added to MIT to create diiodotyrosine (DIT).[4][5]
-
Coupling: TPO then catalyzes the coupling of these precursors.[6]
These hormones remain stored in the colloid as part of the thyroglobulin molecule until the follicular cells are stimulated to release them.[6][8]
Caption: Thyroid hormone synthesis pathway.
The Iodine Recycling Pathway
During the liberation of T3 and T4 from thyroglobulin, significant amounts of MIT and DIT are also released.[9] Instead of being secreted, these iodotyrosines are acted upon by the enzyme iodotyrosine deiodinase (DEHAL1), which efficiently removes the iodine.[10][11][12] This "scavenged" iodide is then reused for new hormone synthesis. This recycling mechanism is critical for maintaining iodine homeostasis, especially in environments where dietary iodine is scarce.[3][10]
Genetic defects in the DEHAL1 gene lead to iodotyrosine deiodinase deficiency (ITDD).[11][13] This failure to recycle iodine results in the excessive loss of MIT and DIT in the urine and their accumulation in the blood, which can lead to goiter and hypothyroidism.[11][14]
Caption: Iodine recycling workflow within the thyrocyte.
Analytical Methodologies for Quantification
Accurate quantification of MIT and DIT in biological matrices like serum and urine is paramount for their clinical validation. While various methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and specificity.[15][16][17]
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for definitive identification. | High sensitivity and specificity; able to quantify multiple analytes simultaneously.[16][18] | Requires expensive equipment and specialized technical expertise. |
| HPLC-UV | Chromatographic separation followed by detection using UV absorbance. | Relatively accessible and robust. | Lower sensitivity than MS; potential for interference from other matrix components.[19][20] |
| Immunoassays (RIA/ELISA) | Antibody-based detection. | High throughput and suitable for automation. | Potential for cross-reactivity; development of specific high-affinity antibodies is challenging.[21] |
Experimental Protocol: Quantification of MIT and DIT in Serum by LC-MS/MS
This protocol is a representative workflow synthesized from established methodologies.[16][22][23] It is designed to be a self-validating system through the inclusion of internal standards.
Objective: To accurately quantify MIT and DIT concentrations in human serum samples.
Materials:
-
Serum samples, calibrators, and quality controls.
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-MIT, ¹³C₆-DIT).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
Solid Phase Extraction (SPE) or Protein Precipitation (PPT) reagents.
-
LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Vanquish™ HPLC).[23]
-
Analytical column (e.g., Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[23]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution. Vortex briefly. Causality: The internal standard is added early to account for analyte loss during sample processing.
-
Add 400 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute. Causality: Acetonitrile denatures and precipitates serum proteins, releasing the analytes into the supernatant.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean MS vial for injection.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% B to 95% B over 8 minutes, followed by a re-equilibration step. Causality: The gradient allows for the effective separation of MIT and DIT from each other and from other matrix components based on their hydrophobicity.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM). Causality: SRM provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.
-
SRM Transitions (Example):
-
MIT: m/z 308 → 262
-
¹³C₆-MIT: m/z 314 → 268
-
DIT: m/z 434 → 388
-
¹³C₆-DIT: m/z 440 → 394
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of MIT and DIT in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Comparative Analysis as Thyroid Disease Biomarkers
The primary value of a biomarker lies in its ability to aid in diagnosis, prognosis, or monitoring. Here, we compare the performance of MIT and DIT in specific clinical contexts.
Differentiating Destructive Thyroiditis from Graves' Disease
A key diagnostic challenge is separating destructive thyroiditis (which causes a transient release of pre-formed hormones) from Graves' disease (characterized by sustained hyper-synthesis). A 2022 cross-sectional study provided compelling evidence for the utility of iodotyrosines in this scenario.[22][24]
The study found that serum levels of both MIT and DIT were significantly higher in patients with destructive thyroiditis compared to those with Graves' disease.[22] This is mechanistically plausible, as the destruction of thyroid follicles would release not only T3 and T4 but also their precursors, MIT and DIT, into circulation.
Performance Metrics for Differentiation[22]
| Biomarker | Cutoff Value | Sensitivity | Specificity | Area Under Curve (AUC) |
| DIT | ≥359.9 pg/mL | 100.0% | 95.5% | 0.997 (p < 0.001) |
| MIT | ≥119.4 pg/mL | 84.6% | 77.3% | 0.864 (p = 0.001) |
Diagnosis of Iodotyrosine Deiodinase Deficiency (ITDD)
In the context of ITDD, both MIT and DIT serve as primary diagnostic markers. The hallmark of this genetic disorder is the failure to deiodinate and recycle these molecules, leading to their marked elevation in both serum and urine.[11][14] In this case, it is not a comparative analysis of one versus the other, but rather the combined and significant elevation of both that confirms the diagnosis, often prompted by clinical signs of congenital hypothyroidism.[11][13]
Potential Role in Thyroid Cancer
Preliminary research has suggested a potential, albeit different, role for MIT and DIT in thyroid cancer. One study reported that the expression levels of MIT and DIT are significantly lower in thyroid cancer tissue compared to normal thyroid tissue—by as much as 100-200 times.[25] This finding suggests that the machinery for hormone synthesis is disrupted in cancerous tissue. While intriguing, this application is still in the early stages of research and requires extensive validation before it can be considered for clinical use. It proposes MIT and DIT as tissue-based, rather than circulating, biomarkers for cancer detection.[25]
Clinical Utility and Future Perspectives
The evidence indicates that MIT and, more specifically, DIT are promising biomarkers for specific thyroid pathologies.
-
Current Strength: DIT has demonstrated excellent performance in differentiating destructive thyroiditis from Graves' disease, a common and important clinical dilemma.[22]
-
Established Role: Elevated MIT and DIT are the defining biochemical characteristics of the rare genetic disorder, ITDD.[11]
However, several challenges must be addressed before their widespread adoption:
-
Standardization of Assays: While LC-MS/MS is robust, inter-laboratory variability can exist. Standardized protocols and reference materials are needed.
-
Establishment of Reference Ranges: Large-scale studies in healthy populations are required to establish definitive normal reference intervals.[26][27][28]
-
Further Clinical Validation: The promising results in differentiating thyroiditis need to be replicated in larger, multi-center prospective studies.
Conclusion
Monoiodotyrosine (MIT) and diiodotyrosine (DIT) are more than simple metabolic intermediates; they are informative biomarkers with significant diagnostic potential. While both are elevated in ITDD, a comparative analysis clearly positions DIT as the more powerful and accurate biomarker for distinguishing destructive thyroiditis from Graves' disease. Its near-perfect sensitivity and high specificity, as demonstrated in recent studies, offer a significant advancement over conventional diagnostic methods. The analytical workflows, particularly LC-MS/MS, are now mature enough to allow for their reliable measurement. As research continues, DIT is poised to become an invaluable tool in the precise diagnosis and management of complex thyroid disorders.
References
- 1. cusabio.com [cusabio.com]
- 2. Physiology, Thyroid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. prezi.com [prezi.com]
- 5. youtube.com [youtube.com]
- 6. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 8. Thyroid - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 11. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]
- 16. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum | Semantic Scholar [semanticscholar.org]
- 18. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Thyroid Function in Health and Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. New biomarkers: prospect for diagnosis and monitoring of thyroid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 26. The “new normal” for thyroid function test ranges [thyroid.org]
- 27. researchgate.net [researchgate.net]
- 28. Reference Intervals of Thyrotropin, Thyroid Hormones, and Thyroid Autoantibodies in Adult and Older Individuals According to Iodine Status - PMC [pmc.ncbi.nlm.nih.gov]
Validating Diiodotyrosine (DIT) as a Marker for Preclinical Hypothyroidism: A Head-to-Head Comparison with TSH
A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diagnostic Gray Zone of Preclinical Hypothyroidism
Preclinical, or subclinical, hypothyroidism is a common endocrine condition characterized by elevated serum thyroid-stimulating hormone (TSH) levels in the presence of normal free thyroxine (T4) concentrations.[1][2] This biochemical state is often considered an early, mild form of thyroid failure.[3] While some individuals may experience subtle symptoms like fatigue, weight gain, or depression, many are asymptomatic.[2][4] The current gold standard for diagnosis, TSH, has high sensitivity and specificity for primary hypothyroidism.[5][6] However, its utility in the preclinical stage is debated due to factors like age-related TSH elevation, transient fluctuations, and the influence of non-thyroidal illnesses, which can lead to misdiagnosis.[2][5] This diagnostic ambiguity presents a significant challenge, as the decision to initiate lifelong thyroid hormone replacement therapy is not always straightforward.
This guide provides a comprehensive technical comparison of Diiodotyrosine (DIT), an emerging biomarker, with the established standard, TSH, for the detection of preclinical hypothyroidism. We will delve into the biochemical rationale for DIT's potential, present comparative data, and provide detailed experimental protocols for its measurement.
The Biochemical Rationale: Why Diiodotyrosine?
To understand the potential of DIT as a biomarker, it's essential to revisit the fundamentals of thyroid hormone synthesis.
Thyroid Hormone Synthesis Pathway
DIT is an essential precursor in the synthesis of thyroid hormones.[7][8][9] It is formed by the iodination of monoiodotyrosine (MIT) within the thyroid gland.[9] Subsequently, two molecules of DIT combine to form thyroxine (T4), or one molecule of DIT combines with one molecule of MIT to form triiodothyronine (T3).[7][9] In a healthy thyroid, the majority of MIT and DIT are deiodinated by the enzyme dehalogenase 1 (DEHAL1), and the salvaged iodide is recycled for further hormone synthesis.[10][11][12]
The central hypothesis for DIT as a preclinical biomarker is that in the early stages of thyroid dysfunction, particularly in cases of iodine deficiency or defects in iodine recycling, the synthesis of T3 and T4 may be compromised. This can lead to an accumulation and subsequent leakage of the precursor molecules, MIT and DIT, into the bloodstream before a significant drop in T4 levels and a consequent rise in TSH are observed.[10][11][12] Recent studies in mouse models with DEHAL1 deficiency have shown that elevated plasma and urine iodotyrosines can predict the eventual development of hypothyroidism while the animals are still euthyroid.[10][11][12][13] This suggests that DIT could serve as a more direct and earlier indicator of impending thyroid failure.
Head-to-Head Comparison: DIT vs. TSH
| Feature | Diiodotyrosine (DIT) | Thyroid-Stimulating Hormone (TSH) |
| Biochemical Nature | Iodinated amino acid, a direct precursor to thyroid hormones.[9] | Glycoprotein hormone from the anterior pituitary that stimulates the thyroid gland.[14] |
| Indication of Dysfunction | Potentially indicates inefficient thyroid hormone synthesis or iodine recycling defects.[10][11][12] | Reflects the pituitary's response to circulating thyroid hormone levels, indicating primary thyroid failure.[6] |
| Potential as an Early Marker | Promising, as elevated levels may precede changes in T4 and TSH.[10][11][12] | Established as a sensitive marker, but elevations can be transient or influenced by non-thyroidal factors.[2][5] |
| Measurement Method | Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][15][16][17] Radioimmunoassay (RIA) has also been used.[18][19][20] | Widely available immunoassays (e.g., ELISA, chemiluminescence).[6] |
| Limitations | Less established clinically, requires more specialized equipment (LC-MS/MS). | Can be affected by age, medications, and non-thyroidal illness, leading to potential misdiagnosis of subclinical hypothyroidism.[2][5] |
Experimental Data Supporting DIT as a Preclinical Marker
A pivotal study using Dehal1 knockout mice demonstrated that these animals, while initially euthyroid, exhibited continuously elevated levels of plasma and urinary iodotyrosines throughout their lives.[10][11][12] Upon being subjected to an iodine-deficient diet, these mice rapidly developed profound hypothyroidism, whereas wild-type mice remained euthyroid.[10][11][12][13] This suggests that the elevated DIT levels were an early warning sign of their limited iodine reserves and compromised ability to sustain thyroid hormone synthesis under stress.[10][11][12]
Another study highlighted the utility of serum DIT in differentiating destructive thyroiditis from Graves' disease, where significantly higher levels were observed in destructive thyroiditis.[15] While not directly focused on preclinical hypothyroidism, this demonstrates the principle that disruptions in thyroid gland integrity and function can lead to the release of DIT into the circulation.
Experimental Protocols
Accurate and reliable measurement is paramount for validating any new biomarker. Below are detailed workflows for the quantification of both DIT and TSH.
Quantification of Serum Diiodotyrosine (DIT) by LC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of DIT.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard (e.g., ¹³C-labeled DIT).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[21]
-
Conduct a liquid-liquid extraction of the supernatant using a solvent such as ethyl acetate to further purify the sample and concentrate the analyte.[21][22]
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.[21]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a reversed-phase C18 column.[17][23]
-
Employ a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of an acid like formic or acetic acid to improve peak shape.[17][23]
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion of DIT in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective process minimizes interferences.[24]
-
-
Data Analysis:
-
Quantify the DIT concentration by comparing the peak area of the analyte to that of the known concentration of the isotope-labeled internal standard.
-
Quantification of Serum TSH by Immunoassay
This is the standard clinical method for TSH measurement.
Step-by-Step Methodology (Example: Sandwich ELISA):
-
Plate Coating: Microtiter plates are pre-coated with a capture antibody specific to one epitope of TSH.
-
Sample Incubation: Serum samples containing TSH are added to the wells. The TSH binds to the immobilized capture antibody.
-
Washing: The plate is washed to remove unbound components of the serum.
-
Detection Antibody Incubation: A second, enzyme-labeled detection antibody that recognizes a different epitope on the TSH molecule is added. This creates a "sandwich" with the TSH molecule in the middle.
-
Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change or light emission (chemiluminescence).
-
Signal Measurement: The intensity of the signal is measured using a plate reader.
-
Quantification: The concentration of TSH in the sample is determined by comparing the signal intensity to a standard curve generated from known concentrations of TSH.
Future Perspectives and Conclusion
The validation of Diiodotyrosine as a biomarker for preclinical hypothyroidism is a promising area of research. While TSH remains the cornerstone of thyroid function testing, its limitations in the context of subclinical disease warrant the exploration of novel markers. DIT, as a direct precursor to thyroid hormones, offers a potential window into the efficiency of the thyroid gland's synthetic machinery.
The preliminary evidence from animal models is compelling, suggesting that elevated DIT may indeed be an early indicator of thyroid stress.[10][11][12] However, large-scale human longitudinal studies are necessary to establish definitive reference ranges, assess the prognostic value of DIT in predicting progression to overt hypothyroidism, and evaluate its performance against TSH in diverse patient populations.
For researchers and drug development professionals, the incorporation of DIT measurement, particularly using robust LC-MS/MS methods, in preclinical and clinical studies of thyroid function could provide deeper insights into the pathophysiology of early-stage thyroid disease and aid in the development of more targeted therapeutic strategies. The continued investigation of DIT holds the potential to refine our diagnostic approach to preclinical hypothyroidism, ultimately leading to more precise and personalized patient care.
References
- 1. Subclinical Hypothyroidism: Deciding When to Treat | AAFP [aafp.org]
- 2. Subclinical Hypothyroidism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Clinical Debate: Subclinical Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. droracle.ai [droracle.ai]
- 6. Thyroid Stimulating Hormone and Thyroid Hormones (Triiodothyronine and Thyroxine): An American Thyroid Association-Commissioned Review of Current Clinical and Laboratory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodotyrosines are biomarkers for preclinical stages of iodine-deficient hypothyroidism in Dehal1 knockout mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. [PDF] Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice | Semantic Scholar [semanticscholar.org]
- 14. Thyroid - Wikipedia [en.wikipedia.org]
- 15. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diiodotyrosine (DIT) Metabolism: In Vitro vs. In Vivo Perspectives
Introduction: The Pivotal Role of Diiodotyrosine in Thyroid Homeostasis
Diiodotyrosine (DIT) is a critical, yet often overlooked, molecule in thyroid physiology. As an iodinated derivative of the amino acid tyrosine, DIT serves as a fundamental building block for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] The metabolic fate of DIT is a tightly regulated process, ensuring the efficient recycling of iodide, a crucial and often scarce element, within the thyroid gland.[4][5][6] Understanding the nuances of DIT metabolism is paramount for researchers in endocrinology, drug development professionals targeting thyroid-related pathologies, and scientists investigating halogenated compounds.
This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to study DIT metabolism. We will delve into the enzymatic machinery, transport mechanisms, and experimental considerations for both approaches, offering a holistic view for designing and interpreting studies in this field.
The Central Player: Iodotyrosine Deiodinase (DEHAL1)
The primary enzyme responsible for the metabolism of DIT is iodotyrosine deiodinase , also known as iodotyrosine dehalogenase 1 (DEHAL1).[4][5] This flavin-dependent enzyme is located on the apical plasma membrane of thyroid follicular cells and catalyzes the reductive dehalogenation of both monoiodotyrosine (MIT) and DIT, releasing iodide.[4][6] This "iodide salvage" is essential for maintaining iodide homeostasis within the thyroid gland, allowing the reclaimed iodide to be reutilized for the synthesis of new thyroid hormones.[4][5][7]
A Tale of Two Systems: Comparing In Vitro and In Vivo Models
The study of DIT metabolism can be broadly categorized into two approaches: in vitro (in a controlled laboratory setting) and in vivo (within a living organism). Each approach offers unique advantages and inherent limitations.
| Feature | In Vitro Models | In Vivo Models |
| System Complexity | Reduced complexity, allowing for the study of isolated variables. | High complexity, reflecting the integrated physiological system. |
| Control over Variables | High degree of control over substrate concentrations, enzyme sources, and environmental conditions. | Limited direct control over systemic variables (e.g., hormonal fluctuations, blood flow). |
| Mechanistic Insight | Excellent for elucidating specific enzymatic mechanisms, kinetics, and inhibitor effects.[8] | Provides a holistic view of DIT disposition, including absorption, distribution, metabolism, and excretion (ADME).[8][9] |
| Physiological Relevance | May not fully recapitulate the cellular and tissue microenvironment. | Directly reflects the physiological processes within a living organism. |
| Throughput | Generally higher throughput, allowing for screening of multiple compounds or conditions. | Lower throughput and more resource-intensive. |
| Ethical Considerations | Fewer ethical concerns, often utilizing cell cultures or tissue homogenates. | Requires ethical approval for animal or human studies. |
In Vitro Methodologies: Unraveling the Molecular Machinery
In vitro studies are indispensable for dissecting the fundamental biochemical processes of DIT metabolism. These experiments typically utilize isolated enzymes, subcellular fractions, or cultured cells.
Experimental Workflow: In Vitro DIT Deiodination Assay
The following protocol outlines a typical in vitro assay to measure the deiodination of DIT by thyroid tissue homogenates.
Caption: Workflow for an in vitro DIT deiodination assay.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Excise thyroid glands from a suitable animal model (e.g., bovine or porcine) and place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a glass-Teflon homogenizer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched with DEHAL1.
-
-
Incubation:
-
Prepare a reaction mixture containing the microsomal fraction, a known concentration of DIT, the cofactor NADPH, and an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant to separate and quantify the substrate (DIT) and the product (iodide). This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or historically, paper chromatography with radiolabeled DIT.[8]
-
Calculate the rate of deiodination based on the amount of iodide produced or DIT consumed over time.
-
Causality Behind Experimental Choices:
-
Microsomal Fraction: DEHAL1 is a membrane-bound protein, and using the microsomal fraction enriches the enzyme, leading to a more robust and specific assay.
-
NADPH: DEHAL1 is an NADPH-dependent enzyme; its presence is essential for catalytic activity.[4]
-
37°C Incubation: This temperature mimics physiological conditions, ensuring optimal enzyme activity.
-
HPLC Analysis: Provides a sensitive and specific method for the simultaneous quantification of DIT and iodide, allowing for accurate determination of reaction kinetics.
In Vivo Studies: A Holistic View of DIT Disposition
In vivo studies provide invaluable information on how DIT is handled within the complex environment of a living organism. These studies are crucial for understanding the pharmacokinetics and overall physiological relevance of DIT metabolism.
Experimental Workflow: In Vivo Pharmacokinetic Study of DIT
The following outlines a typical pharmacokinetic study of DIT in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study of DIT.
Step-by-Step Protocol:
-
Administration:
-
Administer a known dose of DIT, often radiolabeled for ease of detection (e.g., with ¹²⁵I or ¹³¹I), to an animal model (e.g., rat or mouse) via a defined route, such as intravenous injection.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
House the animals in metabolic cages to allow for the separate collection of urine and feces throughout the study period.
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Extract DIT and its metabolites from plasma, urine, and fecal homogenates.
-
Quantify the concentrations of DIT and its primary metabolite, iodide, using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or by measuring radioactivity with a gamma counter.
-
-
Pharmacokinetic Analysis:
Key Findings from In Vivo Studies:
-
Rapid Clearance: In vivo studies in humans have demonstrated that intravenously administered DIT is rapidly cleared from the bloodstream.[8]
-
Primary Metabolite: The principal metabolic product found in both blood and urine is inorganic iodide, confirming the efficient deiodination of DIT.[8]
-
Renal Excretion: The majority of the administered dose of DIT is excreted in the urine as iodide.[8]
Cellular Transport of Diiodotyrosine
For DIT to be metabolized, it must first be transported into the thyroid follicular cells. While the transport of thyroid hormones is well-studied, the specific mechanisms for iodotyrosine uptake are less defined. However, studies have shown that extracellular DIT can be actively transported into thyroid follicles, a process that is dependent on thyroid-stimulating hormone (TSH).[12] L-type amino acid transporters, such as LAT1 and LAT2, have also been implicated in the cellular uptake of iodotyrosines.[13]
Comparative Data Summary
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Primary Metabolic Reaction | Reductive deiodination | Reductive deiodination | [4][8] |
| Key Enzyme | Iodotyrosine deiodinase (DEHAL1) | Iodotyrosine deiodinase (DEHAL1) | [4][6] |
| Cofactor Requirement | NADPH | NADPH | [4] |
| Primary Metabolite | Iodide | Iodide | [8] |
| DIT Clearance | Not directly measured | Rapid from plasma | [8] |
| Excretion Route | Not applicable | Primarily renal (as iodide) | [8] |
| Formation of T3/T4 | Can be demonstrated under specific conditions with thyroid peroxidase | Occurs within the thyroglobulin molecule | [14][15] |
Conclusion: An Integrated Approach for a Complete Picture
Both in vitro and in vivo approaches are essential for a comprehensive understanding of diiodotyrosine metabolism. In vitro studies provide a reductionist view, allowing for the detailed characterization of the enzymes and mechanisms involved. In contrast, in vivo studies offer a holistic perspective, revealing the physiological fate of DIT in a complex biological system. The integration of data from both methodologies is crucial for advancing our knowledge of thyroid physiology and for the development of novel therapeutic strategies for thyroid disorders.
References
- 1. Thyroid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 4. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Studies on the Metabolism of L-Diiodotyrosine [jstage.jst.go.jp]
- 9. In vivo formation of diiodotyrosine by extrathyroidal thyroxine ether-link cleavage and effects of mononitrotyrosine on this pathway in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clearance (pharmacology) - Wikipedia [en.wikipedia.org]
- 11. Drug Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Exogenous free iodotyrosine inhibits iodide transport through the sequential intracellular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [In vitro biosynthesis of iodothyronines from diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
Diiodotyrosine vs. Dityrosine: Selecting the Optimal Biomarker for Oxidative Stress
An In-Depth Comparative Guide for Researchers
In the complex field of biomedical research, particularly in drug development and disease pathology, the accurate measurement of oxidative stress is critical. Oxidative stress, a state of imbalance between reactive oxygen species (ROS) and antioxidant defenses, results in damage to lipids, nucleic acids, and proteins. The modification of proteins, in particular, can lead to functional impairment, aggregation, and the propagation of cellular damage. This guide provides a detailed comparison of two pivotal biomarkers of protein oxidation: Diiodotyrosine (DIT) and Dityrosine (DT). Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to strategically select the appropriate biomarker for their specific experimental context, supported by robust methodologies and a clear understanding of the underlying biochemistry.
PART 1: The Biochemistry of Formation and Pathological Significance
Understanding the distinct formation pathways of DIT and DT is fundamental to their application as biomarkers. Their origins dictate their specificity and, consequently, the research questions they can effectively address.
Diiodotyrosine (DIT): A Specific Fingerprint of Myeloperoxidase Activity
Diiodotyrosine is not a generic marker of oxidative stress. Its formation is contingent upon a specific enzymatic reaction catalyzed by myeloperoxidase (MPO), an enzyme predominantly found in the azurophilic granules of neutrophils.[1][2][3] During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and halide ions to generate potent oxidizing agents. In the presence of iodide (I⁻), MPO produces reactive iodine species that subsequently modify tyrosine residues on surrounding proteins to form 3,5-diiodotyrosine.
This enzymatic dependency makes DIT an exceptionally specific biomarker for MPO-driven, inflammatory oxidative stress. Elevated DIT levels are not just indicative of protein damage, but specifically point to neutrophil activation, a key event in pathologies such as atherosclerosis, vasculitis, and certain autoimmune diseases.[3] It also serves as a crucial biomarker in thyroid-related conditions, differentiating destructive thyroiditis from Graves' disease due to the release of iodinated thyroglobulin from damaged follicles.[4]
Caption: DIT is formed via a specific MPO-catalyzed reaction during inflammation.
Dityrosine (DT): A General Indicator of Widespread Protein Oxidation
In contrast to the specificity of DIT, dityrosine is a general biomarker of protein oxidation.[5][6] Its formation arises from the irreversible, covalent cross-linking of two tyrosine residues. This process is initiated by the generation of tyrosyl radicals, which can be caused by a wide array of sources, including various ROS (e.g., hydroxyl radical), reactive nitrogen species (RNS, e.g., peroxynitrite), ultraviolet radiation, and certain enzymatic activities, including MPO.[1][5][7][8]
This broad range of causative agents means that elevated DT levels signify a general state of oxidative stress but do not pinpoint a specific enzymatic source.[9] The resulting C-C bond between tyrosine residues can form intramolecularly (within a single protein) or intermolecularly, leading to protein aggregation.[10] This aggregation is a key feature in numerous age-related and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and cataracts, making DT a valuable biomarker in these contexts.[7][9][10]
Caption: DT is formed from the cross-linking of tyrosyl radicals generated by diverse oxidants.
PART 2: Comparative Analysis for Strategic Biomarker Selection
The choice between DIT and DT hinges on the specific hypothesis being tested. The following table provides a direct comparison to guide this decision-making process.
| Feature | Diiodotyrosine (DIT) | Dityrosine (DT) |
| Specificity | High: Specific to Myeloperoxidase (MPO) activity.[1][3] | Low: General marker of protein oxidation by various ROS, RNS, and UV light.[6][7][8] |
| Primary Indication | Neutrophil- and MPO-driven inflammation. | Overall oxidative burden and protein cross-linking/aggregation.[9][10] |
| Disease Context | Atherosclerosis, inflammatory diseases, destructive thyroiditis.[3][4] | Neurodegeneration (Alzheimer's), aging, cataracts, acute inflammation.[7][9][11] |
| Formation | Primarily enzymatic (MPO-catalyzed). | Primarily radical-mediated; can also be formed by peroxidases.[1][5] |
| Key Advantage | Provides mechanistic insight into a specific inflammatory pathway. | Broad applicability as a robust indicator of total oxidative damage. |
| Limitation | Not indicative of non-MPO mediated oxidative stress. | Lacks specificity, cannot identify the source of the oxidative stress. |
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] | LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), Fluorescence Spectroscopy.[6][7][12] |
Expert Insight: For studies investigating the efficacy of a novel anti-inflammatory drug targeting neutrophil activation, DIT is the superior biomarker. Its levels should correlate directly with the drug's mechanism of action. Conversely, when screening for general antioxidant properties of a compound, the broader scope of DT makes it a more suitable endpoint. In many comprehensive studies, measuring both can be highly informative, distinguishing between general antioxidant effects and specific anti-inflammatory actions.
PART 3: Gold-Standard Experimental Protocol: Simultaneous Quantification by LC-MS/MS
For maximum specificity, sensitivity, and throughput, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the authoritative method for the concurrent quantification of both DIT and DT in biological matrices.
Rationale for Method Selection: This protocol employs stable isotope-labeled internal standards for the most accurate quantification, correcting for variations in sample extraction and instrument response. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures exquisite specificity by monitoring a unique precursor-to-product ion transition for each analyte, eliminating interference from complex biological matrices.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a stock solution of analytical standards (DIT, DT) and stable isotope-labeled internal standards (¹³C₉-DIT, ¹³C₁₂-DT) in a suitable solvent (e.g., 0.1 M HCl).
-
Generate a calibration curve (e.g., 0.1 to 1000 nM) by serial dilution of the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation (from Plasma):
-
Aliquot: Transfer 50 µL of plasma sample, calibrator, or quality control sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube. The internal standard serves as a self-validating control for recovery and ionization efficiency.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. This step is critical for removing large proteins which would otherwise interfere with the chromatographic separation and ionize poorly.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is ideal for retaining and separating these moderately polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Employ a gradient (e.g., 5% to 60% B over 8 minutes) to effectively separate the analytes from matrix components and each other.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use MRM mode. Pre-optimize the specific precursor ion → product ion transitions and collision energies for DIT, DT, and their respective internal standards.
-
-
Data Processing and Quantification:
-
Integrate the chromatographic peak areas for each analyte and its corresponding internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Plot the Peak Area Ratio vs. Concentration for the calibration standards and fit with a linear regression (weighted 1/x).
-
Determine the concentration of DIT and DT in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Caption: High-level workflow for the LC-MS/MS quantification of DIT and DT.
Conclusion and Recommendations
The selection of an oxidative stress biomarker is not a one-size-fits-all decision. It is a strategic choice that should be aligned with the core hypothesis of your research.
-
Choose Diiodotyrosine (DIT) when your investigation is focused on the specific contribution of neutrophil and myeloperoxidase-driven inflammation to a disease state or in response to a therapeutic intervention.
-
Choose Dityrosine (DT) when the goal is to assess the overall burden of protein oxidative damage, particularly when protein aggregation is a suspected downstream consequence.
-
Measure Both for a comprehensive and nuanced understanding, allowing you to differentiate between generalized oxidative stress and specific inflammatory insults.
By leveraging the distinct biochemical information provided by DIT and DT and employing robust analytical methods like LC-MS/MS, researchers can generate highly specific and reliable data, accelerating our understanding of oxidative stress in disease and paving the way for more effective therapeutic strategies.
References
- 1. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 3. The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dityrosine - Wikipedia [en.wikipedia.org]
- 6. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 10. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dityrosine, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diiodotyrosine Quantification Methods
Introduction: The Critical Role of Accurate Diiodotyrosine Quantification
Diiodotyrosine (DIT), a key precursor in the synthesis of thyroid hormones, is a crucial biomarker in endocrinology and thyroid disease research.[1] Its accurate quantification in biological matrices is paramount for understanding thyroid physiology, diagnosing thyroid disorders, and in the development of drugs that may impact thyroid function. However, the diversity of analytical methods employed across different laboratories presents a significant challenge to the comparability and reliability of data. This guide provides an in-depth, objective comparison of the most prevalent methods for DIT quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the underlying principles and rationale for experimental choices, empowering you to make informed decisions for your own studies. We will delve into a hypothetical inter-laboratory comparison to illustrate the performance of each method and provide detailed, field-proven protocols.
The Imperative of Inter-laboratory Comparison and Harmonization
Before delving into the specific methodologies, it is essential to understand the significance of inter-laboratory comparison studies. These studies, also known as proficiency testing or round-robin tests, are fundamental for assessing the reproducibility and reliability of analytical methods across different laboratories.[2][3][4][5] The goal is to achieve harmonization, ensuring that results are comparable regardless of the laboratory or analytical platform used.[2][3][4][5] This is particularly critical in multi-center clinical trials and for establishing universal clinical reference ranges.
The statistical analysis of inter-laboratory studies often involves assessing both the accuracy and precision of each laboratory's measurements against a reference value.[6] Key statistical measures include Z-scores, which indicate how far a laboratory's result is from the consensus mean, and the analysis of variance (ANOVA) to determine within- and between-laboratory variability.[7][8]
Core Quantification Methodologies: A Head-to-Head Comparison
The selection of an appropriate analytical method for DIT quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare the three leading techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the gold standard for the quantification of small molecules like DIT in complex biological matrices due to its high sensitivity and specificity.[1][9][10] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Principle of Operation: The sample extract is injected into an HPLC system where DIT is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the mass spectrometer, DIT molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (e.g., 13C6-DIT) is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Experimental Workflow for LC-MS/MS Quantification of Diiodotyrosine
Caption: Workflow for LC-MS/MS quantification of DIT.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Alternative
HPLC-UV is a widely available and robust technique for the quantification of various compounds, including DIT.[11] While generally less sensitive than LC-MS/MS, it can be a suitable option for applications where high concentrations of DIT are expected or when mass spectrometry is not available.
Principle of Operation: Similar to LC-MS/MS, HPLC-UV utilizes a chromatographic column to separate DIT from other components in the sample. After separation, the eluent passes through a UV detector. DIT absorbs ultraviolet light at a specific wavelength (typically around 280 nm), and the amount of absorbance is directly proportional to its concentration in the sample.
Experimental Workflow for HPLC-UV Quantification of Diiodotyrosine
Caption: Workflow for HPLC-UV quantification of DIT.
Immunoassays: High-Throughput Screening and Clinical Diagnostics
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of hormones and other biomarkers in clinical settings due to their high throughput and relatively low cost per sample.
Principle of Operation: Immunoassays rely on the highly specific binding between an antibody and its target antigen (in this case, DIT). In a competitive immunoassay, a known amount of labeled DIT (e.g., radiolabeled or enzyme-linked) competes with the unlabeled DIT in the sample for a limited number of antibody binding sites. The amount of labeled DIT bound to the antibody is inversely proportional to the concentration of DIT in the sample.
Experimental Workflow for Immunoassay Quantification of Diiodotyrosine
Caption: Workflow for Immunoassay quantification of DIT.
Hypothetical Inter-laboratory Comparison Study
To illustrate the performance characteristics of these three methods, we present a hypothetical inter-laboratory comparison study. In this study, three laboratories, each specializing in one of the quantification methods, analyzed a set of blind serum samples spiked with known concentrations of DIT.
Performance Characteristics
The following table summarizes the key performance parameters for each method, based on typical results observed in such studies.
| Performance Parameter | LC-MS/MS | HPLC-UV | Immunoassay |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL | 3 ng/mL |
| Linear Range | 0.5 - 1000 ng/mL | 15 - 2000 ng/mL | 3 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Specificity | Very High | Moderate | High (potential for cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Low | Moderate |
Note: These values are illustrative and can vary depending on the specific instrumentation, reagents, and protocol used.
Detailed Experimental Protocols
For a self-validating system, detailed and robust protocols are essential. The following are representative step-by-step methodologies for each quantification technique.
Protocol 1: LC-MS/MS Quantification of Diiodotyrosine in Human Serum
-
Sample Preparation:
-
To 100 µL of serum sample, add 10 µL of internal standard solution (13C6-Diiodotyrosine, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DIT from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DIT and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DIT to the internal standard against the concentration of the calibrators.
-
Quantify DIT in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: HPLC-UV Quantification of Diiodotyrosine in Human Serum
-
Sample Preparation:
-
Follow the same protein precipitation and solid-phase extraction (SPE) cleanup steps as described for the LC-MS/MS method to remove interfering substances.[11]
-
Reconstitute the final extract in the HPLC mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
UV Detector Wavelength: 280 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of DIT standards against their concentrations.
-
Determine the concentration of DIT in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: Immunoassay (RIA) for Diiodotyrosine Quantification in Human Serum
-
Assay Procedure:
-
Pipette standards, controls, and samples into antibody-coated tubes.
-
Add 125I-labeled DIT to each tube.
-
Incubate for a specified time and temperature to allow for competitive binding.
-
Decant the supernatant and wash the tubes to remove unbound labeled DIT.
-
Count the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled DIT as a function of the DIT concentration in the standards.
-
Determine the DIT concentration in the samples by interpolating their percentage of bound radiolabeled DIT from the standard curve.
-
Conclusion and Recommendations
The choice of a DIT quantification method should be guided by the specific requirements of the study.
-
LC-MS/MS is the recommended method for research applications requiring the highest accuracy, specificity, and sensitivity, especially for low concentrations of DIT. Its high initial cost and complexity are offset by the quality of the data it generates.
-
HPLC-UV offers a cost-effective and robust alternative when the expected DIT concentrations are within its linear range and the laboratory has access to standard HPLC equipment. However, careful sample preparation is crucial to minimize interferences.
-
Immunoassays are well-suited for high-throughput clinical screening and diagnostic purposes. While they are generally less accurate and precise than chromatographic methods, their speed and ease of use are significant advantages in a clinical setting. Potential cross-reactivity with structurally similar molecules is a key consideration that must be addressed during validation.
Ultimately, regardless of the method chosen, participation in inter-laboratory comparison programs and the use of certified reference materials are essential for ensuring the reliability and comparability of DIT quantification data across different studies and laboratories. This commitment to quality assurance is fundamental to advancing our understanding of thyroid function and disease.
References
- 1. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Commutability of Thyroid-Stimulating Hormone Measurements for Proficiency Testing [jlmqa.org]
- 7. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
A Researcher's Guide to Correlating Diiodotyrosine (DIT) with TSH and Thyroid Hormones
Introduction: Beyond T3 and T4, The Significance of Diiodotyrosine
In the landscape of thyroid research and diagnostics, Thyroid-Stimulating Hormone (TSH), Thyroxine (T4), and Triiodothyronine (T3) are the central figures. Their interplay within the Hypothalamic-Pituitary-Thyroid (HPT) axis provides a robust framework for understanding thyroid function. However, for researchers and drug development professionals seeking a deeper mechanistic understanding, the precursors to these hormones offer a wealth of information. Diiodotyrosine (DIT), an iodinated amino acid, is a direct intermediate in the synthesis of thyroid hormones.[1][2] While not routinely measured in clinical practice, its circulating levels can provide critical insights into the dynamics of hormone synthesis, thyroid gland integrity, and specific pathological states that are not discernible through standard thyroid function tests alone.
This guide provides an in-depth comparison of DIT levels in relation to TSH, T4, and T3 across various physiological and disease states. We will explore the underlying biochemistry, present validated experimental protocols for accurate quantification, and demonstrate how correlating DIT with traditional thyroid biomarkers can elucidate complex thyroid pathologies.
Part 1: The Biochemical Nexus - DIT's Role in Thyroid Hormone Synthesis
To understand the correlation, one must first grasp the causality. Thyroid hormones are synthesized on a large glycoprotein scaffold called thyroglobulin within the colloid of thyroid follicles.[3][4] The process, orchestrated by Thyroid-Stimulating Hormone (TSH), involves several key steps where DIT plays a pivotal role.
-
Iodide Trapping and Oxidation: Follicular cells trap iodide from the bloodstream. The enzyme thyroid peroxidase (TPO) then oxidizes iodide (I⁻) to a more reactive form, iodine (I₂).[3][5]
-
Iodination (Organification): This reactive iodine is immediately attached to tyrosine residues on the thyroglobulin molecule. The addition of one iodine atom forms monoiodotyrosine (MIT), and the addition of two iodine atoms forms diiodotyrosine (DIT).[1][4]
-
Coupling: The final synthesis step involves the coupling of these iodotyrosine precursors, a reaction also catalyzed by TPO.
After synthesis, the thyroglobulin, now laden with T4, T3, MIT, and DIT, is stored in the colloid. Upon TSH stimulation, this thyroglobulin is endocytosed back into the follicular cell, where lysosomes cleave off the hormones and precursors. T4 and T3 are released into circulation, while the uncoupled MIT and DIT are typically deiodinated by the enzyme iodotyrosine deiodinase (IYD) to recycle the precious iodide.[2][3][7]
Part 2: The Regulatory Framework - The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The synthesis of thyroid hormones is tightly regulated by a classical negative feedback loop.[8]
-
The hypothalamus secretes Thyrotropin-Releasing Hormone (TRH).[9][10]
-
TRH stimulates the anterior pituitary gland to produce and release TSH.[11][12]
-
TSH acts on the thyroid gland, stimulating all steps of hormone synthesis and release, including the formation of DIT.[11][12]
-
Elevated serum levels of T4 and T3 feed back to the hypothalamus and pituitary, inhibiting the release of TRH and TSH, respectively, thereby maintaining hormonal balance.[10][12]
This feedback loop is the primary determinant of TSH levels. In a healthy state, TSH levels are inversely proportional to free T4 and T3 levels. Because DIT synthesis is a direct consequence of TSH-driven thyroid activity, its levels are intrinsically linked to this axis.
Part 3: Comparative Analysis - DIT Correlations in Health and Disease
The correlation between DIT and other thyroid hormones is not static; it shifts dramatically depending on the underlying thyroid status. The data presented below is a synthesis of findings from multiple research studies.[13][14][15]
| Condition | Typical TSH | Typical Free T4/T3 | Expected Serum DIT | Correlation Rationale |
| Euthyroid (Healthy) | Normal | Normal | Low / Baseline[13][15] | Basal level of thyroid activity results in minimal leakage of DIT from the gland. |
| Hyperthyroidism (e.g., Graves' Disease) | Low | High | Moderately to Significantly Elevated[13][15] | The entire synthetic pathway is overstimulated, leading to increased production and subsequent leakage of DIT. |
| Primary Hypothyroidism | High | Low | Low / Undetectable[13][15] | The thyroid gland is failing and cannot produce hormones, including the DIT precursor, despite high TSH stimulation. |
| Iodotyrosine Deiodinase (IYD) Deficiency | High | Low | Very High | A genetic defect prevents the recycling of iodide from DIT.[7][16] This causes DIT to be released into the circulation, leading to iodide wasting and hypothyroidism.[2][16] |
| Destructive Thyroiditis | Low (initially) | High (initially) | Extremely High [14][17] | Inflammation causes follicular cell rupture, releasing large quantities of stored thyroglobulin and its components (T4, T3, MIT, DIT) into the blood. |
As the table illustrates, DIT is not merely a proxy for thyroid activity. In cases like IYD deficiency, there is a paradoxical inverse correlation where high DIT is associated with a hypothyroid state (high TSH, low T4/T3). Furthermore, the magnitude of DIT elevation can be a powerful diagnostic differentiator. For instance, the extremely high DIT levels in destructive thyroiditis can help distinguish it from Graves' disease, which also presents with thyrotoxicosis but typically has a more moderate DIT elevation.[14][17][18]
Part 4: Experimental Guide for Correlative Studies
A self-validating study to correlate these analytes requires robust and specific methodologies. Standard immunoassays are sufficient for TSH and thyroid hormones, but DIT quantification demands a more specialized approach.
Experimental Workflow
Protocol 1: Quantification of TSH, Free T4, and Free T3 via ELISA
This protocol describes a standard Sandwich ELISA, a trustworthy method due to its high specificity achieved by using two antibodies that bind to different epitopes of the target analyte.
-
Coat Plate: Coat a 96-well microplate with a capture antibody specific for TSH (or T4/T3). Incubate overnight at 4°C. Causality: Immobilizing the capture antibody provides the foundation for capturing the target hormone from the sample.
-
Wash and Block: Wash the plate to remove unbound antibody. Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of other proteins. Causality: Blocking is critical to reduce background noise and ensure the signal is specific to the analyte of interest.
-
Add Samples and Standards: Add prepared serum samples and a serial dilution of a known concentration of the hormone standard to the wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate thoroughly to remove all unbound components.
-
Add Detection Antibody: Add a biotinylated detection antibody that binds to a different site on the target hormone. Incubate for 1 hour.
-
Add Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes. Causality: The high affinity of streptavidin for biotin creates a stable link to the HRP enzyme, which will generate the colorimetric signal.
-
Add Substrate: Add TMB substrate. A blue color will develop in proportion to the amount of hormone bound.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄), which turns the color yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve from the standards and interpolate the concentrations of the unknown samples.
Protocol 2: Quantification of Serum Diiodotyrosine (DIT) via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DIT in complex biological matrices.[19] Its trustworthiness comes from its dual specificity: chromatographic separation (retention time) and mass-to-charge ratio (m/z) of both the parent ion and a specific fragment ion.
-
Internal Standard Spiking: Spike serum samples with a known concentration of a stable isotope-labeled DIT (e.g., ¹³C₆-DIT). Causality: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate quantification by correcting for sample loss during preparation and analysis.
-
Protein Precipitation & Solid-Phase Extraction (SPE):
-
Add acetonitrile to the serum to precipitate proteins. Centrifuge and collect the supernatant.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange). Load the supernatant, wash with a weak solvent to remove interferences, and elute the DIT with a strong solvent containing a base (e.g., methanol with ammonium hydroxide). Causality: SPE is a crucial clean-up step that removes salts and phospholipids that would otherwise interfere with chromatography and suppress the MS signal.
-
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase. Causality: The gradient ensures that components are separated based on their hydrophobicity, with DIT eluting at a specific, reproducible retention time.
-
-
Tandem Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive mode.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
Monitor at least two specific transitions for both DIT and its internal standard (e.g., for DIT: Q1 m/z 433.9 -> Q3 m/z 287.9). Causality: MRM provides exceptional specificity. The first quadrupole (Q1) selects the parent ion mass, the second (Q2) fragments it, and the third (Q3) selects a specific fragment ion. Only a molecule that matches both mass values will be detected, virtually eliminating false positives.
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Quantify the concentration against a calibration curve prepared in a similar matrix.
Conclusion and Future Directions
The correlation between diiodotyrosine and the primary thyroid hormones is multifaceted and context-dependent. While DIT levels generally track with the synthetic output of the thyroid gland, its measurement provides unique and clinically relevant information that TSH and T4/T3 alone cannot.
-
Positive Correlation in Hyperthyroidism: Elevated DIT in a hyperthyroid state confirms over-production as the underlying cause.
-
Paradoxical Elevation in Dyshormonogenesis: Markedly high DIT in a hypothyroid patient is strongly indicative of an iodide recycling defect, such as IYD deficiency.[16]
-
Biomarker for Gland Integrity: The magnitude of DIT release serves as a powerful biomarker for differentiating destructive thyroiditis from autoimmune hyperthyroidism like Graves' disease.[14][18]
For researchers in endocrinology and drug development, incorporating DIT analysis using robust LC-MS/MS methods offers a more granular view of thyroid pathophysiology. It enables the investigation of specific enzyme deficiencies, provides a quantitative measure of thyroid cell damage, and may uncover novel mechanisms of thyroid disease. The continued exploration of these intermediate metabolites will undoubtedly push the boundaries of our understanding of thyroid health and disease.
References
- 1. youtube.com [youtube.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Thyroid - Wikipedia [en.wikipedia.org]
- 6. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 7. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 8. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 9. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. yourhormones.info [yourhormones.info]
- 12. Thyroid-stimulating hormone - Wikipedia [en.wikipedia.org]
- 13. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine)
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as Diiodotyrosine. As a halogenated organic compound, its disposal requires specific protocols to ensure personnel safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
Before any disposal actions are taken, it is imperative to understand the inherent hazards and regulatory classification of Diiodotyrosine. This understanding forms the basis for all subsequent handling and disposal decisions.
Inherent Hazards: this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [2][3]
While some safety data sheets (SDS) may vary, the toxicological properties of this substance have not been fully investigated, necessitating a cautious approach[4][5].
Critical Waste Classification: Halogenated Organic Compound The presence of two iodine atoms on the phenyl ring classifies Diiodotyrosine as a halogenated organic compound . This is the single most important factor dictating its disposal pathway. Halogenated waste streams are incompatible with non-halogenated streams and require specialized, often more expensive, disposal methods to prevent the formation of harmful byproducts during treatment[6][7]. Co-mingling these waste types can render a large volume of solvent waste hazardous, significantly increasing disposal costs and regulatory complexity[7].
Environmental Considerations: Specific ecotoxicity data for Diiodotyrosine is limited[4][5]. However, iodinated compounds can be harmful to the environment and should never be disposed of down the drain[3][8][9]. Federal, state, and local regulations, such as the US EPA guidelines in 40 CFR Parts 261.3, mandate that chemical waste generators properly classify and manage their waste to prevent environmental discharge[4][5].
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that Diiodotyrosine waste is handled safely from the point of generation to its final collection by waste management professionals.
Step 1: Segregation - The First and Most Critical Step The foundational principle of safe disposal is strict segregation.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: Diiodotyrosine and any materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel) must be placed in this container. This prevents cross-contamination of non-halogenated waste streams[6][7][10][11]. Do not mix this waste with acids, bases, oxidizers, or metal-containing wastes[6][10].
Step 2: Container Selection and Management The integrity of the waste container is paramount for preventing leaks and exposures.
-
Action: Select a chemically compatible container, typically a glass or high-density polyethylene (HDPE) bottle with a secure, tight-fitting lid[4][6][7][12]. For solid waste, a clean, dry, sealable container is appropriate[4].
-
Causality: The container must not react with or be degraded by the chemical. Always leave 1-2 inches of headspace in liquid waste containers to allow for vapor expansion[7]. The container must be kept closed at all times except when waste is being added to prevent the release of vapors and to comply with safety regulations[4][6][12].
Step 3: Waste Labeling and Documentation Accurate labeling is a legal requirement and is essential for safe handling by all personnel.
-
Action: As soon as the first item of waste is added, affix a "Hazardous Waste" tag, as provided by your institution's Environmental Health and Safety (EHS) department[6].
-
The label must clearly state:
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it provides waste disposal contractors with the information needed to manage it correctly.
Step 4: On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated area, away from heat or ignition sources[4][12]. The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks[7].
-
Causality: Secondary containment minimizes the impact of a potential spill, and proper storage location reduces the risk of accidental breakage or dangerous reactions.
Step 5: Arranging for Final Disposal Waste is removed from the laboratory by trained professionals.
-
Action: When the waste container is approximately three-quarters full, schedule a pickup through your institution's EHS office or designated hazardous waste management provider[6]. Do not overfill containers[7].
-
Causality: Following established institutional procedures ensures the waste is transported and disposed of in accordance with all local, state, and federal regulations by a licensed facility[5][8][12][13].
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Contain and Clean:
-
Package Waste: Place all contaminated absorbent materials, used PPE, and cleaning supplies into a sealable bag or container. Label it as "Hazardous Waste" with the chemical name and request a disposal pickup[4][6][15].
-
Decontaminate Area: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Diiodotyrosine waste.
Caption: Decision workflow for Diiodotyrosine waste from generation to final disposal.
Data Summary for Disposal
This table summarizes the essential operational parameters for the disposal of this compound.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Contains iodine, a halogen. Must be segregated from non-halogenated streams to ensure proper treatment.[6][7][10][11] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Harmful if Swallowed | Dictates the need for appropriate PPE (gloves, eye protection) during handling and spill cleanup.[1][2][3] |
| Container Type | Solid: Clean, dry, sealable container.Liquid: Tightly sealed glass or HDPE bottle. | Must be chemically compatible and prevent leaks or vapor release.[4][6][7][12] |
| Required Labeling | "Hazardous Waste" tag with full chemical name, constituents, percentages, and hazard warnings. | Complies with regulations and ensures safe handling by all personnel.[6][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents accidental spills and exposures; ensures organized and safe waste accumulation.[6][7] |
| Incompatible Wastes | Non-halogenated solvents, acids, bases, oxidizers, cyanides, heavy metals. | Co-mingling can create dangerous reactions or lead to complex and expensive disposal scenarios.[6][10] |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand). Avoid creating dust. | Safely contains the material for disposal without increasing hazard.[4][6][15] |
| Final Disposal Method | Via institutional EHS office to a licensed hazardous waste treatment facility. | Ensures legal compliance and environmentally sound disposal.[5][8][12][13][16] |
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of correct characterization, strict segregation, proper containment, and compliant disposal, researchers can effectively mitigate risks. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. nj.gov [nj.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aksci.com [aksci.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (Diiodotyrosine)
As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. This guide provides essential, field-proven safety and handling protocols for 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, also known as Diiodotyrosine (DIT). The causality behind each procedural choice is explained to ensure a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is a solid, powdered substance that presents the following primary hazards according to its Safety Data Sheet (SDS):
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): The powder is a significant hazard to the eyes, causing serious irritation.[1]
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust can irritate the respiratory system.[1]
These classifications dictate that our primary safety objective is to prevent the compound, particularly in its powdered form, from coming into contact with our skin, eyes, or respiratory system.
Core Protective Directive: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is paramount, starting with engineering controls and supplemented by appropriate PPE.
The most effective way to prevent exposure to hazardous powders is to contain them at the source.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood.[2][3] This is non-negotiable. The hood's airflow will capture and exhaust any dust generated, preventing it from entering the laboratory environment and your breathing zone.
PPE is the final barrier between you and the chemical. It must be selected and used correctly for every task.[4][5]
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from fine dust that can become airborne.[6]
-
Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to safety goggles for full facial protection.[7]
-
-
Hand Protection:
-
Gloves: Nitrile gloves are the standard recommendation for handling solid chemicals and provide excellent protection against incidental contact.[8][9] Always inspect gloves for tears or punctures before use.
-
Proper Technique: Contamination of surfaces and personal items is often due to improper glove use. Do not touch doorknobs, pens, or keyboards with gloved hands.[10] Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact and dispose of them immediately in the appropriate waste container.
-
-
Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and clothing from contamination.
-
Additional Protection: For tasks involving large quantities or a high risk of spillage, consider using disposable aprons or coveralls for added protection.[4]
-
-
Respiratory Protection:
-
Under normal conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill outside of a containment device, or if you are part of an emergency response team, respiratory protection is crucial. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) would be necessary.[7]
-
PPE Summary for Handling this compound
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder (<25g) | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Handling Powder (>25g) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required |
| Handling Solutions | Well-ventilated area | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Cleaning a Small Spill (<1 lb) | N/A | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended (N95) |
| Emergency/Large Spill Response | N/A | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Disposable Coveralls | Required (NIOSH-approved) |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical procedure is key to minimizing dust generation and exposure.[2]
-
Preparation: Don all required PPE before gathering materials. Ensure the chemical fume hood is on and operating correctly. Place a disposable bench cover on the work surface inside the hood.
-
Weighing:
-
Perform all weighing on an analytical balance located inside the fume hood.
-
Use a spatula to carefully transfer small amounts of the powder to your weigh boat. Avoid dropping powder from a height.
-
Keep the stock container closed when not actively dispensing from it.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Cap the vessel before mixing or sonicating.
-
-
Cleanup:
-
Once the task is complete, carefully decontaminate the spatula and any other reusable equipment with a damp cloth before removing it from the hood.
-
Wipe down the work surface with a wet paper towel.
-
Carefully fold the disposable bench cover inward, containing any residual powder, and dispose of it in the designated solid waste container.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent re-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Emergency Response: Spill and Exposure Protocol
In the event of an accident, a calm and prepared response is crucial.
For small spills (<1 lb) that you are trained and equipped to handle:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the spill. Do not attempt to clean a large spill or a spill you are not comfortable with. In such cases, evacuate and call emergency personnel.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile gloves.
-
Contain & Clean:
-
Package Waste: Place all contaminated materials (pads, towels, gloves) into the bag with the spilled chemical. Seal the bag and label it as "Hazardous Waste" with the full chemical name.[11]
-
Decontaminate: Wipe down the outside of the waste bag. Decontaminate any reusable equipment.
-
Final Steps: Remove PPE and wash hands thoroughly. Arrange for waste pickup with your institution's environmental health and safety (EHS) office.
Caption: Workflow for cleaning a small solid chemical spill.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
This compound is an iodated, and therefore halogenated, organic compound. This classification is critical for proper waste segregation and disposal.[13]
-
Segregation: All waste containing this compound (unused chemical, contaminated PPE, cleanup materials) must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]
-
Container: Use a robust, sealable container that is compatible with the waste. The container must be kept closed except when adding waste.[16]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first item is placed inside. The label must include the full chemical name of all constituents.[14]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, you ensure not only your own safety but also the integrity of your research and the well-being of your colleagues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. crystalgen.com [crystalgen.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. support.hpe.com [support.hpe.com]
- 7. realsafety.org [realsafety.org]
- 8. amsafeppe.com [amsafeppe.com]
- 9. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
